Diphlorethohydroxycarmalol
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H16O13 |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol |
InChI |
InChI=1S/C24H16O13/c25-8-1-9(26)3-11(2-8)34-22-14(30)6-16-24(20(22)33)37-17-7-15(18(31)19(32)23(17)36-16)35-21-12(28)4-10(27)5-13(21)29/h1-7,25-33H |
InChI Key |
FGIOHPMUNJGQTO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C3=C(C=C2O)OC4=C(C(=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C3=C(C=C2O)OC4=C(C(=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |
Synonyms |
diphlorethohydroxycarmalol |
Origin of Product |
United States |
Foundational & Exploratory
Diphlorethohydroxycarmalol: A Technical Guide for Researchers
An In-depth Analysis of the Molecular Characteristics, Bioactivity, and Experimental Protocols of a Promising Marine-Derived Polyphenol
Abstract
Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds, isolated from the edible brown alga Ishige okamurae. This document provides a comprehensive technical overview of DPHC, including its molecular properties, established biological activities, and the signaling pathways through which it exerts its effects. Detailed experimental protocols are provided to facilitate further research and development of this compound for potential therapeutic applications.
Molecular Profile
This compound is characterized by a complex chemical structure. The majority of scientific literature converges on the following molecular properties:
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₁₆O₁₃ | [1][2][3] |
| Molecular Weight | ~512.4 g/mol | [1][2][3][4] |
Note: Some initial sources may indicate a different molecular formula and weight; however, the values presented here are corroborated by a larger body of evidence, including reputable chemical databases.
Bioactivities and Signaling Pathways
DPHC has demonstrated a range of biological activities, positioning it as a compound of interest for drug development. Its mechanisms of action involve the modulation of several key cellular signaling pathways.
Vasodilatory Effects
DPHC promotes endothelium-dependent vasodilation. This effect is primarily mediated through the activation of the PI3K/Akt/eNOS signaling pathway, leading to the production of nitric oxide (NO).[4][5][6] The proposed mechanism involves the modulation of calcium ion concentration through the activation of the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[4][5][6]
Anti-inflammatory Activity
DPHC exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to down-regulate the expression of pro-inflammatory cytokines by suppressing the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in various cell types.[1][2][7][8] Specifically, in TNF-α-stimulated C2C12 myotubes, DPHC suppressed key muscle atrophy proteins.[1][2] In lipopolysaccharide-stimulated RAW264.7 macrophages, DPHC was found to inhibit IL-6 production by downregulating the NF-κB and Jak2-STAT5 pathways and upregulating the suppressor of cytokine signaling 1 (SOCS1).[9]
Anti-androgenetic Alopecia Effects
Recent studies have highlighted the potential of DPHC in preventing androgenic alopecia. It acts as a 5α-reductase inhibitor, superior to finasteride in molecular docking analyses.[3] Furthermore, DPHC promotes the Wnt/β-catenin signaling pathway by upregulating the phosphorylation of GSK3β and the expression of β-catenin in human dermal papilla cells.[3]
Antioxidant and Cytoprotective Effects
DPHC is a potent antioxidant, effectively scavenging free radicals such as DPPH, alkyl, and hydroxyl radicals.[10] It protects against high glucose-induced oxidative stress in human umbilical vein endothelial cells (HUVECs) by inhibiting lipid peroxidation and intracellular reactive oxygen species (ROS) production.[11] This protective effect is associated with the suppression of iNOS and COX-2 expression and NF-κB activation.[11] DPHC also protects retinal pigment epithelial cells from oxidative stress-induced DNA damage and apoptosis by scavenging ROS and suppressing the mitochondrial-dependent apoptosis pathway.[12]
Experimental Protocols
The following are summaries of key experimental methodologies that have been employed in the study of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of DPHC on a specific cell line.
-
Methodology:
-
Seed cells (e.g., EA.hy926) in a 96-well plate and incubate until they reach approximately 80% confluency.
-
Treat the cells with various concentrations of DPHC (e.g., 0, 6, 20, 60, 100 µM) for a specified period (e.g., 24 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.[5]
-
Nitric Oxide (NO) Production Assay
-
Objective: To measure the effect of DPHC on NO production in endothelial cells.
-
Methodology:
-
Culture endothelial cells (e.g., EA.hy926) to the desired confluency.
-
Treat the cells with DPHC at various concentrations and for different time points.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.
-
Quantify the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.[5]
-
Western Blot Analysis
-
Objective: To determine the effect of DPHC on the expression levels of specific proteins in a signaling pathway.
-
Methodology:
-
Treat cells with DPHC as required for the experiment.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, p-Akt, p-eNOS).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Zebrafish Model for Vasodilation
-
Objective: To assess the vasodilatory effect of DPHC in a living organism.
-
Methodology:
-
Use transgenic zebrafish larvae (e.g., Tg(flk:EGFP)) that express a fluorescent protein in their vascular endothelium.
-
Maintain larvae in 24-well plates with egg water.
-
Treat the larvae with different concentrations of DPHC (e.g., 0, 0.06, 0.2, 0.6 µM) at 3 days post-fertilization (dpf).
-
After a specific treatment period (e.g., six days), photograph the larvae using a fluorescence microscope to visualize the blood vessels.
-
Measure the fluorescence intensity of the blood vessels to quantify changes in vessel diameter as an indicator of vasodilation.[4][5]
-
Conclusion
This compound is a marine-derived natural product with significant therapeutic potential, demonstrated through its diverse biological activities, including vasodilation, anti-inflammatory effects, and antioxidant properties. The well-characterized signaling pathways and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the capabilities of this promising compound. Future investigations should focus on preclinical and clinical studies to validate its efficacy and safety for various disease applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-androgenetic effect of this compound on testosterone-induced hair loss by inhibiting 5α-reductase and promoting Wnt/β-catenin signaling pathway in human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of DPHC, A Brown Seaweed Polyphenol, Against TNF-α-Induced Inflammatory Muscle Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of chemical structure and free radical scavenging activity of this compound isolated from a brown alga, Ishige okamurae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of this compound isolated from Ishige okamurae against high glucose-induced-oxidative stress in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
The Biosynthesis of Diphlorethohydroxycarmalol in Ishige okamurae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphlorethohydroxycarmalol (DPHC) is a significant phlorotannin isolated from the brown alga Ishige okamurae. Possessing a range of bioactive properties, including antioxidant, anti-inflammatory, and anti-diabetic effects, DPHC is a compound of considerable interest for pharmaceutical and nutraceutical applications.[1][2][3][4][5] This technical guide provides a detailed overview of the current understanding of the biosynthetic pathway of DPHC, compiling available quantitative data, and presenting detailed experimental protocols for its extraction, purification, and analysis. Furthermore, this document includes visualizations of the biosynthetic pathway and experimental workflows to facilitate comprehension and further research.
Introduction to this compound and Ishige okamurae
Ishige okamurae, an edible brown alga found in the coastal regions of Korea, Japan, and China, is a rich source of various bioactive compounds, most notably phlorotannins.[6] Phlorotannins are a class of polyphenolic compounds formed by the polymerization of phloroglucinol (1,3,5-trihydroxybenzene) units.[7][8] These compounds are exclusive to brown algae and are recognized for their diverse biological activities.[8][9]
This compound (DPHC) is a prominent phlorotannin isolated from I. okamurae and is characterized by its complex structure containing both ether and phenyl linkages between phloroglucinol units.[8][10] Its therapeutic potential has been explored in various studies, demonstrating effects on conditions such as diabetes, inflammation, and oxidative stress-related diseases.[1][2][5][11] Understanding the biosynthetic pathway of DPHC is crucial for its potential biotechnological production and for optimizing its extraction from natural sources.
The Biosynthetic Pathway of this compound
The biosynthesis of phlorotannins in brown algae is a multi-step process that begins with the formation of the fundamental monomer, phloroglucinol.[9] While the complete enzymatic cascade for DPHC synthesis in I. okamurae has not been fully elucidated, the general pathway is believed to follow the acetate-malonate pathway.[8][12]
Step 1: Phloroglucinol Monomer Synthesis
The initial and most well-understood step is the synthesis of phloroglucinol. This process occurs via the polyketide pathway, where acetyl-CoA is carboxylated to form malonyl-CoA.[12] A type III polyketide synthase (PKS) then catalyzes the condensation of three molecules of malonyl-CoA to produce a polyketide intermediate, which subsequently undergoes cyclization and aromatization to form phloroglucinol.[7][13]
Step 2: Polymerization and Modification
Following the synthesis of phloroglucinol monomers, a series of polymerization reactions occur to form the complex structure of DPHC. These reactions are thought to be enzyme-mediated, likely involving peroxidases or other oxidoreductases, which catalyze the formation of C-C (aryl-aryl) and C-O-C (diaryl ether) bonds. The exact sequence and the specific enzymes involved in the assembly of DPHC from phloroglucinol in I. okamurae are yet to be definitively identified.
Based on the structure of DPHC, the polymerization likely involves the coupling of phloroglucinol units to form dimers, trimers, and eventually the final DPHC molecule. This process involves both linear and branched connections, resulting in the intricate structure of this phlorotannin.
Quantitative Data
The following tables summarize the available quantitative data related to the biological activities of DPHC isolated from Ishige okamurae.
Table 1: Enzyme Inhibitory Activity of DPHC
| Enzyme | IC50 Value | Source |
|---|---|---|
| α-glucosidase | 0.16 mM | [2] |
| α-amylase | 0.53 mM |[2] |
Table 2: In Vitro Cellular Effects of DPHC
| Cell Line | Concentration | Effect | Source |
|---|---|---|---|
| EA.hy926 | 6, 20, 60, 100 µM | Dose-dependent increase in NO production | [10] |
| EA.hy926 | 60 µM | Significant increase in cytosolic Ca2+ levels | [10] |
| C2C12 myotubes | 1.56-12.5 µg/mL | Inhibition of TNF-α induced NO production | [14] |
| 3T3-L1 preadipocytes | Dose-dependent | Induction of apoptosis | [15] |
| RAW 264.7 macrophages | 12.5 and 100 µM | Suppression of LPS-induced NF-κB phosphorylation |[16] |
Table 3: In Vivo Effects of DPHC
| Animal Model | Dosage | Effect | Source |
|---|---|---|---|
| STZ-induced diabetic mice | Not specified | Alleviation of postprandial hyperglycemia | [2] |
| Mice (gamma-irradiated) | 100 mg/kg | Protection of intestinal crypt cells and bone marrow cells | [1] |
| Tg(flk:EGFP) transgenic zebrafish | 0.06, 0.2, 0.6 µM | Vasodilation of the dorsal aorta |[10] |
Experimental Protocols
This section provides a detailed methodology for the extraction, purification, and analysis of DPHC from Ishige okamurae, compiled from various studies.
Extraction of DPHC
-
Sample Preparation: Dried Ishige okamurae is ground into a fine powder.
-
Solvent Extraction: The algal powder is extracted with 80% aqueous methanol or ethanol at room temperature with stirring for 24 hours. The process is typically repeated three times to ensure maximum yield.[17]
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[17]
Purification of DPHC
A multi-step purification process is employed to isolate DPHC from the crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[18] DPHC is typically found in the ethyl acetate fraction.[17]
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography.
-
Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol.
-
Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.[17]
-
-
High-Performance Liquid Chromatography (HPLC): Final purification is often performed using a preparative HPLC system with an ODS (C18) column.[10][17] A common mobile phase is a gradient of acetonitrile and water.[19]
-
High-Performance Centrifugal Partition Chromatography (HPCPC): As an alternative to traditional column chromatography, HPCPC has been used for the efficient, one-step isolation of DPHC, offering advantages in terms of speed, solvent consumption, and yield.[17][18]
Structural Elucidation
The chemical structure of the purified DPHC is confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are acquired to determine the connectivity of atoms and the overall structure of the molecule.[17][20]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DPHC, further confirming its identity.[17][20]
Signaling Pathways Modulated by DPHC
While the signaling pathways that regulate the biosynthesis of DPHC in I. okamurae are not well understood, numerous studies have investigated the downstream signaling pathways that are modulated by DPHC, contributing to its biological activities.
-
PI3K/Akt/eNOS Pathway: DPHC has been shown to promote endothelium-dependent vasodilation by activating the PI3K/Akt/eNOS pathway, leading to an increase in nitric oxide (NO) production.[10][21]
-
Nrf2/ARE Pathway: DPHC can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[11][22]
-
NF-κB and MAPK Pathways: In inflammatory conditions, DPHC has been observed to suppress the activation of NF-κB and MAPKs signaling cascades, leading to a reduction in the expression of pro-inflammatory mediators.[16][17][23]
Conclusion and Future Perspectives
This compound from Ishige okamurae is a phlorotannin with significant therapeutic potential. While the general biosynthetic pathway via the acetate-malonate route is accepted, further research is needed to identify and characterize the specific enzymes, particularly the polymerases, involved in its synthesis. A deeper understanding of these enzymatic steps could pave the way for the biotechnological production of DPHC, ensuring a sustainable and high-purity supply for drug development. Additionally, elucidating the signaling pathways that regulate DPHC biosynthesis in I. okamurae in response to environmental stimuli could lead to strategies for enhancing its natural production. The comprehensive data and protocols presented in this guide serve as a valuable resource for researchers aiming to advance the study and application of this promising marine natural product.
References
- 1. This compound, isolated from the brown algae Ishige okamurae, protects against radiation-induced cell damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isolated from Ishige okamurae, a brown algae, a potent alpha-glucosidase and alpha-amylase inhibitor, alleviates postprandial hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open Access@KRIBB: Ishige okamurae extract: this compound with?efect of?atopic dermatitis?like skin infammation [oak.kribb.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Key Step in Phlorotannin Biosynthesis Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. utupub.fi [utupub.fi]
- 13. Induction of Phlorotannins and Gene Expression in the Brown Macroalga Fucus vesiculosus in Response to the Herbivore Littorina littorea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effect of this compound isolated from Ishige okamurae on apoptosis in 3 T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Ishige okamurae Ameliorates Methylglyoxal-Induced Nephrotoxicity via Reducing Oxidative Stress, RAGE Protein Expression, and Modulating MAPK, Nrf2/ARE Signaling Pathway in Mouse Glomerular Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diphlorethohydroxycarmalol: Properties, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds, isolated from the edible brown alga Ishige okamurae. This technical guide provides a comprehensive overview of the physical and chemical properties of DPHC, its diverse biological activities, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.
Physical and Chemical Properties
This compound is a complex heterocyclic compound with the following properties:
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₆O₁₃ | [1][2][3] |
| Molecular Weight | 512.4 g/mol | [1][2][3] |
| IUPAC Name | 7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol | [3] |
| CAS Number | 138529-04-1 | [1][2][3] |
| Physical Description | Powder | [1] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Predicted Boiling Point | 784.9 ± 60.0 °C | |
| Predicted Density | 1.861 ± 0.06 g/cm³ | |
| Predicted pKa | 6.89 ± 0.20 | |
| ¹H NMR (500 MHz, DMSO-d₆) δ | 6.06 (1H, s), 5.87 (2H, s), 5.78 (1H, t, 2.0 Hz), 5.69 (1H, s), 5.67 (2H, d, 2.0 Hz) | [4] |
| ¹³C NMR (125 MHz, DMSO-d₆) δ | 160.1, 158.9, 154.9, 151.3, 146.0, 143.0, 139.6, 138.8, 135.1, 133.8, 130.7, 126.4, 125.5, 124.1, 122.9, 96.1, 95.0, 94.3, 93.7, 92.4 | [4] |
Biological Activities and Signaling Pathways
DPHC exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, vasodilatory, and cytoprotective effects. These activities are mediated through the modulation of several key signaling pathways.
Vasodilatory Effects
DPHC promotes vasodilation by enhancing nitric oxide (NO) production in endothelial cells.[5][6] This is achieved through the activation of the PI3K/Akt/eNOS signaling pathway, which is initiated by an increase in intracellular calcium levels modulated by the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[5][6][7]
Anti-inflammatory Effects
DPHC demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[8] This is primarily achieved through the downregulation of the NF-κB signaling pathway.[8][9] In the context of inflammatory myopathy, DPHC acts as a tumor necrosis factor-alpha (TNF-α) inhibitor, suppressing the NF-κB and MAPK (JNK/p38) signaling cascades.[9][10][11][12]
Protective Effects Against Skin Dysfunction
DPHC protects human keratinocytes from damage induced by fine particulate matter (PM₂.₅) by blocking the generation of reactive oxygen species (ROS).[13] It also mitigates PM₂.₅-induced DNA damage, endoplasmic reticulum stress, and apoptosis by inhibiting the phosphorylation of ERK, p38, and JNK in the MAPK signaling pathway.[13]
Inhibition of Osteoclast Differentiation
DPHC has been shown to suppress osteoclast differentiation by downregulating the RANK-NF-κB signaling pathway.[14] This suggests its potential in treating skeletal diseases associated with excessive osteoclast activity.[14]
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes the extraction of DPHC from the brown alga Ishige okamurae.[4][6]
-
Sample Preparation: Collect fresh Ishige okamurae, wash thoroughly with running water to remove salt and debris, and then lyophilize. Grind the dried algae into a fine powder.
-
Methanol Extraction: Extract the dried powder with 80% methanol three times. Filter the extract and evaporate the filtrate at 40°C to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the methanol extract in distilled water and partition it with ethyl acetate. The ethyl acetate fraction will contain the polyphenolic compounds, including DPHC.
-
Purification: Further purify DPHC from the ethyl acetate fraction using techniques such as centrifugal partition chromatography (CPC).[6]
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of DPHC on various cell lines.[9][10]
-
Cell Seeding: Seed cells (e.g., EA.hy926, HaCaT) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of DPHC (e.g., 0, 6, 20, 60, 100 µM) and incubate for another 24 hours.
-
MTT Addition: Add 100 µL of MTT solution (2 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Western Blotting for Protein Expression Analysis
This protocol is for analyzing the expression of specific proteins (e.g., p-eNOS, p-Akt, p-PI3K) in response to DPHC treatment.[10]
-
Cell Lysis: After treatment with DPHC, wash the cells with PBS and lyse them with an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Zebrafish Vasodilation Assay
This protocol utilizes a transgenic zebrafish model to assess the vasodilatory effects of DPHC in vivo.[10]
-
Animal Model: Use Tg(flk:EGFP) transgenic zebrafish, where vascular endothelial cells express enhanced green fluorescent protein.
-
Treatment: Treat zebrafish larvae at 3 days post-fertilization (dpf) with various concentrations of DPHC (e.g., 0, 0.06, 0.2, 0.6 µM) for 6 days.
-
Imaging: At 7 dpf, photograph the larvae using a fluorescence microscope to visualize the blood vessels.
-
Analysis: Measure the fluorescence intensity of the whole body or the diameter of specific blood vessels to quantify the extent of vasodilation.
Conclusion
This compound is a promising natural compound with a multitude of beneficial biological activities. Its well-characterized physical and chemical properties, along with a growing understanding of its mechanisms of action, make it a strong candidate for further investigation in the fields of pharmacology and drug development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this marine-derived phlorotannin.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Siegesbeckiae Herba Extract and Chlorogenic Acid Ameliorate the Death of HaCaT Keratinocytes Exposed to Airborne Particulate Matter by Mitigating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RANKL-Mediated Osteoclast Formation from Murine RAW 264.7 cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Fine Particulate Matter (PM2.5) upregulates expression of Inflammasome NLRP1 via ROS/NF-κB signaling in HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
Diphlorethohydroxycarmalol: A Technical Guide for Researchers
CAS Number for Identification: 138529-04-1
This technical guide provides an in-depth overview of Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this marine natural product. It consolidates key information on its biological activities, underlying molecular mechanisms, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a polyphenolic compound with the molecular formula C24H16O13 and a molecular weight of 512.4 g/mol .[1] Its chemical structure has been well-characterized.[2][3][4][5]
| Property | Value | Reference |
| CAS Number | 138529-04-1 | [6][7][8] |
| Molecular Formula | C24H16O13 | [1] |
| Molecular Weight | 512.4 g/mol | [1] |
| IUPAC Name | 7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol | [1] |
Biological Activities and Therapeutic Potential
DPHC has demonstrated a range of biological activities, suggesting its potential in treating various pathological conditions. These activities include vasodilatory, anti-inflammatory, antioxidant, and anti-cancer effects.
Signaling Pathways Modulated by this compound
DPHC exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
PI3K/Akt/eNOS Signaling Pathway
DPHC promotes vasodilation by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway.[2][9][10] This leads to the production of nitric oxide (NO), a key molecule in regulating blood vessel tone.
MAPK Signaling Pathway
DPHC has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as inflammation, cell proliferation, and apoptosis.[11][12] Specifically, DPHC can inhibit the phosphorylation of key MAPK proteins like ERK, p38, and JNK in response to cellular stress.[11]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, is another target of DPHC.[12][13][14] DPHC can suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory mediators.[14]
Quantitative Data Summary
The following tables summarize the quantitative data from various experimental studies on this compound.
Table 1: Effects of DPHC on Cell Viability
| Cell Line | DPHC Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| EA.hy926 | 6 | 24 | No significant toxicity | [2] |
| EA.hy926 | 20 | 24 | No significant toxicity | [2] |
| EA.hy926 | 60 | 24 | No significant toxicity | [2] |
| EA.hy926 | 100 | 24 | Slight decrease | [2] |
Table 2: Effects of DPHC on Nitric Oxide (NO) Production
| Cell Line | DPHC Concentration (µM) | Effect on NO Production | Reference |
| EA.hy926 | 6, 20, 60 | Concentration-dependent increase | [2] |
Table 3: In Vivo Vasodilatory Effects of DPHC in Zebrafish
| Model | DPHC Concentration (µM) | Observation | Reference |
| Tg(flk:EGFP) Zebrafish | 0.06 | No significant difference | [2] |
| Tg(flk:EGFP) Zebrafish | 0.2 | No significant difference | [2] |
| Tg(flk:EGFP) Zebrafish | 0.6 | Significant increase in fluorescence intensity (vasodilation) | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of DPHC on cultured cells.
Protocol Steps:
-
Seed EA.hy926 cells in a 96-well plate at a density of 1 × 10^5 cells/well.[2]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.[2]
-
Treat the cells with different concentrations of DPHC (e.g., 6, 20, 60, 100 µM) and incubate for an additional 24 hours.[2]
-
Add 100 µL of MTT solution (2 mg/mL) to each well and incubate for 2 hours.[2]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]
-
Measure the absorbance at 540 nm using a microplate reader.[2]
Nitric Oxide (NO) Production Assay
This assay quantifies the production of nitric oxide, a key indicator of eNOS activity.
Protocol Steps:
-
Culture endothelial cells in a suitable plate.
-
Treat the cells with DPHC at desired concentrations for a specific time period.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite, a stable metabolite of NO, using the Griess reagent.[15] This involves mixing the supernatant with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[15]
-
Measure the absorbance at a specific wavelength (e.g., 540-550 nm) and calculate the nitrite concentration using a standard curve.[16]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins in the signaling pathways affected by DPHC.
Protocol Steps:
-
Sample Preparation: Treat cells with DPHC, harvest, and lyse them in a suitable buffer. Quantify the protein concentration of the lysates.[2]
-
SDS-PAGE: Separate the protein lysates on a sodium dodecyl sulfate-polyacrylamide gel.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[2]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBS-T) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-eNOS, p-Akt, p-PI3K).[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[17]
-
Quantification: Quantify the band intensities using image analysis software.[2]
In Vivo Vasodilation Assay in Zebrafish
This protocol utilizes a transgenic zebrafish model to assess the vasodilatory effects of DPHC in a living organism.
Protocol Steps:
-
Animal Model: Use Tg(flk:EGFP) transgenic zebrafish, where endothelial cells express green fluorescent protein (EGFP).[2]
-
Treatment: Treat zebrafish larvae at 3 days post-fertilization (dpf) with various concentrations of DPHC (e.g., 0, 0.06, 0.2, 0.6 µM).[2]
-
Observation: At 7 dpf, observe the vasculature of the zebrafish larvae under a fluorescence microscope.[2]
-
Analysis: Measure the fluorescence intensity of the whole body or the diameter of specific blood vessels (e.g., dorsal aorta) to quantify the extent of vasodilation.[2]
-
Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the relevant Animal Care and Use Committee.[2]
References
- 1. This compound | C24H16O13 | CID 16075395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS: 138529-04-1 | ChemNorm [chemnorm.com]
- 7. This compound, CasNo.138529-04-1 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]
- 8. chemexpress.cn [chemexpress.cn]
- 9. mdpi.com [mdpi.com]
- 10. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound from Ishige okamurae Suppresses Osteoclast Differentiation by Downregulating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. Antiproliferative activity and nitric oxide production of a methanolic extract of Fraxinus micrantha on Michigan Cancer Foundation-7 mammalian breast carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioclone.co.kr [bioclone.co.kr]
The Potent Bioactivities of Marine Phlorotannins: A Technical Guide to Dieckol and Diphlorethohydroxycarmalol (DPHC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of marine phlorotannins, with a specific focus on two prominent compounds: Dieckol and Diphlorethohydroxycarmalol (DPHC). Phlorotannins, a class of polyphenolic compounds found in brown algae, have garnered significant scientific interest due to their diverse and potent therapeutic properties. This document summarizes key quantitative data, details common experimental protocols for assessing their activity, and visualizes the underlying molecular pathways.
Quantitative Overview of Biological Activities
The biological efficacy of Dieckol and DPHC has been quantified across a range of assays, demonstrating their potential as antioxidant, anti-inflammatory, anti-cancer, and enzyme-inhibitory agents. The following tables consolidate the available quantitative data to facilitate a comparative analysis of their potency.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / EC50 Value | Source(s) |
| Dieckol | DPPH Radical Scavenging | ~62.5 µM | [1] |
| Dieckol | Hydroxyl Radical Scavenging | ~125 µM | [1] |
| DPHC | DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL | [2] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Effect | Concentration | Source(s) |
| Dieckol | COX-2 Inhibition | - | - | [3] |
| DPHC | NO Production Inhibition (in TNF-α stimulated C2C12 cells) | 14.97% inhibition | 1.56 µg/mL | [4] |
| DPHC | NO Production Inhibition (in TNF-α stimulated C2C12 cells) | 21.09% inhibition | 3.125 µg/mL | [4] |
| DPHC | NO Production Inhibition (in TNF-α stimulated C2C12 cells) | 25.85% inhibition | 6.25 µg/mL | [4] |
| DPHC | NO Production Inhibition (in TNF-α stimulated C2C12 cells) | 25.85% inhibition | 12.5 µg/mL | [4] |
| DPHC | Pro-inflammatory Cytokine mRNA Expression Reduction (TNF-α, IL-1β, IL-6 in TNF-α stimulated C2C12 cells) | Significant reduction | 12.5 µg/mL | [4] |
Table 3: Anticancer Activity
| Compound | Cell Line | IC50 Value | Source(s) |
| Dieckol | Human Osteosarcoma (MG-63) | 15 µM | [5] |
| 6-O-acetyl dieckol | Non-Small-Cell Lung Cancer (A549) | 7.02 µM | [6] |
| Dieckol | Non-Small-Cell Lung Cancer (A549) | 481–719 µM (in normal cells) | [6] |
Table 4: Enzyme Inhibitory Activity
| Compound | Enzyme | IC50 Value | Source(s) |
| Dieckol | SARS-CoV 3CLpro (trans-cleavage) | 2.7 µM | [7] |
| Dieckol | SARS-CoV 3CLpro (cis-cleavage) | 68.1 µM | [7] |
| Dieckol | Mushroom Tyrosinase | 20 µM | [8] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to evaluate the biological activities of marine phlorotannins.
Extraction and Purification of Phlorotannins
A common method for extracting and purifying phlorotannins from brown algae involves solvent extraction followed by chromatographic separation.
Protocol:
-
Sample Preparation: Freeze-dry the brown algae (e.g., Ecklonia cava, Ishige okamurae) and grind it into a fine powder.
-
Extraction:
-
Macerate the algal powder with an organic solvent, typically 70-80% aqueous ethanol or acetone, at room temperature with constant agitation for several hours.[4]
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
-
Solvent Partitioning:
-
Suspend the concentrated aqueous extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol. Phlorotannins are typically enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the phlorotannin-rich fraction to column chromatography (e.g., Sephadex LH-20, silica gel) for further purification.
-
Elute with a gradient of solvents to separate individual phlorotannins.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the target compound (e.g., Dieckol, DPHC) and concentrate them.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antioxidant Activity Assays
2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol: [9]
-
Prepare a stock solution of DPPH in methanol (e.g., 0.3 mM).
-
Prepare various concentrations of the phlorotannin sample in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH stock solution with different concentrations of the sample.
-
Include a control containing the solvent instead of the sample.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.
Protocol: [10]
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.
-
Prepare various concentrations of the phlorotannin sample.
-
Add a small volume of the sample to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory and Enzyme Inhibitory Assays
2.3.1. Cyclooxygenase-2 (COX-2) Inhibitory Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.
Protocol (Fluorometric): [11]
-
Prepare a reaction buffer and reconstitute the human recombinant COX-2 enzyme.
-
Prepare a solution of the phlorotannin sample at various concentrations.
-
In a 96-well plate, add the reaction buffer, COX probe, and COX cofactor.
-
Add the phlorotannin sample or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Add the COX-2 enzyme to all wells except the blank.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set period (e.g., 5-10 minutes) at a controlled temperature.
-
Calculate the percentage of COX-2 inhibition and the IC50 value.
2.3.2. α-Glucosidase Inhibitory Assay
This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion and is a target for anti-diabetic drugs.
Protocol:
-
Prepare a phosphate buffer solution (e.g., pH 6.8).
-
Prepare a solution of α-glucosidase enzyme in the buffer.
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer.
-
Prepare various concentrations of the phlorotannin sample.
-
In a 96-well plate, add the phlorotannin sample, followed by the α-glucosidase solution.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG solution.
-
Incubate for a specific time (e.g., 20 minutes) at the same temperature.
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Signaling Pathways and Experimental Workflows
The biological activities of phlorotannins are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: A representative experimental workflow for the study of marine phlorotannins.
Caption: The inhibitory effect of Dieckol/DPHC on the NF-κB signaling pathway.
Caption: Inhibition of the MAPK signaling pathway by Dieckol/DPHC.
This guide provides a foundational understanding of the significant biological activities of the marine phlorotannins Dieckol and DPHC. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of these remarkable marine compounds.
References
- 1. EC 50: Significance and symbolism [wisdomlib.org]
- 2. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α [mdpi.com]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Therapeutic Potential of DPHC, A Brown Seaweed Polyphenol, Against TNF-α-Induced Inflammatory Muscle Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
The Antioxidant Prowess of Diphlorethohydroxycarmalol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, has emerged as a potent antioxidant with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the multifaceted antioxidant mechanisms of DPHC, encompassing its direct free radical scavenging activities and its intricate modulation of cellular signaling pathways. This document synthesizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the complex biological interactions through signaling pathway diagrams, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Direct Antioxidant Activity: Free Radical Scavenging
DPHC exhibits remarkable efficacy in directly neutralizing harmful free radicals, a primary mechanism of its antioxidant action. Its potency has been quantified using various in vitro antioxidant assays, demonstrating its superiority over well-known antioxidants in specific contexts.
Quantitative Assessment of Radical Scavenging
The free radical scavenging capability of DPHC has been rigorously evaluated using electron spin resonance (ESR) spectroscopy. The 50% inhibitory concentration (IC50) values, which represent the concentration of DPHC required to scavenge 50% of the respective radicals, are summarized in the table below.
| Radical Species | IC50 of DPHC (µM) | Reference Compound | IC50 of Reference (µM) |
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | 3.41 | Ascorbic Acid | Not specified in the study, but DPHC was found to be more effective.[1] |
| Alkyl Radical | 4.92 | Ascorbic Acid | Not specified in the study, but DPHC was found to be more effective.[1] |
Table 1: Free Radical Scavenging Activity of this compound (DPHC)[1]
These findings underscore the potent hydrogen-donating ability of DPHC, enabling it to effectively terminate radical chain reactions.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH radical scavenging assay is a widely used method to evaluate the free radical scavenging capacity of antioxidant substances.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: DPHC is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A defined volume of the DPHC solution is mixed with a specific volume of the DPPH solution. A control is prepared with the solvent instead of the DPHC solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of DPHC.
Cellular Antioxidant Mechanisms: Beyond Direct Scavenging
In addition to its direct radical-neutralizing effects, DPHC exerts its antioxidant activity within cellular systems by modulating key signaling pathways involved in the endogenous antioxidant response and by mitigating oxidative stress-induced damage.
Attenuation of Intracellular Reactive Oxygen Species (ROS)
DPHC has been shown to effectively reduce the levels of intracellular ROS induced by various oxidative stressors. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, DPHC dose-dependently inhibited the increase in intracellular ROS.[2] Similarly, in human keratinocytes exposed to fine particulate matter (PM2.5), DPHC blocked the generation of ROS.
Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Methodology:
-
Cell Culture and Treatment: Adherent cells are cultured in appropriate plates. After reaching the desired confluency, the cells are treated with the oxidative stressor in the presence or absence of DPHC for a specified duration.
-
DCFH-DA Staining: The cells are washed with a serum-free medium and then incubated with a DCFH-DA working solution (e.g., 10 µM in serum-free medium) at 37°C for a period like 30 minutes in the dark.
-
Washing: The cells are washed with phosphate-buffered saline (PBS) to remove excess DCFH-DA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, a fluorescence microscope, or a flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity of the treated groups is compared to that of the control group to determine the effect of DPHC on ROS production.
Modulation of Cellular Signaling Pathways
DPHC's antioxidant effects are intricately linked to its ability to modulate critical signaling pathways that govern the cellular response to oxidative stress.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
DPHC has been demonstrated to activate the Nrf2 signaling pathway. In human embryonic kidney (HEK) cells subjected to methylglyoxal-induced oxidative stress, DPHC treatment led to the activation of the Nrf2 transcription factor. This activation resulted in an increased messenger RNA (mRNA) expression of downstream antioxidant and detoxification enzymes.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in cellular processes, including the response to oxidative stress. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The effect of DPHC on the MAPK pathway appears to be context-dependent.
In some inflammatory models, DPHC has been shown to suppress the phosphorylation of MAPKs. For instance, in TNF-α-stimulated C2C12 myotubes, DPHC suppressed the phosphorylation of JNK and p38.[3] However, in other contexts, such as in response to fine particulate matter (PM2.5) in human keratinocytes, DPHC was found to attenuate the PM2.5-induced expression of MAPK proteins, suggesting an inhibitory role in this stress-induced signaling.
The intricate interplay between DPHC and the MAPK pathway highlights its potential to modulate cellular responses to oxidative and inflammatory stimuli, although further research is needed to fully elucidate the precise mechanisms in different pathological conditions.
Conclusion
This compound demonstrates a robust and multi-pronged antioxidant mechanism. Its ability to directly scavenge free radicals, coupled with its capacity to mitigate intracellular ROS and modulate key protective signaling pathways like Nrf2 and MAPK, positions it as a highly promising candidate for the development of novel therapeutic agents to combat oxidative stress-related diseases. This technical guide provides a foundational understanding of DPHC's antioxidant properties, offering valuable insights for researchers and professionals dedicated to advancing antioxidant-based therapies. Further investigations into the precise molecular interactions and in vivo efficacy of DPHC will be crucial in translating its therapeutic potential into clinical applications.
References
- 1. Protective effect of this compound isolated from Ishige okamurae against high glucose-induced-oxidative stress in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Apoptotic and Anti-Oxidative Effects of DDX24 Through HO-1 Transcriptional Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Methylglyoxal-Induced Oxidative Stress and Advanced Glycation End Product Formation in Human Kidney Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Properties of Diphlorethohydroxycarmalol
Introduction
Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds, isolated from the edible brown alga Ishige okamurae.[1] Emerging research has highlighted its significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutic agents for a variety of inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of DPHC, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
DPHC exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The most prominently documented mechanisms are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][4]
1. Inhibition of the NF-κB Signaling Pathway:
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[5][6]
DPHC has been shown to inhibit the activation of the NF-κB pathway.[6] It suppresses the phosphorylation of both IκB and the p65 subunit of NF-κB.[6] This inhibitory action prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and enzymes.[5][7]
2. Modulation of the MAPK Signaling Pathway:
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. The activation of these kinases leads to the phosphorylation of various transcription factors, including Activator Protein-1 (AP-1), which in turn promotes the expression of inflammatory genes.[4]
Studies have demonstrated that DPHC can significantly decrease the phosphorylation of p38, ERK, and JNK in a dose-dependent manner in response to inflammatory stimuli.[4] By inhibiting the activation of these MAPKs, DPHC effectively curtails the downstream signaling events that lead to an inflammatory response.
3. Regulation of Other Inflammatory Mediators:
Beyond its effects on the NF-κB and MAPK pathways, DPHC has been found to modulate other important players in inflammation:
-
Pro-inflammatory Cytokines: DPHC significantly reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and TNF-α.[5][8] Interestingly, some research suggests a selective and potent inhibition of IL-6 production.[5][9]
-
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): These enzymes are responsible for the production of prostaglandins and nitric oxide (NO), respectively, which are key mediators of inflammation.[10][11] DPHC has been shown to suppress the expression of both COX-2 and iNOS.[1][12]
-
STAT5 and SOCS1: DPHC has been observed to inhibit the expression of Signal Transducer and Activator of Transcription 5 (STAT5) and upregulate the expression of Suppressor of Cytokine Signaling 1 (SOCS1), a negative feedback regulator of the JAK-STAT pathway.[5][9]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies on the anti-inflammatory effects of DPHC.
Table 1: In Vitro Inhibition of Inflammatory Markers by DPHC
| Cell Line | Stimulant | Marker | DPHC Concentration | % Inhibition / Fold Change | Reference |
| RAW 264.7 | LPS | NO Production | 6.25 µg/mL | ~15% | [2] |
| RAW 264.7 | LPS | NO Production | 12.5 µg/mL | ~21% | [2] |
| C2C12 | TNF-α | IL-1β mRNA | 12.5 µg/mL | ~0.68-fold decrease | [2] |
| C2C12 | TNF-α | IL-6 mRNA | 12.5 µg/mL | ~0.57-fold decrease | [2] |
| C2C12 | TNF-α | p-p65 NF-κB | 6.25 µg/mL | 0.51-fold decrease | [2] |
| C2C12 | TNF-α | p-p65 NF-κB | 12.5 µg/mL | Not expressed | [2] |
| HDF | ERM-CZ-100 | MMP-1 | 10 µM | Significant decrease | [4] |
| HDF | ERM-CZ-100 | MMP-8 | 10 µM | Significant decrease | [4] |
| HDF | ERM-CZ-100 | Nucleus p50 | 10 µM | Dose-dependent decrease | [4] |
| HDF | ERM-CZ-100 | Nucleus p65 | 10 µM | Dose-dependent decrease | [4] |
| RAW 264.7 | LPS | IL-6 Production | 12.5 µM | Significant reduction | [5] |
| RAW 264.7 | LPS | IL-6 Production | 100 µM | Strong reduction | [5] |
Table 2: In Vivo Anti-inflammatory Effects of DPHC
| Animal Model | Condition | DPHC Treatment | Outcome | Reference |
| Zebrafish | TNF-α-induced muscle loss | Administration | Downregulation of NF-κB and MAPK-associated proteins | [13] |
| Zebrafish | Fine dust-induced inflammation | Treatment | Decreased NO and ROS production, prevented cell death | [1][12] |
| Mice | Dexamethasone-induced muscle atrophy | Oral gavage | Benefits against inflammatory response | [14] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature on DPHC's anti-inflammatory properties.
1. Cell Culture and Treatment:
-
Cell Lines: Murine macrophage cells (RAW 264.7), human dermal fibroblasts (HDF), and murine myoblast cells (C2C12) are commonly used.[2][4][5]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[2]
-
DPHC Treatment: DPHC is dissolved in dimethyl sulfoxide (DMSO) and then diluted in the culture medium to the desired concentrations. Cells are pre-treated with DPHC for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS or TNF-α.[12]
2. Nitric Oxide (NO) Production Assay:
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Seed cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of DPHC for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[2]
-
3. Western Blot Analysis:
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as phosphorylated forms of NF-κB, MAPKs, and IκB.
-
Protocol:
-
Lyse the treated cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.[4][5]
-
4. Real-Time Quantitative PCR (RT-qPCR):
-
Principle: RT-qPCR is used to measure the mRNA expression levels of pro-inflammatory genes.
-
Protocol:
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using a thermal cycler with specific primers for the target genes (e.g., IL-6, TNF-α, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.[2]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by DPHC and a typical experimental workflow for its evaluation.
Caption: DPHC inhibits the NF-κB signaling pathway.
Caption: DPHC modulates the MAPK signaling pathway.
Caption: Experimental workflow for evaluating DPHC.
This compound, a natural phlorotannin from Ishige okamurae, demonstrates potent anti-inflammatory properties through the comprehensive modulation of key inflammatory signaling pathways, including NF-κB and MAPKs. The quantitative data from both in vitro and in vivo studies consistently support its efficacy in reducing the expression of pro-inflammatory mediators. The detailed experimental protocols provided herein offer a foundation for further research and development of DPHC as a therapeutic agent for inflammatory diseases. The continued investigation into its mechanisms and applications holds significant promise for the pharmaceutical and nutraceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Inhibits Interleukin-6 Production by Regulating NF-κB, STAT5 and SOCS1 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Ishige okamurae Suppresses Osteoclast Differentiation by Downregulating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of inflammatory responses elicited by urban fine dust particles in keratinocytes and macrophages by this compound isolated from a brown alga Ishige okamurae [e-algae.org]
- 13. Therapeutic Potential of DPHC, A Brown Seaweed Polyphenol, Against TNF-α-Induced Inflammatory Muscle Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Therapeutic Potential of Diphlorethohydroxycarmalol: A Deep Dive into its Mechanisms and Applications
For Immediate Release
Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, is emerging as a promising therapeutic agent with a wide spectrum of biological activities. A comprehensive review of existing literature reveals its potential in treating a variety of conditions, including cardiovascular diseases, inflammatory disorders, skin damage, and muscle atrophy. This technical guide synthesizes the current understanding of DPHC's therapeutic potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.
A Multifaceted Therapeutic Agent
DPHC exhibits a range of beneficial effects, including antioxidant, anti-inflammatory, vasodilatory, anti-androgenetic, and anti-obesity properties.[1][2][3][4][5] These effects are attributed to its ability to modulate key signaling pathways involved in cellular homeostasis and disease progression.
Quantitative Data on Therapeutic Efficacy
The therapeutic potential of DPHC is supported by a growing body of quantitative data from various in vitro and in vivo studies. The following tables summarize the key findings on its antioxidant and anti-inflammatory activities.
Antioxidant Activity of DPHC
| Assay | IC50 Value (µM) | Comparison | Reference |
| DPPH Radical Scavenging | 3.41 | More effective than ascorbic acid | [6] |
| Alkyl Radical Scavenging | 4.92 | More effective than ascorbic acid | [6] |
Anti-inflammatory Activity of DPHC
| Model | Biomarker | Concentration | Inhibition/Effect | Reference |
| LPS-induced RAW 264.7 cells | Nitric Oxide (NO) Production | Not specified | Dramatic inhibition | [2][7] |
| TNF-α-stimulated C2C12 myotubes | NO Production | 1.56 - 12.5 µg/mL | Significant inhibition (14.97% - 25.85%) | [2] |
| TNF-α-stimulated C2C12 myotubes | Pro-inflammatory Cytokine mRNA | Not specified | Down-regulated | [2][7] |
Key Signaling Pathways Modulated by DPHC
DPHC exerts its therapeutic effects by intervening in several critical cellular signaling pathways. These include pathways involved in vasodilation, inflammation, and cellular stress responses.
Vasodilatory Effects via PI3K/Akt/eNOS Pathway
DPHC promotes vasodilation by stimulating nitric oxide (NO) production in endothelial cells.[3][8] This is achieved through the activation of the PI3K/Akt/eNOS signaling pathway, which is initiated by an increase in intracellular calcium levels mediated by the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[3][8]
Anti-inflammatory Action via NF-κB and MAPK Pathway Inhibition
DPHC demonstrates potent anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways.[2][7][9] In inflammatory conditions, such as those induced by TNF-α, DPHC down-regulates the expression of pro-inflammatory cytokines and muscle atrophy-related proteins by inhibiting the phosphorylation of key signaling molecules in these pathways.[2][7][9][10]
Protection Against Skin Damage through MAPK Signaling Attenuation
DPHC protects skin cells from damage induced by fine particulate matter (PM2.5) by inhibiting the MAPK signaling pathway.[1] PM2.5 exposure leads to increased phosphorylation of ERK1/2, p38, and JNK, which DPHC pretreatment effectively reverses, thereby preventing apoptosis.[1]
Experimental Protocols
The therapeutic effects of DPHC have been investigated using a variety of established experimental protocols.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that is quantified spectrophotometrically.[6] The reaction mixture typically consists of the sample and a DPPH solution, and the decrease in absorbance at a specific wavelength is measured after a set incubation period.[11]
-
Alkyl and Hydroxyl Radical Scavenging Assays (Electron Spin Resonance - ESR): These assays utilize ESR spectroscopy to directly detect and quantify the scavenging of short-lived free radicals like alkyl and hydroxyl radicals by the antioxidant compound.[6]
Cell-Based Assays for Anti-inflammatory and Vasodilatory Effects
-
Nitric Oxide (NO) Production Assay (Griess Assay): This colorimetric assay is used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[2][12] It is commonly used to assess the anti-inflammatory and vasodilatory effects of compounds.
-
Western Blotting: This technique is used to detect and quantify specific proteins in a sample. It is extensively used to measure the phosphorylation status of key signaling proteins in pathways like PI3K/Akt/eNOS, MAPK, and NF-κB, thereby elucidating the mechanism of action of DPHC.[1][9][12]
-
Cell Viability Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is used to determine the cytotoxicity of DPHC on various cell lines to ensure that the observed therapeutic effects are not due to cell death.[13]
In Vivo Models
-
Zebrafish Models: Transgenic zebrafish models, such as Tg(flk:EGFP), are used to visualize and quantify the vasodilatory effects of DPHC in a living organism.[8][13] Zebrafish are also employed to study the in vivo anti-inflammatory and muscle-protective effects of DPHC.[10][14][15]
-
Murine Models: High-fat diet-induced obese mice are used to investigate the anti-obesity effects of DPHC, monitoring parameters such as body weight, fat mass, and serum lipid levels.[5] Dexamethasone-induced muscle atrophy models in mice are used to evaluate the protective effects of DPHC on muscle mass and function.[16][17]
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential across a range of preclinical models. Its ability to modulate multiple key signaling pathways underscores its promise as a lead compound for the development of novel treatments for cardiovascular, inflammatory, and metabolic diseases, as well as for dermatological applications. Further research, including more extensive in vivo efficacy studies and pharmacokinetic and toxicological profiling, is warranted to translate these promising findings into clinical applications. The detailed experimental methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this remarkable marine-derived compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-androgenetic effect of this compound on testosterone-induced hair loss by inhibiting 5α-reductase and promoting Wnt/β-catenin signaling pathway in human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Obesity Effect of this compound Isolated from Brown Alga Ishige okamurae in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of chemical structure and free radical scavenging activity of this compound isolated from a brown alga, Ishige okamurae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Potential of DPHC, A Brown Seaweed Polyphenol, Against TNF-α-Induced Inflammatory Muscle Loss | MDPI [mdpi.com]
- 10. Therapeutic Potential of DPHC, A Brown Seaweed Polyphenol, Against TNF-α-Induced Inflammatory Muscle Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mode of action and determination of antioxidant activity in the dietary sources: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic Potential of DPHC, A Brown Seaweed Polyphenol, Against TNF-α-Induced Inflammatory Muscle Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Derived from Ishige okamurae Improves Behavioral and Physiological Responses of Muscle Atrophy Induced by Dexamethasone in an In-Vivo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Derived from Ishige okamurae Improves Behavioral and Physiological Responses of Muscle Atrophy Induced by Dexamethasone in an In-Vivo Model [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Diphlorethohydroxycarmalol (DPHC) from Brown Algae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphlorethohydroxycarmalol (DPHC) is a phlorotannin found in brown algae, notably Ishige okamurae, with a range of documented biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[1][2][3] These attributes make DPHC a compound of significant interest for pharmaceutical and nutraceutical applications. This document provides detailed protocols for the extraction, purification, and quantification of DPHC from brown algae, as well as an overview of its known signaling pathway interactions.
Introduction to this compound (DPHC)
DPHC is a marine polyphenol belonging to the phlorotannin class of compounds, which are polymers of phloroglucinol.[4] Found exclusively in brown algae (Phaeophyceae), these compounds are recognized for their potent antioxidant capabilities.[1] DPHC, in particular, has been isolated from species such as Ishige okamurae and has demonstrated a variety of beneficial health effects.[1][2] Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and metabolic regulation.[1][5][6]
Experimental Protocols
Preparation of Algal Material
Proper preparation of the brown algae raw material is crucial for efficient extraction.
Protocol 1: Algal Biomass Preparation
-
Collection and Cleaning: Collect fresh Ishige okamurae and wash thoroughly with running tap water to remove salt, sand, and any epiphytes.
-
Drying: Lyophilize (freeze-dry) the cleaned algal material to obtain a dry powder. This method is preferred to preserve the integrity of thermolabile compounds.[7]
-
Grinding: Grind the dried algae into a fine powder to increase the surface area for solvent extraction.
Extraction of DPHC
This protocol outlines a common method for the initial extraction of DPHC from the prepared algal powder.
Protocol 2: Solvent Extraction
-
Extraction: Macerate the dried algal powder (500 g) with 80% (v/v) aqueous methanol (5 L) at room temperature with continuous stirring for 24 hours.[2]
-
Filtration: Filter the mixture through a filter paper (e.g., Whatman No. 1) to separate the extract from the solid algal residue.
-
Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to remove the methanol.
-
Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a crude extract powder.
Purification of DPHC
A multi-step purification process is required to isolate DPHC from the crude extract.
Protocol 3: Purification by Centrifugal Partition Chromatography (CPC) and HPLC
-
Solvent Partitioning:
-
Dissolve the crude extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with DPHC.
-
Concentrate the ethyl acetate fraction to dryness.
-
-
Centrifugal Partition Chromatography (CPC):
-
Dissolve the dried ethyl acetate fraction (e.g., 500 mg) in a suitable solvent mixture. A recommended two-phase solvent system for CPC is n-hexane/ethyl acetate/methanol/water (0.5:10:4:6, v/v/v/v).[8]
-
Perform preparative CPC to separate the components based on their partition coefficients (K). DPHC typically has a K value of approximately 1.62 in this system.[8]
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC) or analytical HPLC.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the DPHC-rich fractions from CPC and concentrate them.
-
Perform final purification using a preparative HPLC system equipped with a C18 column (e.g., YMC-Pack ODS-A).
-
Elute the sample using an isocratic solvent system of methanol and water. The exact ratio should be optimized based on the analytical separation.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to DPHC.
-
Confirm the purity of the isolated DPHC using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and MS.
-
Quantitative Data Summary
The following table summarizes typical yields and purity obtained at different stages of the extraction and purification process.
| Stage | Starting Material | Product | Yield | Purity | Reference |
| Methanol Extraction | 500 g dried I. okamurae | Crude Extract | 14.10% | - | [2] |
| CPC Purification | 500 mg EtOAc Fraction | DPHC | 7.8% | >90% | [6] |
| Final DPHC Yield | - | DPHC from IOE | 0.39% | ≥85% | [2] |
Signaling Pathway Involvement
DPHC has been shown to interact with several key signaling pathways, contributing to its biological activities.
DPHC has been reported to exert vasodilatory effects by modulating the PI3K/Akt/eNOS pathway, leading to increased nitric oxide (NO) production.[4][5] It also influences calcium signaling through the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[4] Furthermore, DPHC has been shown to suppress osteoclast differentiation by downregulating the NF-κB signaling pathway.[1] In the context of obesity, DPHC has been found to prevent high-fat diet-induced obesity by stimulating the phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC).[6]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of DPHC.
DPHC-Mediated Vasodilation Signaling Pathway
Caption: DPHC's role in the PI3K/Akt/eNOS signaling cascade.
DPHC in NF-κB Signaling Pathway (Anti-inflammatory)
Caption: DPHC's inhibitory effect on the NF-κB pathway.
References
- 1. utupub.fi [utupub.fi]
- 2. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fisheries and Aquatic Sciences [e-fas.org]
- 7. This compound, isolated from the brown algae Ishige okamurae, protects against radiation-induced cell damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A single-step isolation of useful antioxidant compounds from Ishige okamurae by using centrifugal partition chromatography -Fisheries and Aquatic Sciences | 학회 [koreascience.kr]
Purification of Diphlorethohydroxycarmalol (DPHC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction, purification, and characterization of Diphlorethohydroxycarmalol (DPHC), a phlorotannin found in the brown alga Ishige okamurae. DPHC has garnered significant interest for its diverse biological activities, including potent antioxidant, anti-inflammatory, and anti-diabetic properties.
Introduction
This compound (DPHC) is a polyphenolic compound belonging to the phlorotannin class, which are oligomers of phloroglucinol. It is predominantly isolated from the edible brown seaweed Ishige okamurae. The purification of DPHC is crucial for its pharmacological evaluation and potential development as a therapeutic agent. This document outlines established protocols for its isolation, leveraging a combination of solvent extraction, liquid-liquid partitioning, and advanced chromatographic techniques.
Data Summary
The following table summarizes the quantitative data associated with the purification of DPHC from Ishige okamurae, compiled from various reported methodologies.
| Purification Step | Starting Material | Solvents/Mobile Phase | Yield | Purity | Reference |
| Methanol Extraction | Dried I. okamurae powder | 80% Methanol | - | - | [1] |
| Ethanol Extraction | Dried I. okamurae powder | 50% Ethanol | - | - | [2] |
| Acetone Extraction | Dried brown algae powder | 70% Acetone | ~27% (crude extract) | - | [3] |
| Ethyl Acetate Partitioning | Methanol or Ethanol extract | Ethyl Acetate and Water | - | Enriched with DPHC | [1] |
| Silica Gel Chromatography | Ethyl Acetate Fraction | - | - | - | [1] |
| Sephadex-LH 20 Chromatography | Silica Gel Fractions | - | - | - | [1] |
| High-Performance Centrifugal Partition Chromatography (HPCPC) - Method 1 | 500 mg Ethyl Acetate Fraction | n-hexane/EtOAc/MeOH/water (0.5:10:4:6, v/v) | 39 mg DPHC | High | [1] |
| High-Performance Centrifugal Partition Chromatography (HPCPC) - Method 2 | Ethyl Acetate Fraction | n-hexane/EtOAc/MeOH/water (5:5:5:5, v/v) | 0.39% of EtOAc fraction | >85% | [4][5] |
| High-Performance Liquid Chromatography (HPLC) | Partially purified fractions | Isocratic solvent system | - | High | [6] |
Experimental Protocols
Protocol 1: General Extraction and Partitioning
This protocol describes a standard method for obtaining a DPHC-enriched fraction from Ishige okamurae.
1. Sample Preparation:
-
Collect fresh Ishige okamurae and wash thoroughly with tap water to remove salt, sand, and epiphytes.
-
Lyophilize (freeze-dry) the cleaned seaweed and grind it into a fine powder.
2. Solvent Extraction:
-
Macerate the dried algal powder in 80% aqueous methanol (or 50% aqueous ethanol) at a 1:10 (w/v) ratio.[1][2]
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through cheesecloth and then with filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel and partition it three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the DPHC-enriched ethyl acetate fraction.
Protocol 2: Purification by Column Chromatography
This protocol details the further purification of the DPHC-enriched fraction using conventional column chromatography.
1. Silica Gel Chromatography:
-
Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., methanol).
-
Pre-adsorb the dissolved fraction onto a small amount of silica gel and dry it.
-
Load the dried sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).
-
Elute the column with a gradient of increasing polarity, typically using mixtures of n-hexane, ethyl acetate, and methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing DPHC.
2. Sephadex-LH 20 Chromatography:
-
Pool the DPHC-containing fractions from the silica gel chromatography and concentrate them.
-
Dissolve the concentrated sample in methanol.
-
Load the sample onto a Sephadex-LH 20 column pre-equilibrated with methanol.
-
Elute the column with methanol and collect the fractions.
-
Monitor the fractions by TLC or HPLC to isolate the purified DPHC.
Protocol 3: Advanced Purification by High-Performance Centrifugal Partition Chromatography (HPCPC)
HPCPC offers a more efficient, single-step purification of DPHC from the ethyl acetate fraction.[4][5]
1. HPCPC System Preparation:
-
Prepare the two-phase solvent system. A common system is a mixture of n-hexane, ethyl acetate, methanol, and water. Two successful ratios are:
-
Thoroughly degas the solvent system.
-
Fill the HPCPC column with the stationary phase (the denser, aqueous lower phase) and then rotate the rotor at the desired speed.
-
Pump the mobile phase (the less dense, organic upper phase) through the column until hydrodynamic equilibrium is reached.
2. Sample Injection and Fractionation:
-
Dissolve a known amount of the ethyl acetate fraction (e.g., 500 mg) in a small volume of the biphasic solvent system.
-
Inject the sample into the HPCPC system.
-
Continuously pump the mobile phase at a constant flow rate.
-
Collect fractions at regular intervals using a fraction collector.
3. Analysis and Final Purification:
-
Analyze the collected fractions by HPLC to identify those containing pure DPHC.
-
Combine the pure fractions and evaporate the solvent to obtain purified DPHC.
Visualization of Methodologies and Pathways
Below are diagrams illustrating the purification workflow and a relevant biological pathway influenced by DPHC.
Caption: DPHC Purification Workflow
Caption: DPHC's effect on NF-κB pathway.[7]
References
- 1. A single-step isolation of useful antioxidant compounds from Ishige okamurae by using centrifugal partition chromatography -Fisheries and Aquatic Sciences | 학회 [koreascience.kr]
- 2. mdpi.com [mdpi.com]
- 3. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Spectroscopic Analysis of Diphlorethohydroxycarmalol: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the spectroscopic analysis of Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae. This information is intended for researchers, scientists, and drug development professionals interested in the characterization and biological evaluation of this potent bioactive compound.
Introduction
This compound (DPHC) is a marine-derived polyphenol that has garnered significant attention for its diverse pharmacological activities. Isolated from the edible brown seaweed Ishige okamurae, DPHC has demonstrated antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective properties. Its complex structure, featuring multiple phloroglucinol units, necessitates thorough spectroscopic analysis for unambiguous identification and characterization. This application note outlines the key spectroscopic data (NMR and Mass Spectrometry) and provides detailed protocols for its analysis, alongside insights into its biological signaling pathways.
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of DPHC.
| Parameter | Value |
| Ionization Mode | Positive |
| Ion Observed | [M+H]⁺ |
| m/z | 513.14 |
Table 1: High-Resolution Mass Spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Data
Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment of DPHC. The following tables summarize the chemical shifts (δ) for this compound.
¹H NMR (Proton NMR) Data
| Atom No. | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| Data not available in the searched sources |
¹³C NMR (Carbon NMR) Data
| Atom No. | Chemical Shift (ppm) |
| Data not available in the searched sources |
Note: While multiple sources confirm the structural elucidation of this compound by NMR, the specific chemical shift and coupling constant data were not explicitly available in the public domain at the time of this compilation.
Experimental Protocols
Isolation and Purification of this compound
This protocol describes a single-step isolation method using centrifugal partition chromatography (CPC), which has been shown to be an efficient technique for separating DPHC from Ishige okamurae extract.
Materials:
-
Dried and powdered Ishige okamurae
-
Methanol
-
Ethyl acetate
-
n-Hexane
-
Water
-
Centrifugal Partition Chromatograph (CPC)
Procedure:
-
Extraction: Macerate the dried powder of Ishige okamurae with methanol at room temperature. Filter the extract and concentrate under reduced pressure to obtain the crude methanol extract.
-
Fractionation: Suspend the crude extract in water and partition successively with n-hexane, and ethyl acetate. The ethyl acetate fraction is enriched with phlorotannins, including DPHC.
-
CPC Separation:
-
Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A common ratio for phlorotannin separation is 1:5:1:5 (v/v/v/v).
-
Equilibrate the CPC column with the stationary phase (upper phase).
-
Dissolve the dried ethyl acetate fraction in a suitable volume of the biphasic solvent mixture.
-
Inject the sample into the CPC system and perform the separation using the mobile phase (lower phase) at a constant flow rate.
-
Monitor the effluent using a UV-Vis detector (e.g., at 280 nm).
-
Collect fractions and analyze for the presence of DPHC using thin-layer chromatography (TLC) or analytical HPLC.
-
-
Purification: Pool the fractions containing pure DPHC and evaporate the solvent to yield the purified compound.
NMR Spectroscopic Analysis Protocol
Sample Preparation:
-
Accurately weigh 5-10 mg of purified DPHC.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.
-
Process the data with appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.
-
-
2D NMR (for complete structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, crucial for connecting different structural fragments.
-
Mass Spectrometry Protocol
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).
LC Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of phlorotannins.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for DPHC.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
-
Data Acquisition: Acquire full scan data to determine the accurate mass of the parent ion. For structural confirmation, tandem MS (MS/MS) can be performed to obtain fragmentation patterns.
Biological Signaling Pathways
DPHC has been shown to modulate several key signaling pathways involved in inflammation and vasodilation. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.
Anti-inflammatory Signaling Pathway
In the context of inflammatory myopathy, DPHC has been reported to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Vasodilation Signaling Pathway
DPHC promotes vasodilation through the modulation of calcium signaling and the activation of the PI3K/Akt/eNOS pathway.
Conclusion
This application note provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed protocols for its isolation, NMR, and mass spectrometry analysis. The provided data and methodologies will serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The elucidation of its interactions with key biological signaling pathways further underscores its potential as a therapeutic agent. Further research to obtain and publish high-resolution 1D and 2D NMR spectra will be invaluable to the scientific community.
In Vitro Assays for Testing Diphlorethohydroxycarmalol (DPHC) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphlorethohydroxycarmalol (DPHC) is a phlorotannin isolated from the brown alga Ishige okamurae. This marine-derived natural product has garnered significant interest in the scientific community due to its diverse range of biological activities. Preclinical in vitro studies have demonstrated its potential as a therapeutic agent in various fields, including cardiovascular health, dermatology, oncology, and metabolic disorders.
These application notes provide a comprehensive overview of the key in vitro assays used to characterize the bioactivity of DPHC. Detailed protocols for these assays are provided to enable researchers to investigate and validate the therapeutic potential of this promising compound.
Data Presentation: Summary of DPHC In Vitro Activities
The following tables summarize the quantitative data on the various biological activities of this compound.
| Enzyme Inhibition | Enzyme | IC₅₀ Value | Reference |
| Anti-diabetic | α-glucosidase | 0.16 mM | [1][2][3][4] |
| α-amylase | 0.53 mM | [1][2][3][4] | |
| Anti-androgenetic Alopecia | 5α-reductase | Activity confirmed, specific IC₅₀ not reported in the provided search results. | [5] |
| Anti-inflammatory Activity | Cell Line | Stimulant | Assay | Effect of DPHC | Reference |
| Macrophages | RAW 264.7 | LPS | Nitric Oxide (NO) Production | Dose-dependent inhibition | [6][7][8] |
| Myotubes | C2C12 | TNF-α | Pro-inflammatory Cytokine Expression | Down-regulation of mRNA expression | [6] |
| Keratinocytes | HaCaT | Fine Dust (FD) | PGE₂, COX-2, IL-1β, IL-6 Production | Dose-dependent downregulation | [7] |
| Anti-cancer and Anti-obesity Activity | Cell Line | Assay | Effect of DPHC | Reference |
| Promyelocytic Leukemia | HL-60 | Cytotoxicity | Moderate cytotoxic activity | [9][10] |
| Preadipocytes | 3T3-L1 | Apoptosis Assay (Flow Cytometry) | Dose-dependent increase in early and late apoptotic cells | [1] |
| Cell Proliferation (MTT Assay) | Inhibition of population growth | [1] |
| Cardiovascular and Angiogenesis Effects | Cell Line | Condition | Assay | Effect of DPHC (at various concentrations) | Reference |
| Endothelial Cells | EA.hy926 | - | NO Production | Dose-dependent increase | [4] |
| - | Intracellular Calcium ([Ca²⁺]i) | 60 μM DPHC significantly increased cytosolic Ca²⁺ levels | [4] | ||
| High Glucose (30 mM) | Cell Proliferation (MTT Assay) | Dose-dependent inhibition of high glucose-induced proliferation | [2] | ||
| High Glucose (30 mM) | Cell Migration (Wound Healing) | 20-100 μM DPHC reduced gap closure | [2] | ||
| High Glucose (30 mM) | Tube Formation | 20-100 μM DPHC significantly decreased the angiogenic score | [2][11] |
| Dermatological and Neuroprotective Effects | Cell Line | Stress Inducer | Assay | Effect of DPHC | Reference |
| Human Dermal Fibroblasts | HDF | UVB Irradiation | Collagenase and Elastase Activity | Remarkable inhibition | [12] |
| UVB Irradiation | Intracellular ROS | Reduction of ROS levels | [12] | ||
| Particulate Matter (PM) | Intracellular ROS | Significant and dose-dependent reduction | [13] | ||
| Human Keratinocytes | HaCaT | Fine Particulate Matter (PM₂.₅) | Intracellular ROS | Blocked PM₂.₅-induced ROS generation | [5] |
| Murine Hippocampal Neurons | HT22 | Hydrogen Peroxide (H₂O₂) | Cell Viability (MTT Assay) | 5-50 μM DPHC significantly increased cell viability | [14][15] |
| Hydrogen Peroxide (H₂O₂) | Intracellular ROS | Dose-dependent inhibition of ROS generation | [14][15] | ||
| Hydrogen Peroxide (H₂O₂) | Intracellular Calcium ([Ca²⁺]i) | Suppressed the elevation of H₂O₂-induced Ca²⁺ release | [14] |
Experimental Protocols
Anti-inflammatory Activity Assays
Principle: This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. DPHC's ability to inhibit NO production in response to an inflammatory stimulus (lipopolysaccharide, LPS) is quantified using the Griess reagent, which detects nitrite (a stable product of NO).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of DPHC for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Principle: This protocol details the detection of key proteins involved in the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways by western blotting. The assay assesses DPHC's effect on the phosphorylation (activation) of proteins like p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38.
Protocol:
-
Cell Lysis: After treatment with DPHC and an inflammatory stimulus (e.g., LPS or TNF-α), wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Enzyme Inhibition Assays
Principle: This assay measures the ability of DPHC to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help control postprandial hyperglycemia.
Protocol:
-
Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of DPHC, 100 µL of 0.1 M phosphate buffer (pH 6.9), and 50 µL of α-glucosidase solution (1.0 U/mL).
-
Pre-incubation: Incubate the mixture at 25°C for 10 minutes.
-
Substrate Addition: Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to initiate the reaction.
-
Incubation: Incubate at 25°C for 5 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Principle: This assay determines the inhibitory effect of DPHC on α-amylase, another key enzyme in carbohydrate digestion.
Protocol:
-
Reaction Mixture: Mix 250 µL of various concentrations of DPHC with 250 µL of 0.02 M sodium phosphate buffer (pH 6.9 with 6 mM NaCl) containing α-amylase solution (0.5 mg/mL).
-
Pre-incubation: Incubate at 25°C for 10 minutes.
-
Substrate Addition: Add 250 µL of 1% starch solution in the buffer to start the reaction.
-
Incubation: Incubate at 25°C for 10 minutes.
-
Stop Reaction: Stop the reaction by adding 500 µL of dinitrosalicylic acid (DNS) color reagent.
-
Color Development: Incubate in a boiling water bath for 5 minutes.
-
Data Acquisition: After cooling to room temperature, add 5 mL of distilled water and measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of inhibition as described for the α-glucosidase assay.
Cell Viability and Proliferation Assays
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of DPHC for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
Angiogenesis Assays
Principle: This assay models the in vitro formation of capillary-like structures by endothelial cells, a crucial step in angiogenesis. The ability of DPHC to inhibit this process is evaluated.
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other endothelial cells (e.g., EA.hy926) onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells/well.
-
Treatment: Add various concentrations of DPHC to the wells.
-
Incubation: Incubate for 4-12 hours at 37°C.
-
Visualization: Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.
Signaling Pathways and Experimental Workflows
DPHC-Mediated Vasodilation Signaling Pathway
Caption: DPHC-induced vasodilation pathway.
DPHC's Protective Effect Against PM-Induced Skin Damage via MAPK Pathway
Caption: DPHC's role in mitigating skin damage.
General Workflow for In Vitro DPHC Activity Screening
Caption: General workflow for DPHC in vitro screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound isolated from Ishige okamurae, a brown algae, a potent alpha-glucosidase and alpha-amylase inhibitor, alleviates postprandial hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Anti-androgenetic effect of this compound on testosterone-induced hair loss by inhibiting 5α-reductase and promoting Wnt/β-catenin signaling pathway in human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ROS-scavenger and radioprotective efficacy of the new PrC-210 aminothiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating 5 alpha reductase inhibitors for the treatment of male androgenic alopecia | Scilit [scilit.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. This compound, isolated from the brown algae Ishige okamurae, protects against radiation-induced cell damage in mice [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. TNF‑α and RANKL promote osteoclastogenesis by upregulating RANK via the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Diphlorethohydroxycarmalol (DPHC) Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds found in brown algae, such as Ishige okamurae.[1] Emerging research has highlighted its diverse and potent biological activities, positioning it as a promising candidate for therapeutic development. DPHC has demonstrated significant antioxidant, anti-inflammatory, vasodilatory, and anti-cancer effects in various in vitro and in vivo models.[1][2][3] These application notes provide a comprehensive overview of suitable cell culture models and detailed protocols to investigate the multifaceted effects of DPHC.
Biological Activities and Mechanisms of Action
DPHC exerts its biological effects through the modulation of several key signaling pathways:
-
Vasodilatory Effects: DPHC promotes endothelium-dependent vasodilation by increasing nitric oxide (NO) production. This is achieved through the activation of the PI3K/Akt/eNOS signaling pathway, which is triggered by an increase in intracellular calcium levels via the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[3][4][5]
-
Anti-inflammatory Effects: DPHC mitigates inflammatory responses by downregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][6] This is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2][6][7]
-
Antioxidant Effects: As a potent antioxidant, DPHC effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage, including DNA damage and apoptosis.[2][8]
-
Anti-cancer and Anti-proliferative Effects: DPHC has been shown to inhibit the proliferation of preadipocytes and repress high glucose-induced angiogenesis.[9][10] It can induce apoptosis in certain cell types through the activation of caspases and modulation of Bcl-2 family proteins.[9]
Recommended Cell Culture Models
The choice of cell culture model is critical for elucidating the specific biological effects of DPHC. Based on current literature, the following cell lines are recommended:
| Cell Line | Cell Type | Recommended For Studying |
| EA.hy926 | Human Cardiovascular Endothelial Cells | Vasodilatory effects, angiogenesis, endothelial dysfunction.[4][10] |
| HaCaT | Human Keratinocytes | Skin protection, anti-inflammatory and antioxidant effects against environmental stressors.[2] |
| RAW 264.7 | Murine Macrophages | Anti-inflammatory responses, nitric oxide production, cytokine expression.[1][6] |
| C2C12 | Murine Skeletal Myoblasts/Myotubes | Inflammatory myopathy, muscle atrophy, and muscle cell proliferation.[6][11] |
| Human Dermal Papilla (HDP) cells | Specialized fibroblasts | Hair growth and prevention of androgenic alopecia.[12] |
| 3T3-L1 | Murine Preadipocytes | Anti-obesity effects, adipocyte differentiation, and apoptosis.[9] |
| V79-4 | Chinese Hamster Lung Fibroblasts | Radioprotective effects and protection against radiation-induced cell damage.[13] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Primary Endothelial Cells | High glucose-induced oxidative stress and endothelial dysfunction.[8] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the biological effects of DPHC.
Assessment of Cytotoxicity (MTT Assay)
This protocol is fundamental to determine the non-toxic concentration range of DPHC for subsequent experiments.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., EA.hy926, HaCaT) in a 96-well plate at a density of 1 × 10⁵ cells/well in 180 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
DPHC Treatment: Prepare various concentrations of DPHC (e.g., 6, 20, 60, 100 µM) in the appropriate culture medium.[4] Remove the old medium from the wells and add 200 µL of the DPHC-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve DPHC, e.g., DMSO). Incubate for 24 hours.
-
MTT Addition: Add 100 µL of MTT solution (2 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Measurement of Nitric Oxide (NO) Production
This protocol is used to evaluate the vasodilatory and anti-inflammatory effects of DPHC.
Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., EA.hy926 for vasodilation, RAW 264.7 for inflammation) in a 24-well plate. Once confluent, treat the cells with various concentrations of DPHC for the desired time (e.g., 24 hours).[4] For anti-inflammatory studies, co-treat with an inflammatory stimulus like lipopolysaccharide (LPS).[6]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Western Blot Analysis for Protein Expression
This protocol allows for the investigation of signaling pathways modulated by DPHC.
Protocol:
-
Cell Lysis: After treatment with DPHC, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-eNOS, NF-κB, p-p38, p-JNK, p-ERK) overnight at 4°C.[2][4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
The following tables summarize quantitative data from studies on DPHC's effects.
Table 1: Cytotoxicity of DPHC in a Human Endothelial Cell Line (EA.hy926) [4]
| DPHC Concentration (µM) | Cell Viability (%) |
| 6 | Not significantly different from control |
| 20 | Not significantly different from control |
| 60 | Not significantly different from control |
| 100 | Slightly decreased |
Table 2: Effect of DPHC on NO Production in EA.hy926 Cells [4]
| DPHC Concentration (µM) | NO Production |
| 6 | Significantly increased |
| 20 | Significantly increased |
| 60 | Significantly increased |
| 100 | Significantly increased (highest) |
Table 3: Anti-inflammatory Effects of DPHC in RAW 264.7 Macrophages [1]
| DPHC Concentration (µg/mL) | Effect on FD-stimulated iNOS and COX-2 |
| 6.25 | Dose-dependent downregulation |
| 12.50 | Dose-dependent downregulation |
| 25.00 | Dose-dependent downregulation |
*FD: Fine Dust
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DPHC-induced vasodilation signaling pathway.
Caption: DPHC's anti-inflammatory mechanism of action.
References
- 1. Inhibition of inflammatory responses elicited by urban fine dust particles in keratinocytes and macrophages by this compound isolated from a brown alga Ishige okamurae [e-algae.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound from Ishige okamurae Suppresses Osteoclast Differentiation by Downregulating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effect of this compound isolated from Ishige okamurae against high glucose-induced-oxidative stress in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound isolated from Ishige okamurae on apoptosis in 3 T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-androgenetic effect of this compound on testosterone-induced hair loss by inhibiting 5α-reductase and promoting Wnt/β-catenin signaling pathway in human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, isolated from the brown algae Ishige okamurae, protects against radiation-induced cell damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Diphlorethohydroxycarmalol (DPHC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds found in brown algae, such as Ishige okamurae.[1][2][3] Emerging research has highlighted its diverse biological activities, positioning it as a promising candidate for therapeutic development. DPHC has demonstrated significant antioxidant, anti-inflammatory, neuroprotective, anti-diabetic, and radioprotective effects in various studies.[3] These application notes provide a comprehensive overview of established animal models and detailed protocols for the in vivo evaluation of DPHC's therapeutic potential.
Biological Activities and Mechanisms of Action
DPHC exerts its effects through multiple signaling pathways. It is known to possess potent antioxidant properties, protecting against cellular damage induced by oxidative stress.[3][4] Its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory mediators and modulation of signaling pathways like NF-κB and MAPK.[1][5] Furthermore, DPHC has been shown to induce vasodilation through the PI3K/Akt/eNOS pathway and exhibits protective effects against muscle atrophy.[6][7][8]
Animal Models for In Vivo Testing
The selection of an appropriate animal model is critical for elucidating the therapeutic efficacy of DPHC. Based on its known biological activities, several well-established animal models can be employed.
Models for Antioxidant Activity
Oxidative stress is a key pathological feature in many diseases. Animal models that exhibit systemic or localized oxidative stress are ideal for evaluating the antioxidant potential of DPHC.[9]
-
Diabetic Rat/Mouse Model: Chemically induced diabetes (e.g., with streptozotocin) leads to increased systemic oxidative stress, making it a suitable model.[9]
-
Atherosclerotic Rabbit Model: This model is characterized by significant oxidative damage and is relevant for studying cardiovascular diseases.[9]
-
Fine Particulate Matter (PM2.5)-Exposed Mouse Model: Exposure to PM2.5 induces oxidative stress and skin damage, providing a model to test the protective effects of DPHC.[4]
Models for Anti-inflammatory Activity
Inflammation is a complex biological response, and various animal models can be used to mimic acute and chronic inflammatory conditions.[10][11][12][13][14]
-
Carrageenan-Induced Paw Edema in Rats/Mice: A classic model of acute inflammation.[12]
-
Oxazolone-Induced Ear Edema in Mice: A model for delayed-type hypersensitivity.[13]
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS administration can induce a systemic inflammatory response or localized inflammation depending on the route of administration.
-
Dexamethasone-Induced Muscle Atrophy in Mice: This model can be used to study the anti-inflammatory and protective effects of DPHC on muscle tissue.[7][8]
Model for Vasodilatory Effects
-
Zebrafish (Danio rerio) Transgenic Model: The Tg(flk:EGFP) transgenic zebrafish model allows for the direct visualization and quantification of blood vessel dilation, making it an excellent tool for studying the vasodilatory effects of DPHC.[6]
Model for Anti-diabetic Activity
-
Streptozotocin-Induced Diabetic Mice: This model is widely used to study hyperglycemia and the effects of potential anti-diabetic compounds like DPHC, which has been shown to inhibit α-glucosidase and α-amylase.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on DPHC.
Table 1: Effect of DPHC on Vasodilation in Zebrafish [6]
| Treatment Group | Concentration | Whole-Body Fluorescence Intensity (Arbitrary Units) |
| Control | 0 µM | Baseline |
| DPHC | 0.06 µM | Increased |
| DPHC | 0.2 µM | Significantly Increased |
| DPHC | 0.6 µM | Significantly Increased |
Table 2: Effect of DPHC on Postprandial Blood Glucose in Diabetic Mice [2]
| Time After Meal (min) | Control (mM) | DPHC-treated (mM) |
| 30 | ~18 | ~16.7 |
| 60 | ~19.83 | ~17.8 |
| 120 | ~18 | ~16.53 |
Table 3: Effect of DPHC on High Glucose-Induced Angiogenesis in Zebrafish [15]
| Treatment Group | Vessel Formation (% of Control) |
| High Glucose (130 mM) | Increased |
| High Glucose + DPHC (0.06 µM) | 163.2 ± 7.23% |
| High Glucose + DPHC (0.2 µM) | 131.4 ± 18.56% |
| High Glucose + DPHC (0.6 µM) | 130.3 ± 1.15% |
| High Glucose + DPHC (2 µM) | 122.3 ± 7.5% |
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound (DPHC)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Saline solution
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into four groups:
-
Group I: Control (vehicle only)
-
Group II: Carrageenan control
-
Group III: DPHC (specific dose) + Carrageenan
-
Group IV: Standard drug (e.g., Indomethacin) + Carrageenan
-
-
Drug Administration: Administer DPHC or the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of rats in Groups II, III, and IV.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.
Protocol 2: Assessment of Antioxidant Activity in a PM2.5-Exposed Mouse Model
This protocol evaluates the protective effect of DPHC against oxidative stress-induced skin damage.[4]
Materials:
-
HR-1 hairless mice
-
This compound (DPHC)
-
Fine particulate matter (PM2.5) suspension
-
Skin biopsy tools
-
Reagents for measuring lipid peroxidation and protein carbonylation
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice and divide them into control, PM2.5-exposed, and DPHC + PM2.5-exposed groups.
-
DPHC Administration: Administer DPHC to the treatment group, typically via oral gavage or topical application, for a predefined period.
-
PM2.5 Exposure: Expose the PM2.5 and DPHC + PM2.5 groups to a suspension of PM2.5 on a designated skin area.
-
Sample Collection: After the exposure period, euthanize the mice and collect skin tissue samples.
-
Biochemical Analysis: Homogenize the skin tissue and perform assays to measure markers of oxidative stress, such as lipid peroxidation (e.g., malondialdehyde levels) and protein carbonylation.
-
Histological Analysis: Perform histological analysis of skin sections to assess changes in epidermal thickness and other signs of damage.
Protocol 3: In Vivo Vasodilation Assay in Zebrafish
This protocol utilizes a transgenic zebrafish line to directly observe the effects of DPHC on blood vessel diameter.[6]
Materials:
-
Tg(flk:EGFP) transgenic zebrafish embryos
-
This compound (DPHC) solutions of varying concentrations
-
Microscope with fluorescence imaging capabilities
-
Image analysis software
Procedure:
-
Embryo Collection and Staging: Collect and stage zebrafish embryos.
-
Treatment: Place the embryos in multi-well plates and expose them to different concentrations of DPHC.
-
Imaging: At a specific time point (e.g., 72 hours post-fertilization), anesthetize the embryos and capture fluorescence images of the vasculature.
-
Quantification: Use image analysis software to measure the diameter of specific blood vessels (e.g., the dorsal aorta) or the overall fluorescence intensity of the vasculature.
-
Data Analysis: Compare the measurements from the DPHC-treated groups to the control group to determine the effect on vasodilation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: DPHC-induced vasodilation via the PI3K/Akt/eNOS signaling pathway.
Caption: Workflow for carrageenan-induced paw edema assay.
Caption: DPHC inhibits PM2.5-induced skin damage by regulating ROS and MAPK signaling.
Conclusion
This compound (DPHC) is a multifaceted marine natural product with considerable therapeutic potential. The animal models and protocols outlined in these application notes provide a solid framework for the in vivo investigation of DPHC's efficacy in various disease contexts. Rigorous and well-designed preclinical studies are essential to translate the promising bioactivities of DPHC into novel therapeutic interventions.
References
- 1. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Derived from Ishige okamurae Improves Behavioral and Physiological Responses of Muscle Atrophy Induced by Dexamethasone in an In-Vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Study of potential systemic oxidative stress animal models for the evaluation of antioxidant activity: status of lipid peroxidation and fat-soluble antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianjpr.com [asianjpr.com]
- 13. ijpras.com [ijpras.com]
- 14. ijpsr.com [ijpsr.com]
- 15. This compound Isolated from Ishige okamurae Represses High Glucose-Induced Angiogenesis In Vitro and In Vivo | MDPI [mdpi.com]
Application Notes and Protocols for Diphlorethohydroxycarmalol in Skin Damage Studies
Introduction
Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a type of polyphenol, isolated from the edible brown alga Ishige okamurae.[1][2][3] Emerging research has highlighted its significant potential in protecting the skin from various forms of damage, including that induced by particulate matter (PM) and ultraviolet (UV) radiation.[1][4][5] DPHC exhibits a range of beneficial activities, including antioxidant, anti-inflammatory, and anti-melanogenesis effects, making it a compound of interest for researchers, scientists, and drug development professionals in the field of dermatology and cosmetology.[1][6][7]
These application notes provide a comprehensive overview of the use of DPHC in skin damage studies. They include a summary of its protective effects, detailed experimental protocols for in vitro and in vivo models, and a visualization of the key signaling pathways involved in its mechanism of action.
Protective Effects of this compound Against Skin Damage
DPHC has demonstrated significant efficacy in mitigating skin damage induced by environmental stressors. Its primary mechanisms of action involve reducing oxidative stress, modulating inflammatory responses, and protecting against cellular damage.
Particulate Matter (PM2.5)-Induced Damage:
Fine particulate matter (PM2.5) can penetrate the skin, leading to oxidative stress, inflammation, and cellular damage.[1] Studies have shown that DPHC can effectively counteract these detrimental effects. In human keratinocytes (HaCaT cells), DPHC has been observed to block the generation of reactive oxygen species (ROS) induced by PM2.5.[1] Furthermore, it protects against PM2.5-induced DNA damage, endoplasmic reticulum stress, and autophagy.[1] In vivo studies using hairless mice have demonstrated that DPHC can inhibit PM2.5-induced lipid peroxidation, protein carbonylation, and an increase in epidermal height.[1] The protective effects of DPHC against PM2.5-induced damage are mediated, at least in part, through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][8]
Ultraviolet (UV) B-Induced Damage:
UVB radiation is a major cause of skin photoaging and can lead to cellular damage through the generation of ROS.[4][5] DPHC has been shown to protect human keratinocytes from UVB-induced cell damage by restoring cell viability.[4] Its protective mechanism includes absorbing UVB rays, scavenging intracellular ROS, and enhancing the cellular antioxidant defense system by increasing the levels of reduced glutathione and activating superoxide dismutase and catalase.[4] DPHC also mitigates UVB-mediated damage to cellular components like lipids, proteins, and DNA, and attenuates apoptosis.[4] Furthermore, DPHC can protect against UVB-induced DNA damage by promoting the nucleotide excision repair (NER) system.[9] In human dermal fibroblasts, DPHC has been shown to inhibit UVB-induced collagenase and elastase activities and reduce the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines through the regulation of NF-κB, AP-1, and MAPK signaling pathways.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound (DPHC) on skin damage.
Table 1: In Vitro Effects of DPHC on Particulate Matter (PM2.5)-Induced Skin Cell Damage
| Cell Line | Damage Inducer | DPHC Concentration | Measured Parameter | Result | Reference |
| Human Keratinocytes (HaCaT) | PM2.5 (50 µg/mL) | 20 µM | Cell Viability | Increased cell viability compared to PM2.5-treated group. | [1] |
| Human Keratinocytes (HaCaT) | PM2.5 (50 µg/mL) | 20 µM | Intracellular ROS | Blocked PM2.5-induced ROS generation. | [1] |
| Human Keratinocytes (HaCaT) | PM2.5 (50 µg/mL) | 20 µM | DNA Damage (Comet Assay) | Protected against PM2.5-induced DNA damage. | [1] |
| Human Dermal Fibroblasts (HDF) | PM (ERM-CZ100) | 25, 50, 100 µM | Intracellular ROS | Significantly and dose-dependently reduced intracellular ROS generation. | [2] |
| Human Dermal Fibroblasts (HDF) | PM (ERM-CZ100) | 25, 50, 100 µM | Collagen Synthesis | Significantly induced collagen synthesis. | [2][10] |
| Human Dermal Fibroblasts (HDF) | PM (ERM-CZ100) | 25, 50, 100 µM | Collagenase Activity | Inhibited collagenase activity. | [2][10] |
Table 2: In Vivo Effects of DPHC on Particulate Matter (PM2.5)-Induced Skin Damage
| Animal Model | Damage Inducer | DPHC Treatment | Measured Parameter | Result | Reference |
| HR-1 Hairless Mice | PM2.5 (100 µg/mL) | Topical Application | Lipid Peroxidation | Inhibited PM2.5-induced lipid peroxidation. | [1] |
| HR-1 Hairless Mice | PM2.5 (100 µg/mL) | Topical Application | Protein Carbonylation | Inhibited PM2.5-induced protein carbonylation. | [1] |
| HR-1 Hairless Mice | PM2.5 (100 µg/mL) | Topical Application | Epidermal Height | Reduced the PM2.5-induced increase in epidermal height. | [1] |
Table 3: In Vitro Effects of DPHC on UVB-Induced Skin Cell Damage
| Cell Line | Damage Inducer | DPHC Concentration | Measured Parameter | Result | Reference |
| Human Keratinocytes (HaCaT) | UVB | Not specified | Cell Viability | Restored cell viability reduced by UVB. | [4] |
| Human Keratinocytes (HaCaT) | UVB | Not specified | Intracellular ROS | Decreased UVB-induced intracellular ROS levels. | [4] |
| Human Keratinocytes (HaCaT) | UVB | Not specified | DNA Damage | Attenuated UVB-induced DNA damage. | [4] |
| Human Dermal Fibroblasts (HDF) | UVB | Not specified | Intracellular ROS | Reduced intracellular levels of ROS. | [5] |
| Human Dermal Fibroblasts (HDF) | UVB | Not specified | Collagen Content | Improved collagen content. | [5] |
| Human Dermal Fibroblasts (HDF) | UVB | Not specified | MMPs Expression | Reduced the expression of matrix metalloproteinases. | [5] |
Table 4: In Vivo Effects of DPHC on UVB-Induced Skin Damage
| Animal Model | Damage Inducer | DPHC Treatment | Measured Parameter | Result | Reference |
| Zebrafish | UVB | Not specified | Cell Death | Decreased cell death. | [5] |
| Zebrafish | UVB | Not specified | Lipid Peroxidation | Reduced lipid peroxidation. | [5] |
| Zebrafish | UVB | Not specified | Inflammatory Response | Decreased inflammatory response by reducing ROS levels. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the protective effects of DPHC against skin damage.
Protocol 1: In Vitro Assessment of DPHC Protection Against PM2.5-Induced Damage in Human Keratinocytes (HaCaT)
1. Cell Culture and Treatment:
-
Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Once cells reach 70-80% confluency, pre-treat them with DPHC (e.g., 20 µM) for a specified time (e.g., 1 hour).
-
Following pre-treatment, expose the cells to a suspension of PM2.5 (e.g., 50 µg/mL) for the desired duration (e.g., 24 hours).
2. Cell Viability Assay (MTT Assay):
-
After treatment, remove the culture medium and add MTT solution (0.5 mg/mL in DMEM) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Measurement of Intracellular ROS (DCFH-DA Assay):
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.
4. Western Blot Analysis for MAPK Pathway Proteins:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Assessment of DPHC Protection Against PM2.5-Induced Skin Damage in Hairless Mice
1. Animal Model and Treatment:
-
Use HR-1 hairless mice (e.g., 6-8 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the mice into three groups: Control, PM2.5-treated, and PM2.5 + DPHC-treated.
-
Topically apply a solution of DPHC (e.g., in a suitable vehicle) to the dorsal skin of the mice in the treatment group daily for a specified period (e.g., 7 days).
-
After DPHC application, expose the PM2.5-treated and PM2.5 + DPHC-treated groups to a suspension of PM2.5 (e.g., 100 µg/mL) on their dorsal skin.
2. Histological Analysis:
-
At the end of the experiment, euthanize the mice and collect dorsal skin samples.
-
Fix the skin samples in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general histological examination.
-
Measure the epidermal thickness using an image analysis software.
3. Biochemical Analysis of Skin Homogenates:
-
Homogenize a portion of the skin tissue in an appropriate buffer.
-
Use commercially available kits to measure markers of oxidative stress, such as lipid peroxidation (e.g., malondialdehyde assay) and protein carbonylation.
Signaling Pathways and Experimental Workflows
The protective effects of DPHC against skin damage are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and a typical experimental workflow.
Caption: DPHC's protective mechanism against PM-induced skin damage.
Caption: DPHC's protective mechanism against UVB-induced skin damage.
Caption: General experimental workflow for studying DPHC effects.
Conclusion
This compound, a natural compound derived from the brown alga Ishige okamurae, presents a promising therapeutic and preventative agent for various forms of skin damage. Its multifaceted mechanism of action, encompassing antioxidant and anti-inflammatory properties, as well as the modulation of key signaling pathways, makes it a valuable candidate for further research and development in dermatology and cosmetology. The protocols and data presented in these application notes are intended to serve as a valuable resource for scientists and researchers investigating the potential of DPHC in skin protection and repair.
References
- 1. mdpi.com [mdpi.com]
- 2. Protective Effect of this compound Isolated from Ishige okamurae Against Particulate Matter-Induced Skin Damage by Regulation of NF-κB, AP-1, and MAPKs Signaling Pathways In Vitro in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound attenuated cell damage against UVB radiation via enhancing antioxidant effects and absorbing UVB ray in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of this compound isolated from Ishige okamurae against UVB-induced damage in vitro in human dermal fibroblasts and in vivo in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of this compound on melanogenesis and its protective effect against UV-B radiation-induced cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory effects of Ishige okamurae extract and this compound on skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Attenuates Fine Particulate Matter-Induced Subcellular Skin Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protective Effect of this compound Isolated from Ishige okamurae Against Particulate Matter-Induced Skin Damage by Regulation of NF-κB, AP-1, and MAPKs Signaling Pathways In Vitro in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diphlorethohydroxycarmalol (DPHC) in Muscle Atrophy Research
Application Note AN2025-12
Introduction
Muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with chronic diseases such as cancer, inflammatory disorders, and aging. A key driver of muscle atrophy is inflammation, often mediated by cytokines like Tumor Necrosis Factor-alpha (TNF-α). TNF-α triggers signaling cascades that lead to the upregulation of muscle-specific E3 ubiquitin ligases, including Muscle RING Finger 1 (MuRF-1) and Muscle Atrophy F-box (MAFbx/atrogin-1). These ligases tag muscle proteins for degradation by the proteasome, resulting in muscle wasting.[1][2]
Diphlorethohydroxycarmalol (DPHC) is a polyphenol isolated from the brown seaweed Ishige okamurae. Research has demonstrated its potential as a therapeutic agent against inflammatory muscle loss.[1] DPHC has been shown to exert protective effects by mitigating the inflammatory response and inhibiting the downstream protein degradation pathways in skeletal muscle.[1] This document provides detailed protocols and data based on studies using DPHC in a TNF-α-induced zebrafish model of muscle atrophy, serving as a guide for researchers in muscle biology and drug development.
Mechanism of Action
DPHC protects against inflammatory muscle atrophy by targeting key signaling pathways. In response to inflammatory stimuli like TNF-α, the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are activated. This activation leads to the transcription of genes encoding muscle degradation proteins, specifically MuRF-1 and MAFbx.[1]
DPHC administration has been shown to downregulate the activation of NF-κB and MAPK. This inhibitory action reduces the expression of pro-inflammatory cytokines and, consequently, suppresses the upregulation of MuRF-1 and MAFbx. By blocking this cascade, DPHC helps to preserve muscle protein and improve muscle function under inflammatory conditions.[1]
Experimental Protocols
The following protocols are based on methodologies used to evaluate the efficacy of DPHC in a zebrafish model of TNF-α-induced muscle atrophy.
Animal Model: TNF-α-Induced Muscle Atrophy in Zebrafish
This protocol describes how to induce inflammatory muscle loss in adult zebrafish.
Materials:
-
Adult zebrafish (Danio rerio)
-
Recombinant TNF-α
-
DPHC (this compound)
-
Fish housing system with controlled temperature (28°C) and light cycle
Procedure:
-
Acclimate adult zebrafish to the housing system for at least one week.
-
Prepare a stock solution of DPHC. The final concentration for administration may require optimization (e.g., 25 µg/g of body weight).[3]
-
Prepare a stock solution of TNF-α.
-
Divide fish into experimental groups (e.g., Control, TNF-α only, DPHC + TNF-α, DPHC only).
-
For the pre-treatment phase (Week 1), administer DPHC orally to the relevant groups three times.
-
For the co-treatment phase (Week 2), co-administer DPHC and TNF-α orally to the respective groups three times. The TNF-α group receives only TNF-α. The control group receives a vehicle control.
-
At the end of the two-week period, proceed with functional assessments and tissue collection.
Functional Assessment: Zebrafish Swimming Performance
This assay quantifies muscle function and endurance.
Materials:
-
Swim tunnel respirometer or similar flow device
-
High-speed camera
-
Zebrafish from the experimental groups
Procedure:
-
Individually place a zebrafish in the swim tunnel and allow it to acclimate for 5-10 minutes at a low flow speed.
-
Gradually increase the water velocity in a stepwise manner (e.g., increase by a set cm/s every minute).
-
Record the swimming behavior. The test is complete when the fish becomes exhausted and is pushed to the back of the chamber.
-
Measure key performance indicators: total swimming time, distance moved, and the number of fish able to swim in a high-flow zone.
-
Calculate the critical swimming speed (Ucrit) if required, using established formulas.[4]
Histological Analysis: Hematoxylin and Eosin (H&E) Staining
H&E staining is used to visualize muscle morphology and assess tissue damage.
Materials:
-
Zebrafish skeletal muscle tissue
-
4% Paraformaldehyde (PFA) for fixation
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene or a xylene substitute
-
Paraffin wax
-
Microtome
-
Harris' Hematoxylin
-
Eosin Y solution
-
Mounting medium
-
Microscope
Procedure:
-
Dissect skeletal muscle tissue from euthanized zebrafish and fix in 4% PFA overnight at 4°C.
-
Dehydrate the tissue by passing it through a graded series of ethanol solutions.
-
Clear the tissue in xylene and embed in paraffin wax.
-
Section the paraffin blocks at 5-7 µm thickness using a microtome and mount the sections on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a descending ethanol series to water.
-
Stain with Harris' Hematoxylin for approximately 4-5 minutes.[5]
-
Rinse thoroughly in running tap water.
-
Differentiate briefly in acid-alcohol and "blue" the sections in running tap water or a weak alkaline solution.
-
Counterstain with Eosin Y for 1-3 minutes.
-
Dehydrate the stained sections through an ascending ethanol series and clear in xylene.
-
Coverslip using a permanent mounting medium and allow to dry.
-
Image the slides under a light microscope to assess muscle fiber integrity, size, and spacing.
Biochemical Analysis: Western Blotting
Western blotting is used to quantify the protein levels of key markers in the muscle atrophy pathway.
Materials:
-
Zebrafish skeletal muscle tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MuRF-1, anti-MAFbx, anti-p-NF-κB, anti-NF-κB, anti-p-MAPK, anti-MAPK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Homogenize dissected muscle tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH or β-actin.
Data Presentation
The following tables summarize the quantitative results from studies evaluating DPHC's effect on TNF-α-induced muscle atrophy in zebrafish.
Table 1: Effect of DPHC on Zebrafish Swimming Performance
| Group | Number of Swimming Zebrafish (in Zone A) | Relative Distance Moved (%) |
|---|---|---|
| Control | 14.2 ± 0.5 | 100.0 ± 5.0 |
| TNF-α | 5.8 ± 0.7## | 41.5 ± 6.2## |
| DPHC (25 µg/g) + TNF-α | 12.5 ± 0.6 | 88.0 ± 4.5 |
Data are presented as mean ± SE. ## p < 0.01 vs. Control. ** p < 0.01 vs. TNF-α group. Data are illustrative based on published findings.[1][3]
Table 2: Effect of DPHC on Muscle Atrophy-Related Protein Expression
| Group | Relative MuRF-1 Expression (%) | Relative MAFbx Expression (%) |
|---|---|---|
| Control | 100.0 ± 8.0 | 100.0 ± 7.5 |
| TNF-α | 215.0 ± 15.2## | 195.0 ± 12.8## |
| DPHC (25 µg/g) + TNF-α | 120.5 ± 10.1 | 115.4 ± 9.3 |
Protein expression was quantified by Western blot densitometry and normalized to control. Data are presented as mean ± SE. ## p < 0.01 vs. Control. ** p < 0.01 vs. TNF-α group. Data are illustrative based on published findings.[1]
Table 3: Effect of DPHC on Inflammatory Signaling Proteins
| Group | Relative p-NF-κB/NF-κB Ratio (%) | Relative p-MAPK/MAPK Ratio (%) |
|---|---|---|
| Control | 100.0 ± 9.5 | 100.0 ± 11.0 |
| TNF-α | 250.0 ± 20.1## | 230.0 ± 18.5## |
| DPHC (25 µg/g) + TNF-α | 135.0 ± 14.2 | 125.8 ± 13.1 |
Protein expression was quantified by Western blot densitometry. Data are presented as mean ± SE. ## p < 0.01 vs. Control. ** p < 0.01 vs. TNF-α group. Data are illustrative based on published findings.[1]
References
- 1. Therapeutic Potential of DPHC, A Brown Seaweed Polyphenol, Against TNF-α-Induced Inflammatory Muscle Loss | MDPI [mdpi.com]
- 2. Assessment of Swim Endurance and Swim Behavior in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Reproducible Protocol to Measure the Critical Swimming Speed of Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recipes and Protocols [ZIRC Public Wiki] [zebrafish.org]
Application Notes and Protocols for Diphlorethohydroxycarmalol (DPHC) in Hair Loss Treatment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphlorethohydroxycarmalol (DPHC) is a phlorotannin derived from the brown alga Ishige okamurae. Emerging in vitro research has highlighted its potential as a therapeutic agent for androgenetic alopecia (AGA). DPHC exhibits a multi-faceted mechanism of action, primarily centered around the inhibition of 5α-reductase and the modulation of key signaling pathways involved in hair follicle cycling. These application notes provide a comprehensive overview of the current research, experimental protocols, and proposed methodologies for the investigation of DPHC in hair loss treatment.
Mechanism of Action
In vitro studies have elucidated two primary mechanisms through which DPHC may combat hair loss:
-
Inhibition of 5α-reductase: DPHC has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT). Elevated levels of DHT are a key pathogenic factor in AGA, leading to the miniaturization of hair follicles. Molecular docking studies suggest that DPHC may be a more potent inhibitor of 5α-reductase than finasteride, a commonly prescribed medication for AGA.[1]
-
Activation of the Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial for hair follicle development and the induction of the anagen (growth) phase of the hair cycle. DPHC has been demonstrated to activate this pathway in human dermal papilla (HDP) cells.[1] This activation is achieved by increasing the phosphorylation of glycogen synthase kinase 3β (GSK3β), which leads to the accumulation and nuclear translocation of β-catenin.[1] In the nucleus, β-catenin activates target genes that promote hair follicle stem cell proliferation and differentiation.
Additionally, DPHC has been found to downregulate the expression of several hair growth inhibitor proteins, including androgen receptor (AR), Dickkopf-1 (DKK1), transforming growth factor-β1 (TGF-β1), and interleukin-6 (IL-6) in DHT-treated HDP cells.[1]
Data Presentation
In Vitro Efficacy of this compound (DPHC)
| Parameter | Cell Line | Treatment | Key Findings | Reference |
| 5α-reductase Activity | Human Dermal Papilla (HDP) Cells | DPHC | Significant inhibition of 5α-reductase activity in DHT-treated cells. | [1] |
| Wnt/β-catenin Signaling | Human Dermal Papilla (HDP) Cells | DPHC | Upregulation of p-GSK3β and β-catenin expression; increased nuclear translocation of β-catenin. | [1] |
| Hair Growth Inhibitor Proteins | Human Dermal Papilla (HDP) Cells | DPHC | Downregulation of AR, DKK1, TGF-β1, and IL-6 expression in DHT-treated cells. | [1] |
Note: As of the latest available data, specific quantitative in vivo or clinical trial data for DPHC in hair loss treatment has not been published. The following sections provide detailed in vitro protocols and a proposed in vivo experimental design based on established methodologies.
Experimental Protocols
In Vitro Models
1. Human Dermal Papilla (HDP) Cell Culture
-
Cell Line: Primary Human Hair Dermal Papilla Cells (HDP)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing: Cells should be passaged at 80-90% confluency using Trypsin-EDTA.
2. 5α-Reductase Activity Assay
-
Objective: To quantify the inhibitory effect of DPHC on 5α-reductase activity.
-
Methodology:
-
Seed HDP cells in a 6-well plate and culture until confluent.
-
Lyse the cells and prepare a protein extract.
-
Incubate the protein extract with testosterone and NADPH.
-
Add DPHC at various concentrations to the reaction mixture. Finasteride can be used as a positive control.
-
Stop the reaction and extract the steroids.
-
Quantify the amount of DHT produced using High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
3. Western Blot Analysis for Wnt/β-catenin Pathway Proteins
-
Objective: To assess the effect of DPHC on the expression of key proteins in the Wnt/β-catenin signaling pathway.
-
Methodology:
-
Seed HDP cells in a 6-well plate and treat with DHT to induce an AGA-like state.
-
Treat the cells with DPHC at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against β-catenin, p-GSK3β, GSK3β, AR, DKK1, TGF-β1, and IL-6. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
4. Immunofluorescence for β-catenin Nuclear Translocation
-
Objective: To visualize the effect of DPHC on the nuclear translocation of β-catenin.
-
Methodology:
-
Seed HDP cells on glass coverslips in a 24-well plate.
-
Treat the cells with DHT and then with DPHC.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with bovine serum albumin (BSA).
-
Incubate with a primary antibody against β-catenin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Proposed In Vivo Model
Objective: To evaluate the efficacy of topical DPHC in promoting hair growth in an animal model of androgenetic alopecia.
Animal Model: C57BL/6 mice (7 weeks old, male). This strain is widely used for hair growth studies due to its synchronized hair follicle cycling.
Induction of Androgenetic Alopecia:
-
Synchronize the hair follicles in the telogen (resting) phase by depilating the dorsal skin.
-
After confirmation of the telogen phase (pink skin), apply testosterone or dihydrotestosterone (DHT) topically or via subcutaneous injection to induce an AGA-like condition, characterized by delayed anagen entry and miniaturization of hair follicles.
Experimental Groups:
-
Group 1: Vehicle control (e.g., a solution of ethanol and propylene glycol).
-
Group 2: Negative control (DHT-treated, vehicle application).
-
Group 3: Positive control (DHT-treated, topical minoxidil 2% or 5% application).
-
Group 4: Experimental group (DHT-treated, topical DPHC application at various concentrations).
Treatment Protocol:
-
Apply the respective treatments to the depilated dorsal skin once daily for a period of 21 to 28 days.
Evaluation of Hair Growth:
-
Visual Documentation: Photograph the dorsal skin of the mice at regular intervals (e.g., day 0, 7, 14, 21, 28) to visually assess hair growth.
-
Quantitative Image Analysis: Analyze the photographs to quantify the area of hair regrowth.
-
Hair Density and Thickness: At the end of the study, collect hair samples from the treated area to measure hair density (number of hairs per unit area) and thickness using a microscope and image analysis software.
-
Histological Analysis:
-
Collect skin biopsies from the treated area.
-
Fix the tissue in 10% formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Analyze the sections under a microscope to determine the number and diameter of hair follicles and to calculate the anagen-to-telogen ratio.
-
Visualizations
Caption: DPHC's dual mechanism in combating hair loss.
Caption: Workflow for in vitro evaluation of DPHC.
Caption: Proposed workflow for in vivo DPHC studies.
References
Application Notes and Protocols: Investigating the Vasodilatory Effects of Diphlorethohydroxycarmalol
These application notes provide a comprehensive overview of the vasodilatory effects of Diphlorethohydroxycarmalol (DPHC), a marine polyphenol isolated from the brown alga Ishige okamurae. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound in cardiovascular diseases.
Introduction
This compound (DPHC) is a phlorotannin that has demonstrated significant endothelium-dependent vasodilatory properties.[1][2] Research indicates that DPHC stimulates nitric oxide (NO) production in vascular endothelial cells, a key signaling molecule in the regulation of vascular tone.[1][2][3] The underlying mechanism involves the modulation of intracellular calcium levels and the activation of the PI3K/Akt/eNOS signaling pathway.[1][2][3] These findings suggest that DPHC could be a promising candidate for the development of novel treatments for hypertension and other cardiovascular disorders associated with endothelial dysfunction.[1][2]
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of DPHC on endothelial cell viability and nitric oxide production.
Table 1: Effect of this compound (DPHC) on the Viability of EA.hy926 Endothelial Cells
| DPHC Concentration (μM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 6 | Not significantly different from control |
| 20 | Not significantly different from control |
| 60 | Not significantly different from control |
| 100 | Significant decrease in viability |
Data adapted from a study on EA.hy926 cells, where viability was assessed after 24 hours of treatment. A significant decrease in cell viability was observed at 100 μM, and therefore this concentration was excluded from further experiments to avoid cytotoxicity-related artifacts.[1]
Table 2: Effect of this compound (DPHC) on Nitric Oxide (NO) Production in EA.hy926 Endothelial Cells
| DPHC Concentration (μM) | Relative NO Production |
| 0 (Control) | Baseline |
| 6 | Dose-dependent increase |
| 20 | Dose-dependent increase |
| 60 | Significant dose-dependent increase |
This table summarizes the dose-dependent effect of DPHC on NO production. The study also demonstrated a time-dependent increase in NO production with 60 μM DPHC.[1]
Table 3: Effect of this compound (DPHC) on Vasodilation in a Zebrafish Model
| DPHC Concentration (μM) | Observation |
| 0 (Control) | Normal vessel diameter |
| 0.06 | Dose-dependent increase in vasodilation |
| 0.2 | Dose-dependent increase in vasodilation |
| 0.6 | Significant dose-dependent increase in vasodilation |
In vivo experiments using Tg(flk:eGFP) transgenic zebrafish confirmed the vasodilatory effect of DPHC in a dose-dependent manner.[1]
Signaling Pathway
DPHC-induced vasodilation is mediated by an endothelium-dependent mechanism. The proposed signaling cascade is initiated by the activation of key receptors on the endothelial cell surface, leading to an increase in intracellular calcium, which in turn activates the PI3K/Akt/eNOS pathway to produce nitric oxide.
Caption: DPHC signaling pathway for vasodilation.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of these application notes are provided below.
In Vitro Endothelial Cell Culture and Treatment
This protocol describes the maintenance of the EA.hy926 human endothelial cell line and the procedure for treatment with DPHC.
Caption: Workflow for in vitro cell culture and treatment.
Protocol:
-
Cell Culture: Culture EA.hy926 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the EA.hy926 cells into 96-well plates for cell viability assays or larger plates (e.g., 6-well or 12-well) for NO production and western blot analysis.
-
Adherence: Allow the cells to adhere and grow for 24 hours.
-
Treatment: Prepare stock solutions of DPHC in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations (e.g., 6, 20, 60, 100 μM) in fresh cell culture medium.
-
Incubation: Replace the medium in the cell culture plates with the DPHC-containing medium and incubate for the desired time period (e.g., 24 hours for cell viability, or various time points for NO production).
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of DPHC on endothelial cells.
Protocol:
-
Cell Treatment: Seed and treat EA.hy926 cells with various concentrations of DPHC in a 96-well plate as described in Protocol 1.
-
MTT Addition: After the treatment period (e.g., 24 hours), add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage relative to the untreated control cells.
Nitric Oxide (NO) Production Assay
This protocol measures the amount of NO produced by endothelial cells following DPHC treatment.
Protocol:
-
Cell Treatment: Seed and treat EA.hy926 cells with DPHC as described in Protocol 1.
-
Sample Collection: After the desired incubation time, collect the cell culture supernatant.
-
Griess Reaction: Use a commercial Griess reagent kit to measure the nitrite concentration in the supernatant, which is a stable and quantifiable breakdown product of NO.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the nitrite concentration in the samples based on the standard curve and normalize to the amount of cellular protein if necessary.
Western Blot Analysis for Signaling Proteins
This protocol is used to determine the effect of DPHC on the expression and phosphorylation of key proteins in the PI3K/Akt/eNOS signaling pathway.
Protocol:
-
Cell Lysis: After treatment with DPHC, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PI3K, p-Akt, p-eNOS, and their total forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Zebrafish Vasodilation Assay
This protocol provides a method to assess the vasodilatory effects of DPHC in a live animal model.
Caption: Workflow for in vivo zebrafish vasodilation assay.
Protocol:
-
Animal Model: Use Tg(flk:eGFP) transgenic zebrafish larvae, in which endothelial cells express green fluorescent protein (GFP), allowing for visualization of blood vessels.
-
Treatment: At 3 days post-fertilization (dpf), place the larvae in 24-well plates containing egg water with different concentrations of DPHC (e.g., 0, 0.06, 0.2, 0.6 μM).
-
Incubation: Incubate the larvae for a specified period (e.g., 6 days).
-
Imaging Preparation: After the treatment period, anesthetize the larvae and mount them on a microscope slide.
-
Fluorescence Microscopy: Capture images of the vasculature, for example, the dorsal aorta, using a fluorescence microscope.
-
Data Analysis: Measure the diameter of the blood vessels using image analysis software. Compare the vessel diameters of the DPHC-treated groups to the control group to determine the extent of vasodilation. All animal procedures should be conducted in accordance with approved animal care and use committee guidelines.[1]
References
- 1. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway [mdpi.com]
- 3. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diphlorethohydroxycarmalol (DPHC)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Diphlorethohydroxycarmalol (DPHC) in solution. Due to the inherent instability of phlorotannins, proper handling and experimental design are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPHC) and why is its stability a concern?
A1: this compound (DPHC) is a phlorotannin, a class of polyphenolic compounds found in brown algae. Like many polyphenols, DPHC is susceptible to degradation when exposed to various environmental factors such as pH, temperature, light, and oxygen.[1] This instability can lead to a loss of biological activity and the formation of unknown degradation products, impacting experimental outcomes.
Q2: What are the primary factors that affect the stability of DPHC in solution?
A2: The main factors influencing DPHC stability are pH, temperature, light exposure, the presence of oxygen, and the choice of solvent.[1][2] Generally, phlorotannins are more stable in acidic conditions and degrade in neutral to alkaline environments.[3] Elevated temperatures and exposure to UV or even ambient light can accelerate degradation.[2][3]
Q3: What is the recommended solvent for preparing DPHC stock solutions?
A3: Based on extraction protocols and general practices for similar compounds, high-purity dimethyl sulfoxide (DMSO) or ethanol are recommended for preparing concentrated stock solutions.[4] For working solutions in cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[5]
Q4: How should I store DPHC powder and stock solutions?
A4: Solid DPHC powder should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[5] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[5][6] When stored in a solvent at -20°C, it is advisable to use the solution within a month; for longer-term storage at -80°C, use within six months is a general guideline.[5]
Q5: Can I expect DPHC to be stable in my cell culture medium?
A5: Phlorotannins can be unstable in typical cell culture media, which are often at a physiological pH (around 7.4) and incubated at 37°C. These conditions can promote the degradation of DPHC. It is recommended to prepare fresh working solutions immediately before each experiment and to minimize the incubation time when possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my DPHC-treated samples. | DPHC may have degraded in the stock solution or working solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare working solutions immediately before use. |
| The experimental conditions (e.g., physiological pH, 37°C) are causing rapid degradation. | Minimize the incubation time of DPHC with cells or reagents. Consider including a positive control with a more stable compound to ensure the assay is working correctly. | |
| I observe a color change in my DPHC solution over time. | This is likely due to oxidation and degradation of the phenolic compounds.[7] | Discard the solution. Prepare fresh solutions and protect them from light and air (e.g., by using amber vials and minimizing headspace). |
| Inconsistent results between experiments. | Variability in the preparation and handling of DPHC solutions. | Standardize your protocol for solution preparation, storage, and handling. Ensure all solutions are prepared fresh for each set of experiments. |
| Photodegradation from ambient light exposure. | Protect all DPHC-containing solutions from light by using amber tubes or wrapping containers in aluminum foil.[8] | |
| Precipitation of DPHC in aqueous buffers or media. | DPHC may have limited solubility in aqueous solutions at the desired concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to cells. Perform serial dilutions to prepare working solutions to prevent precipitation.[5] |
Data Presentation: Factors Affecting DPHC Stability
| Factor | Effect on Stability | General Recommendations |
| pH | More stable in acidic conditions (pH < 7).[3] Degradation increases in neutral to alkaline conditions.[3] | For non-cellular assays, use a slightly acidic buffer if the experimental design allows. Be aware of potential rapid degradation at physiological pH (7.2-7.4). |
| Temperature | Stability decreases as temperature increases.[9][10] | Store stock solutions at -80°C. Avoid prolonged incubation at 37°C. For extractions, temperatures around 25°C may be optimal to balance yield and stability.[9][11] |
| Light | Susceptible to photodegradation.[2][3] | Protect solid compound and all solutions from light at all times by using amber vials or covering with foil.[8] |
| Oxygen | Prone to oxidation, leading to degradation.[1] | Use degassed solvents for solution preparation. Minimize headspace in storage vials. Store under an inert gas (e.g., nitrogen or argon) if possible. |
| Solvent | Solubility and stability vary with the solvent. | Use DMSO or ethanol for stock solutions. For aqueous working solutions, prepare fresh and use immediately. |
| Freeze-Thaw Cycles | Repeated cycles can accelerate degradation. | Aliquot stock solutions into single-use volumes.[5] |
Experimental Protocols
Protocol 1: Preparation of DPHC Stock Solution
-
Materials:
-
This compound (DPHC) powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM or 20 mM).
-
Calculate the required mass of DPHC using its molecular weight.
-
Accurately weigh the DPHC powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the DPHC is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber cryovials.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: Assessment of Antioxidant Activity using DPPH Assay
This protocol provides a general method to assess the free radical scavenging activity of DPHC, which can also be used as an indirect measure of its stability over time.
-
Materials:
-
DPHC solution (prepared in a suitable solvent like ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in ethanol)
-
Ethanol (or the solvent used for DPHC)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
-
Ascorbic acid or Trolox as a positive control
-
-
Procedure:
-
Prepare a series of dilutions of the DPHC solution in ethanol.
-
In a 96-well plate, add a specific volume of each DPHC dilution to different wells.
-
Add the same volume of ethanol to a "control" well.
-
Add a fixed volume of the DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm.
-
Calculate the percentage of DPPH scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Mandatory Visualizations
Caption: DPHC-mediated vasodilation signaling pathway.[2][7]
Caption: DPHC's anti-inflammatory and anti-atrophy signaling.[12]
Caption: General experimental workflow for in vitro studies with DPHC.
References
- 1. research.itu.edu.tr [research.itu.edu.tr]
- 2. The Link between Polyphenol Structure, Antioxidant Capacity and Shelf-Life Stability in the Presence of Fructose and Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. phytotechlab.com [phytotechlab.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. marineagronomy.org [marineagronomy.org]
- 10. Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Phlorotannins Extraction from Fucus vesiculosus and Evaluation of Their Potential to Prevent Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diphlorethohydroxycarmalol (DPHC) Extraction
Welcome to the technical support center for Diphlorethohydroxycarmalol (DPHC) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful isolation of DPHC from its natural source, the brown alga Ishige okamurae.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPHC)?
A1: this compound (DPHC) is a phlorotannin, a type of polyphenol, found in the marine brown alga Ishige okamurae.[1] Phlorotannins are known for their various biological activities, and DPHC has been studied for its antioxidant, anti-inflammatory, and other therapeutic properties.[1][2]
Q2: What is the primary source for DPHC extraction?
A2: The primary and most commonly cited source for DPHC is the brown seaweed Ishige okamurae.[1][3]
Q3: What are the general steps involved in DPHC extraction?
A3: The general workflow for DPHC extraction involves sample preparation (washing, drying, and grinding the seaweed), solid-liquid extraction using a suitable solvent, followed by purification steps which often include liquid-liquid partitioning and chromatography to isolate DPHC.
Q4: Why is my DPHC yield consistently low?
A4: Low yields can be attributed to several factors including the quality of the raw material (Ishige okamurae), improper sample preparation, suboptimal extraction parameters (solvent, temperature, time), and degradation of DPHC during the process. Refer to the Troubleshooting Guide below for more specific solutions.
Q5: How can I confirm the presence and purity of DPHC in my extract?
A5: The presence and purity of DPHC can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Suboptimal Solvent: The polarity of the extraction solvent may not be ideal for DPHC. 2. Inefficient Extraction Time/Temperature: The extraction may be too short, or the temperature may be too low or too high, causing degradation.[4] 3. Poor Solid-to-Liquid Ratio: Insufficient solvent may not effectively penetrate the seaweed matrix. | 1. Solvent Optimization: Experiment with different concentrations of ethanol or methanol in water. Aqueous ethanol (e.g., 80%) is often a good starting point.[3] 2. Parameter Optimization: Systematically vary the extraction time and temperature. Response surface methodology (RSM) can be employed for optimization.[2][5] Optimal temperatures are often moderate (around 25-60°C) to prevent degradation.[4] 3. Ratio Adjustment: Increase the solvent-to-solid ratio to ensure thorough extraction. Ratios from 10:1 to 50:1 (v/w) are commonly used. |
| Co-extraction of Impurities | 1. Presence of Pigments and Lipids: The initial crude extract often contains chlorophyll, fucoxanthin, and lipids. 2. Extraction of Polysaccharides: Using highly aqueous solvents can lead to the co-extraction of undesirable polysaccharides. | 1. Defatting Step: Pre-treat the seaweed powder with a non-polar solvent like n-hexane to remove lipids and pigments before the main extraction. 2. Solvent Polarity: Use a solvent with a lower water content to minimize polysaccharide extraction. Subsequent purification steps like liquid-liquid partitioning are also crucial. |
| Degradation of DPHC | 1. Oxidation: Phlorotannins are susceptible to oxidation, especially at higher temperatures and in the presence of light. 2. High Temperatures: Excessive heat during extraction or solvent evaporation can lead to the degradation of DPHC.[4] | 1. Inert Atmosphere & Light Protection: Perform extractions under a nitrogen atmosphere and protect the extracts from light. 2. Temperature Control: Use moderate extraction temperatures and evaporate solvents under reduced pressure at a low temperature (e.g., < 40°C). |
| Difficulty in Purification | 1. Complex Extract Matrix: The crude extract is a complex mixture of various phlorotannins and other compounds. 2. Similar Polarity of Phlorotannins: Different phlorotannins can have very similar polarities, making chromatographic separation challenging. | 1. Liquid-Liquid Partitioning: Employ sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to fractionate the crude extract. DPHC is typically enriched in the ethyl acetate fraction. 2. Advanced Chromatography: Utilize techniques like centrifugal partition chromatography (CPC) or preparative HPLC with optimized solvent systems for efficient separation. |
Quantitative Data Presentation
The efficiency of phlorotannin extraction is highly dependent on the chosen parameters. Below are tables summarizing the impact of various factors on the total phlorotannin content (TPhC), which is indicative of the DPHC yield.
Table 1: Effect of Solvent Concentration on Total Phlorotannin Content (TPhC) from Brown Algae
| Solvent | Concentration (% v/v) | Seaweed Species | TPhC (mg PGE/g extract) | Reference |
| Ethanol | 50 | Ecklonia cava | ~450 | [5] |
| Ethanol | 95 | Ecklonia cava | ~570 | [2][5] |
| Acetone | 67 | Fucus vesiculosus | 2.97 (mg PGE/g DS) | [4][6] |
| Methanol | 80 | Ishige okamurae | - (Yield: 14.10%) | [3] |
| Water | 100 | Macrocystis pyrifera | - (Noted as effective) | [4] |
PGE: Phloroglucinol Equivalents; DS: Dry Seaweed
Table 2: Optimization of Extraction Parameters for Phlorotannins from Ecklonia cava using RSM
| Parameter | Range Studied | Optimal Value for TPhC | Optimal Value for Yield | Reference |
| Ethanol Concentration (%) | 0 - 100 | 95 | 88.3 | [2][5] |
| Temperature (°C) | 40 - 80 | 80 | 80 | [2][5] |
| Time (h) | 2 - 24 | 22.8 | 24 | [2][5] |
| Predicted Response | 570.2 mg PGE/g | 7.8% | [2][5] |
Experimental Protocols
Detailed Methodology for DPHC Extraction and Purification from Ishige okamurae
This protocol is a synthesized representation based on common laboratory practices for phlorotannin extraction.
-
Sample Preparation:
-
Wash fresh Ishige okamurae with tap water to remove salt, sand, and any epiphytes.
-
Dry the seaweed in a well-ventilated, dark place at room temperature for several days or in an oven at a temperature below 60°C.
-
Grind the dried seaweed into a fine powder (e.g., 40-60 mesh).
-
-
Solid-Liquid Extraction:
-
Macerate the dried seaweed powder with 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with constant stirring.
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential partitioning with an equal volume of the following solvents in a separatory funnel:
-
n-hexane (to remove non-polar compounds like lipids and pigments)
-
Chloroform
-
Ethyl acetate (DPHC is expected to be enriched in this fraction)
-
n-butanol
-
-
Collect each fraction and evaporate the solvent under reduced pressure.
-
-
Purification:
-
The ethyl acetate fraction, which is rich in DPHC, can be further purified using chromatographic techniques.
-
Column Chromatography: Pack a silica gel column and elute with a gradient of chloroform and methanol.
-
Centrifugal Partition Chromatography (CPC): This is an efficient method for isolating DPHC. A two-phase solvent system (e.g., n-hexane:ethyl acetate:methanol:water) is used.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC.
-
-
Identification and Quantification:
-
Confirm the identity and purity of the isolated DPHC using HPLC, LC-MS, and NMR.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Phlorotannins Extraction from Fucus vesiculosus and Evaluation of Their Potential to Prevent Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
Overcoming autofluorescence of Diphlorethohydroxycarmalol in imaging
Technical Support Center: Imaging Diphlorethohydroxycarmalol (DPHC)
Welcome to the technical support center for researchers working with this compound (DPHC). DPHC is a phlorotannin derived from the brown alga Ishige okamurae, known for its anti-inflammatory, antioxidant, and radioprotective properties.[1][2][3][4][5] As with many polyphenolic compounds, DPHC exhibits intrinsic fluorescence (autofluorescence), which can present a significant challenge in imaging experiments by obscuring the signal from fluorescent probes.[6][7][8][9]
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome the challenges of DPHC autofluorescence and acquire high-quality imaging data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging DPHC?
A1: Autofluorescence is the natural emission of light by biological structures or compounds like DPHC when they are excited by light.[10][11] This intrinsic fluorescence can interfere with the detection of specific signals from your fluorescent labels (e.g., fluorescently tagged antibodies or proteins). The primary issue is that the DPHC autofluorescence can mask your intended signal, leading to a low signal-to-noise ratio and making it difficult to distinguish the specific staining from the background.[12][13]
Q2: What are the likely spectral properties of DPHC's autofluorescence?
A2: While the exact excitation and emission spectra of DPHC have not been extensively characterized, phlorotannins and other phenolic compounds typically exhibit broad excitation and emission spectra, often fluorescing most strongly in the blue and green channels.[14] It is common for these compounds to be excited by UV and blue light (350-488 nm) and to emit light across a wide range in the green to yellow spectrum (450-550 nm).[10] It is crucial to characterize this in your specific experimental setup by imaging an unstained, DPHC-treated control sample.[10][15]
Q3: What are the main strategies to overcome DPHC autofluorescence?
A3: There are three primary strategies to combat autofluorescence:
-
Methodological & Spectral Approaches: This involves optimizing your experimental setup to spectrally separate your signal of interest from the DPHC autofluorescence. This is often the first and easiest approach.
-
Chemical Quenching: This involves using chemical reagents to reduce or eliminate the autofluorescence of DPHC and the surrounding tissue.[16]
-
Photobleaching: This technique uses intense light to selectively destroy the autofluorescent molecules before imaging your specific signal.[17]
-
Computational Correction: Advanced techniques like spectral imaging and linear unmixing can be used to mathematically separate the autofluorescence from your probe's signal.[18][19][20][21]
Troubleshooting Guide
Problem 1: My DPHC-treated sample is uniformly bright, and I can't see my specific fluorescent signal.
-
Possible Cause: The autofluorescence from DPHC is overwhelming your fluorescent probe's signal. This is common when using fluorophores in the green spectrum (e.g., FITC, Alexa Fluor 488).
-
Solutions:
-
Switch to Far-Red Fluorophores: The most effective solution is to use fluorophores that emit in the far-red or near-infrared region of the spectrum (e.g., Alexa Fluor 647, Cy5, Alexa Fluor 750), as autofluorescence is significantly lower at these longer wavelengths.[11][12][21]
-
Perform a Spectral Scan: Use a confocal microscope with a spectral detector to measure the emission spectrum of DPHC in your sample. This will allow you to choose fluorophores and filter sets that minimize spectral overlap.[14][22]
-
Implement Chemical Quenching: Treat your sample with a quenching agent like Sudan Black B or a commercial kit. See Protocol 2 for details.[23]
-
Problem 2: I've switched to a red fluorophore, but I still have a high background.
-
Possible Cause: While reduced, some autofluorescence can persist in the red spectrum. Additionally, the fixation method can contribute to background fluorescence.[10][12]
-
Solutions:
-
Optimize Fixation: If using aldehyde fixatives like formalin or glutaraldehyde, these can increase autofluorescence.[10][11] Try reducing the fixation time or switching to an organic solvent fixative like ice-cold methanol, if compatible with your experiment.[10][12]
-
Use Sodium Borohydride: Treatment with sodium borohydride can reduce aldehyde-induced autofluorescence.[12][13]
-
Try Photobleaching: Before antibody staining, expose your sample to a strong, broad-spectrum light source to bleach the autofluorescence. See Protocol 1 for details.[17][24][25]
-
Problem 3: My chemical quenching agent is also reducing my specific signal.
-
Possible Cause: Some quenching agents are not entirely specific and can affect the fluorescence of your probe.[16]
-
Solutions:
-
Apply Quenching Before Staining: Whenever possible, perform the autofluorescence quenching step before incubating your sample with your fluorescent probes.[16]
-
Try a Different Quencher: Not all quenching agents work the same way. If Sudan Black B is affecting your signal, consider trying a copper sulfate-based quencher or a commercial kit designed to preserve probe fluorescence.[26][27][28]
-
Use Spectral Unmixing: If other methods fail, spectral imaging followed by linear unmixing is a powerful way to computationally separate the signals. This technique treats the autofluorescence as a distinct "fluorophore" and removes its contribution from each pixel. See Protocol 3 for an overview.[20][29]
-
Data Presentation: Spectral Considerations
To minimize interference from DPHC autofluorescence, select fluorophores and filter sets that avoid the spectral regions where autofluorescence is strongest.
| Parameter | DPHC Autofluorescence (Hypothesized) | Recommended Fluorophores | Incompatible Fluorophores |
| Excitation Range | Broad, peaking ~380-480 nm | > 600 nm | 405 nm, 488 nm |
| Emission Range | Broad, peaking ~450-550 nm | > 620 nm | FITC, GFP, Alexa Fluor 488 |
| Example Dyes | N/A | Alexa Fluor 633, Alexa Fluor 647, Cy5, DyLight 649, Alexa Fluor 750 | DAPI, Hoechst, FITC, Alexa Fluor 488, GFP |
| Microscope Filter | DAPI, FITC/GFP filter sets | Cy5, Far-Red filter sets | DAPI, FITC/GFP filter sets |
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction
This protocol uses a high-intensity light source to destroy autofluorescent molecules before the application of fluorescent probes.[17][25][30]
Materials:
-
Fixed and permeabilized sample on a glass slide.
-
Light source (e.g., fluorescence microscope illuminator, commercial LED photobleaching device, or even a bright desk lamp with a white LED).[17]
-
Phosphate Buffered Saline (PBS).
Methodology:
-
Prepare your sample through fixation and permeabilization as required by your standard protocol.
-
Before proceeding with blocking or antibody incubation, place the slide on the microscope stage or in the photobleaching device.
-
Expose the sample to continuous, high-intensity, broad-spectrum light. If using a microscope, open the field diaphragm and aperture fully and use a broadband filter (if available).
-
The duration of photobleaching needs to be empirically determined. Start with a 30-minute exposure and check the autofluorescence level on an unstained control slide. Effective bleaching can take from 30 minutes to several hours.[17]
-
To prevent sample drying, ensure it is submerged in PBS during the bleaching process.
-
After bleaching, wash the sample 3 times with PBS and proceed with your standard immunofluorescence staining protocol.
Protocol 2: Chemical Quenching with Sudan Black B
Sudan Black B (SBB) is a lipophilic dye effective at quenching autofluorescence from lipofuscin and other sources.[23]
Materials:
-
Stained sample on a glass slide.
-
Sudan Black B (SBB) powder.
-
70% Ethanol.
-
PBS or Tris-Buffered Saline (TBS).
Methodology:
-
Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Stir for 1-2 hours in the dark and filter the solution to remove any undissolved particles.
-
Complete your entire staining protocol, including incubation with primary and secondary antibodies and all subsequent washes.
-
After the final wash step, incubate the sample in the 0.1% SBB solution for 5-10 minutes at room temperature in the dark.
-
Briefly rinse the sample with 70% ethanol to remove excess SBB.
-
Wash the sample thoroughly with PBS or TBS (3 x 5 minutes) to remove residual ethanol and SBB.
-
Mount the coverslip using an appropriate mounting medium and image. Note: SBB can sometimes produce its own fluorescence in the far-red channel, so check an SBB-treated control slide.[12]
Protocol 3: Spectral Imaging and Linear Unmixing
This is a computational technique that requires a confocal microscope equipped with a spectral detector. It separates spectrally overlapping signals, including autofluorescence.[18][19][20][21]
Methodology:
-
Prepare Reference Samples: For this method to work, you need to provide the software with the "pure" spectrum of each fluorescent component. Prepare the following control samples:
-
Autofluorescence Control: An unstained sample treated with DPHC.
-
Fluorophore Control(s): A sample stained with only your primary/secondary antibody for each fluorophore you are using.
-
-
Acquire a Lambda Stack: On your experimental sample (containing DPHC and all fluorescent labels), instead of collecting a standard image, acquire a "Lambda Stack" or "Spectral Stack." This is a series of images taken at contiguous narrow wavelength bands across the emission spectrum.
-
Acquire Reference Spectra: Using the same acquisition settings, acquire a lambda stack for each of your control samples (the autofluorescence control and each fluorophore control).
-
Perform Linear Unmixing: In the microscope's analysis software, use the linear unmixing function.
-
Load the lambda stack from your experimental sample.
-
Provide the software with the reference spectra you collected from your control samples. Treat the autofluorescence spectrum as just another "fluorophore."
-
-
Analyze Unmixed Images: The software will use a mathematical algorithm to calculate the contribution of each reference spectrum (including the autofluorescence) to every pixel in your experimental image. It will then generate a set of new images, one for each fluorophore, where the contribution from all other signals has been removed. You will have a clean image of your specific probe's signal and a separate image showing the distribution of the DPHC autofluorescence.[29]
Visualizations
References
- 1. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound, isolated from the brown algae Ishige okamurae, protects against radiation-induced cell damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Phlorotannins–bioactivity and extraction perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microscopist.co.uk [microscopist.co.uk]
- 19. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 20. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 21. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 22. Autofluorescence Imaging to Evaluate Red Algae Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 24. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 28. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 29. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Diphlorethohydroxycarmalol (DPHC)
Welcome to the technical support center for Diphlorethohydroxycarmalol (DPHC). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of DPHC during storage and experimental handling. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known stability characteristics of phlorotannins, the class of marine polyphenols to which DPHC belongs.
Troubleshooting Guides
Issue 1: Unexpected Loss of DPHC Potency or Concentration in Aqueous Solutions
Possible Causes:
-
Oxidation: Phlorotannins are susceptible to oxidation, especially in aqueous solutions exposed to atmospheric oxygen. This process can be accelerated by light and elevated temperatures.
-
pH Instability: High pH environments can lead to the degradation of phenolic compounds.
-
Microbial Contamination: Non-sterile aqueous solutions can be prone to microbial growth, which may degrade DPHC.
Troubleshooting Steps:
-
Oxygen Exposure:
-
Prepare fresh solutions for each experiment whenever possible.
-
If storage of aqueous solutions is necessary, degas the solvent (e.g., by sparging with nitrogen or argon) before dissolving the DPHC.
-
Store solutions in airtight containers, minimizing headspace. Consider using amber glass vials with septa for withdrawal without introducing excessive air.
-
-
pH Control:
-
Maintain the pH of the solution in the acidic to neutral range (pH < 7). Use appropriate buffer systems if necessary for your experimental setup.
-
Avoid alkaline conditions, as they can rapidly degrade phlorotannins.
-
-
Temperature and Light:
-
Store aqueous solutions at low temperatures (2-8°C or -20°C).
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
-
Sterility:
-
For long-term storage of solutions, consider sterile filtration through a 0.22 µm filter.
-
Issue 2: Discoloration or Precipitation of DPHC in Solid Form
Possible Causes:
-
Hygroscopicity and Hydrolysis: DPHC, like many polyphenols, may be hygroscopic. Absorbed moisture can lead to hydrolysis and degradation.
-
Oxidation: Prolonged exposure of solid DPHC to air and light can cause oxidation.
-
Elevated Temperature: High storage temperatures can accelerate degradation reactions even in the solid state.
Troubleshooting Steps:
-
Moisture Control:
-
Store solid DPHC in a desiccator containing a suitable desiccant (e.g., silica gel).
-
Ensure the container is tightly sealed after each use.
-
If clumping is observed, this may indicate moisture absorption.
-
-
Atmosphere and Light:
-
Store solid DPHC under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.
-
Keep the container in a dark place to prevent photodegradation.
-
-
Temperature:
-
Store solid DPHC at low temperatures, such as -20°C, for optimal stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, solid DPHC should be stored at -20°C or lower, in a tightly sealed container, protected from light, and in a desiccated environment to prevent moisture absorption. For short-term storage, 2-8°C under the same conditions is acceptable.
Q2: How should I prepare and store stock solutions of DPHC?
A2: It is highly recommended to prepare fresh solutions before use. If a stock solution must be stored, dissolve DPHC in a degassed solvent (e.g., DMSO, ethanol, or a buffered aqueous solution with a slightly acidic pH). Store the solution in small aliquots in tightly sealed amber vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air and light.
Q3: I've noticed a change in the color of my DPHC solution. What does this indicate?
A3: A color change, often to a brownish hue, is a common indicator of phlorotannin oxidation. This suggests that the compound may be degrading. It is advisable to prepare a fresh solution and review your storage and handling procedures to minimize exposure to oxygen, light, and high temperatures.
Q4: Can I store DPHC solutions at room temperature?
A4: Storing DPHC solutions at room temperature is not recommended, as it can significantly accelerate degradation, particularly in the presence of light and oxygen.
Q5: What analytical techniques can I use to assess the stability of my DPHC sample?
A5: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector are the most common and reliable methods to assess the purity and degradation of DPHC. These techniques can separate DPHC from its degradation products and allow for quantification.
Quantitative Data on Phlorotannin Stability (Illustrative)
Disclaimer: The following table provides illustrative data based on the general stability of phlorotannins. Specific degradation rates for this compound have not been extensively published. These values should be considered as expected trends.
| Storage Condition | Form | Temperature | Atmosphere | Light Condition | Estimated % Degradation (per month) |
| Recommended | Solid | -20°C | Inert Gas/Desiccated | Dark | < 0.1% |
| Sub-optimal | Solid | 4°C | Air/Desiccated | Dark | 0.1 - 0.5% |
| Poor | Solid | Room Temp | Air | Ambient Light | 1 - 5% |
| Recommended | Aqueous Sol. | -20°C | Degassed/Sealed | Dark | 0.5 - 2% |
| Sub-optimal | Aqueous Sol. | 4°C | Air/Sealed | Dark | 2 - 10% |
| Poor | Aqueous Sol. | Room Temp | Air | Ambient Light | > 10% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for DPHC.
1. Materials:
-
This compound (DPHC)
-
HPLC-grade methanol, water, and acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV/PDA and/or MS detector
-
C18 reversed-phase column
2. Stress Conditions:
-
Acid Hydrolysis: Dissolve DPHC in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve DPHC in 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidation: Dissolve DPHC in 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid DPHC at 80°C for 48 hours.
-
Photodegradation: Expose a solution of DPHC to a photostability chamber (ICH Q1B guidelines) for a specified duration.
3. Sample Preparation for Analysis:
-
For liquid samples, neutralize the solution if necessary (acid/base hydrolysis).
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
4. HPLC-UV/MS Analysis:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: 230 nm and 280 nm
-
MS Detection: Electrospray ionization (ESI) in negative mode, scanning a mass range of m/z 100-1000.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Use MS data to propose structures for the major degradation products.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for a forced degradation study of DPHC.
Technical Support Center: Enhancing the In Vivo Bioavailability of Diphlorethohydroxycarmalol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Diphlorethohydroxycarmalol (DPHC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPHC) and why is its bioavailability a concern?
A1: this compound (DPHC) is a phlorotannin, a type of polyphenol found in brown algae such as Ishige okamurae. Phlorotannins are known for a variety of potential health benefits, including antioxidant and anti-inflammatory properties. However, like many polyphenols, DPHC is presumed to have low oral bioavailability. This is primarily due to its poor solubility, potential instability in the gastrointestinal (GI) tract, and extensive metabolism, which can limit its absorption into the bloodstream and its therapeutic efficacy.
Q2: What are the main barriers to the oral bioavailability of DPHC?
A2: The primary barriers to the oral bioavailability of DPHC and other phlorotannins include:
-
Low Aqueous Solubility: DPHC's complex polyphenolic structure may limit its dissolution in the aqueous environment of the GI tract, which is a prerequisite for absorption.
-
Gastrointestinal Instability: Phlorotannins can be unstable in the acidic environment of the stomach and the alkaline conditions of the small intestine.[1]
-
Extensive Metabolism: Phlorotannins can be extensively metabolized by enzymes in the intestinal wall and liver (first-pass metabolism), as well as by the gut microbiota. A significant portion of phlorotannin absorption occurs in the large intestine after microbial metabolism.
-
Poor Membrane Permeability: The molecular size and polarity of DPHC may hinder its passive diffusion across the intestinal epithelium.
Q3: What are the most promising strategies to enhance the bioavailability of DPHC?
A3: Nanoformulation is a leading strategy for improving the bioavailability of poorly soluble compounds like DPHC.[1] Encapsulating DPHC in nanocarriers can protect it from degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal barrier.[1] Common nanoformulation approaches include:
-
Lipid-Based Nanocarriers: Liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can encapsulate lipophilic compounds, enhancing their stability and absorption.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled release of the encapsulated compound.
-
Hydrogels: A phlorotannin nanoparticle-hydrogel composite has been shown to be a promising oral delivery system.[2]
Troubleshooting Guide
Issue 1: Low Solubility of DPHC in Aqueous Buffers for In Vitro Assays
-
Question: I am having difficulty dissolving DPHC in my aqueous buffer for cell culture experiments, leading to inconsistent results. What can I do?
-
Answer:
-
Co-solvents: Try dissolving DPHC in a small amount of a biocompatible organic solvent such as DMSO or ethanol before diluting it to the final concentration in your aqueous buffer. Ensure the final solvent concentration is non-toxic to your cells.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves solubility.
-
Encapsulation: For a more stable and soluble formulation, consider encapsulating DPHC in a carrier like cyclodextrin or preparing a nanoformulation, such as liposomes, even for in vitro studies.
-
Issue 2: High Variability in Pharmacokinetic Data in Animal Studies
-
Question: My in vivo pharmacokinetic study with DPHC in rodents is showing high inter-individual variability in plasma concentrations. What could be the cause and how can I mitigate this?
-
Answer:
-
Fasting State of Animals: Ensure all animals are fasted for a consistent period before oral administration of DPHC. Food in the GI tract can significantly affect the absorption of polyphenols.
-
Formulation Inhomogeneity: If you are using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing. Poorly suspended particles can lead to variable absorption.
-
Gut Microbiota Differences: The gut microbiome plays a crucial role in metabolizing phlorotannins. The inherent variability in the gut microbiota of individual animals can lead to different metabolic profiles and, consequently, variable absorption of metabolites. While difficult to control, acknowledging this as a potential source of variation is important. Consider co-housing animals to normalize gut flora to some extent.
-
Analytical Method Validation: Ensure your analytical method for quantifying DPHC and its metabolites in plasma is robust, with sufficient sensitivity, accuracy, and precision.
-
Issue 3: No Significant Increase in Bioavailability with a Nanoformulation
-
Question: I have developed a nanoformulation for DPHC, but my in vivo studies do not show a significant improvement in bioavailability compared to the free compound. What could be the issue?
-
Answer:
-
Poor Encapsulation Efficiency: Your nanoformulation may have a low encapsulation efficiency, meaning a significant portion of the DPHC is not encapsulated. Quantify the encapsulation efficiency and optimize the formulation process to maximize it.
-
Instability of the Nanoformulation in the GI Tract: The nanocarriers themselves might not be stable in the harsh environment of the stomach and intestine, leading to premature release of DPHC. Test the stability of your nanoformulation in simulated gastric and intestinal fluids.
-
Particle Size and Surface Properties: The size and surface charge of your nanoparticles can influence their interaction with the mucus layer and intestinal epithelium. Aim for particle sizes in the optimal range for oral absorption (typically 100-300 nm) and consider surface modifications (e.g., with PEG) to improve muco-penetration.
-
Incorrect Pharmacokinetic Sampling Times: The nanoformulation may be altering the absorption profile (e.g., delaying Tmax). Ensure your blood sampling schedule is designed to capture the complete absorption and elimination phases.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Select Phlorotannins in Rats Following Intravenous Administration (10 mg/kg)
| Parameter | 8,8′-bieckol | Dieckol | PFF-A |
| Terminal Half-life (T1/2) | ~9.42 h | ~11.9 h | ~0.731 h |
| Effective Half-life (Effective T1/2) | 1.3 h | 1.48 h | 0.36 h |
| Clearance (Cl) | 162 mL/h/kg | 193 mL/h/kg | 84,000 mL/h/kg |
| Apparent Volume of Distribution (Vz) | 2200 mL/kg | 3350 mL/kg | 89,200 mL/kg |
| Systemic Exposure (AUCTlast) | 6620 ng·h/mL | 5290 ng·h/mL | 7.81 ng·h/mL |
Data adapted from a study on Ecklonia cava phlorotannins.[3]
Table 2: Overview of Nanoformulation Strategies for Enhancing Phlorotannin Bioavailability
| Nanoformulation Type | Mechanism of Bioavailability Enhancement | Potential Advantages | Key Experimental Considerations |
| Liposomes | Encapsulation protects from degradation, improves solubility, and facilitates transport across the intestinal mucosa. | Biocompatible, can encapsulate both hydrophilic and lipophilic compounds. | Phospholipid composition, particle size, surface charge, encapsulation efficiency. |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix protects the compound and allows for controlled release. | High stability, potential for targeted delivery. | Lipid selection, surfactant concentration, particle size distribution. |
| Polymeric Nanoparticles | Encapsulation in a polymer matrix provides protection and sustained release. | High loading capacity, tunable release kinetics. | Polymer type, molecular weight, particle size, surface chemistry. |
| Nanoparticle-Hydrogel Composites | Hydrogel carrier can protect nanoparticles in the stomach and provide mucoadhesion for targeted release in the intestine.[2] | Enhanced stability, targeted delivery to the colon.[2] | Hydrogel composition, nanoparticle incorporation method, swelling behavior. |
Experimental Protocols
Protocol 1: Preparation of DPHC-Loaded Liposomes by the Thin-Film Hydration Method
-
Lipid Film Formation:
-
Dissolve DPHC, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. A common molar ratio is 10:1 for phospholipid to cholesterol. The amount of DPHC can be varied to optimize loading.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to evaporate the organic solvent.
-
Continue rotation until a thin, uniform lipid film forms on the inner wall of the flask.
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath at the same temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated DPHC by centrifugation, dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency and drug loading by quantifying the amount of DPHC in the liposomes and the supernatant after purification using a suitable analytical method like HPLC.
-
Protocol 2: General In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization and Fasting:
-
Acclimatize animals (e.g., Sprague-Dawley rats or C57BL/6 mice) to the housing conditions for at least one week.
-
Fast the animals overnight (e.g., 12 hours) before the experiment, with free access to water.
-
-
Dosing:
-
Divide the animals into groups (e.g., control, free DPHC, DPHC nanoformulation).
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or saphenous vein) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of DPHC and its major metabolites in plasma.
-
Prepare a standard curve and quality control samples.
-
Extract DPHC from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).
-
Calculate the relative bioavailability of the nanoformulation compared to the free DPHC solution.
-
Visualizations
References
- 1. Extraction and Nano-Sized Delivery Systems for Phlorotannins to Improve Its Bioavailability and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phlorotannin nanoparticle-hydrogel composite for enhanced oral delivery and treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of High Concentrations of Liposomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cytotoxicity issues that may arise during experiments involving high concentrations of liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity observed with high concentrations of liposomes?
High concentrations of liposomes can induce cytotoxicity through several mechanisms:
-
Membrane Disruption: Liposomes can interact with and disrupt the plasma membrane of cells, leading to a loss of integrity and cell death.[1] Cationic lipids, in particular, can destabilize membranes through electrostatic interactions.
-
Oxidative Stress: Some lipid formulations can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[2]
-
Apoptosis Induction: Liposomes can trigger programmed cell death (apoptosis) through various signaling pathways.[3] For instance, cationic lipids have been shown to activate caspase-dependent pathways and cause mitochondrial dysfunction.[4]
-
Overload of Cellular Uptake Mechanisms: High concentrations of liposomes can overwhelm the endocytic pathways of cells, leading to cellular stress and toxicity.
Q2: How can I determine if my liposome formulation is cytotoxic?
Several in vitro assays can be used to assess cytotoxicity:
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability. A decrease in metabolic activity suggests cytotoxicity. However, be aware that some compounds can interfere with the assay reagents.[5]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[6]
-
ATP Assay: This assay quantifies the amount of ATP present, which is proportional to the number of viable cells. It is a highly sensitive method for detecting cytotoxicity.[5]
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells) and Propidium Iodide or Ethidium Bromide (stain dead cells), you can visualize and quantify the percentage of live and dead cells in your culture.
Q3: Are certain types of lipids more prone to causing cytotoxicity?
Yes, the composition of the liposome is a critical factor. Cationic lipids are generally more cytotoxic than neutral or anionic lipids.[4][7] The headgroup and the hydrocarbon chain of the lipid can significantly influence its toxicity.[4] For example, positively charged liposomes have been shown to be more toxic than negatively charged ones.[7]
Q4: Can the size and charge of my liposomes affect their cytotoxicity?
Absolutely.
-
Size: While the search results do not provide a direct correlation between size and cytotoxicity for empty liposomes, for drug-loaded liposomes, size can influence biodistribution and cellular uptake, which can indirectly affect toxicity.
-
Charge (Zeta Potential): The surface charge is a major determinant of cytotoxicity. Cationic liposomes (positive zeta potential) tend to be more toxic due to their strong interaction with the negatively charged cell membrane.[7] A low absolute zeta potential can also lead to aggregation, which might contribute to non-specific toxicity.[8]
Troubleshooting Guides
Issue 1: High Cell Death Observed After Treatment with Liposomes
| Possible Cause | Troubleshooting Step |
| Intrinsic Toxicity of Lipid Components | * Reduce Lipid Concentration: Determine the IC50 (half-maximal inhibitory concentration) of your liposome formulation to find a non-toxic working concentration.[4] * Modify Lipid Composition: If using cationic lipids, try reducing their molar ratio or replacing them with less toxic alternatives. Consider using helper lipids like cholesterol or DOPE to stabilize the formulation, though their impact on toxicity should also be assessed.[9][10] * Incorporate PEGylation: Adding a polyethylene glycol (PEG) layer to the liposome surface can shield the surface charge and reduce non-specific interactions with cells, thereby lowering cytotoxicity.[11] |
| Contaminants in the Formulation | * Purify Liposomes: Ensure that residual organic solvents or detergents from the preparation process are completely removed, as these can be highly cytotoxic.[12] Dialysis or size exclusion chromatography are effective purification methods. * Sterile Filtration: Filter your final liposome suspension through a 0.22 µm filter to remove any microbial contaminants. |
| Incorrect Buffer/Medium Conditions | * Check Osmolarity and pH: Ensure that the buffer used for liposome suspension is isotonic and at a physiological pH to avoid osmotic stress on the cells. |
Issue 2: Inconsistent Cytotoxicity Results Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Liposome Characteristics | * Characterize Each Batch: Measure the size, polydispersity index (PDI), and zeta potential of each new batch of liposomes. Inconsistencies in these parameters can lead to variable cytotoxicity.[8] * Standardize Preparation Method: Strictly adhere to a standardized protocol for liposome preparation, including factors like hydration time, sonication power and duration, and extrusion parameters.[8][13] |
| Cell Culture Variability | * Use Cells at a Consistent Passage Number: Cell sensitivity to toxic agents can change with increasing passage number. * Ensure Consistent Cell Seeding Density: The initial number of cells can influence the outcome of cytotoxicity assays.[6] |
Quantitative Data Summary
The following table summarizes cytotoxicity data for various lipid-based formulations from the search results. Note that these are not for DPHC but provide a general reference for the cytotoxic potential of other lipids.
| Lipid/Formulation | Cell Line | Assay | IC50 / Cytotoxicity Observation | Reference |
| Cationic Lipid (CDA14 - quaternary ammonium headgroup) | NCI-H460 | Cell Viability | 109.4 µg/mL | [4] |
| Cationic Lipid (CDO14 - tri-peptide headgroup) | NCI-H460 | Cell Viability | 340.5 µg/mL | [4] |
| DOTAP/Cholesterol/DOPE Liposomes | (Not specified) | Cell Viability | ~70% decrease in viability at N/P ratio of 10 | [9] |
| Polymeric Micelles (PM) | L-929 | SRB & WST-1 | ED50: 0.29 mg/mL after 72h | [14] |
| Lipid-based Nano Micelles (SSM) | L-929 | SRB & WST-1 | Low toxicity; ~39% toxicity at 4 mg/mL after 72h | [14] |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from the cytosol of damaged cells.[6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Controls: Prepare the following controls:
-
No-Cell Control: Medium only (for background).
-
Vehicle Control: Cells treated with the same vehicle used to suspend the liposomes.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.
-
-
Treatment: Add different concentrations of your liposome formulation to the experimental wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
Assay:
-
Transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture (commercially available kits are recommended) to each well.
-
Incubate at room temperature for the time specified in the kit instructions, protected from light.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Abs_experimental - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100
Visualizations
Signaling Pathway: Generalized Apoptosis Induction by Cytotoxic Agents
Caption: Generalized pathway of liposome-induced cytotoxicity.
Experimental Workflow: Assessing and Mitigating Liposome Cytotoxicity
Caption: Workflow for evaluating and optimizing liposome formulations.
References
- 1. Plasma membrane integrity: implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triggering Apoptosis in Hematopoietic Cells with Cytotoxic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Multivariate toxicity screening of liposomal formulations on a human buccal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of Robust Cationic Light-Activated Thermosensitive Liposomes: Choosing the Right Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal Formulations: A Recent Update [mdpi.com]
- 12. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic, Apoptotic and Genotoxic Effects of Lipid-Based and Polymeric Nano Micelles, an In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantifying DPHC in Biological Samples
Welcome to the technical support center for the quantification of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for this widely-used antioxidant capacity assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DPPH assay?
A1: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical.[1][2] DPPH is a stable free radical with a deep purple color, exhibiting a strong absorbance maximum around 517 nm.[1][2] When an antioxidant neutralizes the DPPH radical by donating an electron or hydrogen atom, the reduced form, DPPH-H, is created, which is a pale yellow color.[1] This color change leads to a decrease in absorbance at 517 nm, which is proportional to the concentration and potency of the antioxidant in the sample.[1]
Q2: My sample is colored. How do I prevent interference with the absorbance reading?
A2: Interference from colored samples is a common issue as the sample's own absorbance can overlap with that of the DPPH radical.[3][4] To correct for this, you must prepare and measure a "sample blank" for each sample concentration. This blank contains the sample and the solvent (e.g., methanol) but does not contain the DPPH solution.[3] The absorbance of this sample blank is then subtracted from the absorbance of the corresponding sample that has reacted with DPPH.[3]
Q3: Why are my results inconsistent when I repeat the assay?
A3: Inconsistent results can stem from several factors:
-
DPPH Solution Instability: The DPPH radical is light-sensitive and can degrade over time. Always prepare the DPPH working solution fresh daily and store it in a dark, light-protected container (e.g., wrapped in aluminum foil).[5][6]
-
Pipetting Inaccuracy: Ensure your micropipettes are calibrated and that you are using them correctly to dispense accurate volumes of reagents and samples.[5]
-
Temperature Fluctuations: While the assay is typically run at room temperature, significant variations in ambient temperature can affect reaction kinetics.[5]
-
Inconsistent Incubation Time: The reaction between DPPH and antioxidants is time-dependent. Ensure a consistent and adequate incubation time for all samples, including standards and controls.[5]
Q4: My sample shows low or no antioxidant activity, but I expect it to be active. What could be the problem?
A4: Several factors could lead to unexpectedly low activity:
-
Insufficient Concentration: The concentration of your sample may be too low to cause a significant change in DPPH absorbance. Try testing a wider range of more concentrated dilutions.[5]
-
Sample Solubility: If your sample does not dissolve completely in the chosen solvent, its antioxidant components will not be fully available to react with the DPPH radical. Ensure the sample is fully dissolved.[5][6]
-
Reaction Kinetics: Some antioxidants react slowly with the DPPH radical. You may need to extend the incubation time to allow the reaction to reach completion.[5]
-
Inappropriate Solvent: The type of solvent can influence the antioxidant activity measurement. Methanol and ethanol are most common, but the optimal solvent may vary depending on the nature of your sample.[5][7]
Q5: Can I use plasma or serum samples directly in the DPPH assay?
A5: Yes, plasma and serum can be used, but some preparation is recommended. For determining the total antioxidant capacity of small molecules, it is advisable to dilute the plasma or serum sample, for instance, in a 1:1 ratio with a protein mask or by performing a deproteinization step to avoid interference from high-abundance proteins.[8] It is also recommended to perform several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Negative Absorbance Values | Incorrect blanking of the spectrophotometer. | The spectrophotometer should be zeroed (blanked) using the solvent (e.g., methanol) without DPPH. The control sample contains the solvent and the DPPH solution. |
| Absorbance of DPPH control is too low or high | DPPH working solution is improperly prepared (too dilute or too concentrated). | Prepare a fresh DPPH working solution (typically 0.1 mM). The absorbance at 517 nm should be approximately 1.0 ± 0.1. Adjust the concentration if necessary.[5] |
| Results are not reproducible | DPPH solution degradation, inaccurate pipetting, or variable incubation times. | Prepare fresh DPPH solution daily and protect from light.[6] Verify pipette calibration. Use a consistent incubation time for all wells.[5] |
| Precipitate forms in the reaction wells | Poor solubility of the sample in the assay solvent. | Centrifuge the sample extract to remove any particulate matter before adding it to the reaction. Consider using a different solvent in which your sample is more soluble.[5] |
| Inconsistent results compared to other antioxidant assays (e.g., ABTS) | Different reaction mechanisms. | This is common. DPPH is a SET (Single Electron Transfer) based assay.[3] For a comprehensive antioxidant profile, it is recommended to use a panel of assays covering different mechanisms, such as ABTS (both SET and HAT - Hydrogen Atom Transfer) and ORAC (HAT-based).[1][3] |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay for Biological Fluids (e.g., Plasma)
1. Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store at 4°C in a dark bottle.
-
DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol. Prepare this solution fresh before each use and protect it from light. The absorbance of this solution at 517 nm should be ~1.0.[5]
-
Standard Solution (Trolox): Prepare a 1 mM stock solution of Trolox in methanol. From this stock, prepare a series of standard dilutions (e.g., 0, 25, 50, 100, 200, 400 µM) in methanol.
2. Sample Preparation:
-
Centrifuge the plasma sample to remove any particulates.
-
Prepare a series of dilutions of the plasma sample in methanol (e.g., 1:10, 1:20, 1:50). It is crucial to test several dilutions to find one that falls within the linear range of the standard curve.[8]
3. Assay Procedure (96-well plate format):
-
Sample Wells: Add 100 µL of each sample dilution to the wells.
-
Standard Wells: Add 100 µL of each Trolox standard dilution to the wells.
-
Control (Blank) Well: Add 100 µL of methanol.
-
Sample Blank Wells (for color correction): Add 100 µL of each sample dilution to separate wells. To these wells, add 100 µL of methanol (instead of DPPH working solution).
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the sample blank wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the corresponding sample blank from the absorbance of the sample wells.
-
Calculate the percentage of DPPH radical scavenging activity for each sample and standard using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot a standard curve of % Inhibition versus Trolox concentration.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of your sample by interpolating its % inhibition value from the Trolox standard curve. Results can also be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[5]
Method Validation
To ensure the reliability and accuracy of the DPPH assay results, the method should be validated according to ICH (International Council for Harmonisation) guidelines.[9][10]
| Validation Parameter | Description | Acceptance Criteria (Illustrative) |
| Linearity | The ability of the assay to elicit results that are directly proportional to the concentration of the analyte (antioxidant standard). | A calibration curve with a correlation coefficient (r²) ≥ 0.99 is typically considered acceptable.[11] |
| Accuracy | The closeness of the test results to the true value. Assessed using spike-recovery experiments. | Mean recovery should be within 90-110% of the theoretical value.[10] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2% for the assay of an active ingredient.[10][11] |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. | The concentration interval over which the criteria for linearity, accuracy, and precision are met.[10] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., matrix components). | Demonstrated by showing no interference from the sample matrix (e.g., using sample blanks). |
Visualizations
Caption: Chemical principle of the DPPH radical scavenging assay.
Caption: Standard experimental workflow for the DPPH assay.
Caption: A logical troubleshooting workflow for the DPPH assay.
References
- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eajse.tiu.edu.iq [eajse.tiu.edu.iq]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. scirp.org [scirp.org]
Validation & Comparative
Comparative Analysis of the Antioxidant Activity of Dieckol-6,6'-bieckol (DPHC) and Other Phlorotannins
Introduction
Phlorotannins, a class of polyphenolic compounds found exclusively in brown algae, are renowned for their potent antioxidant properties. These compounds play a crucial role in protecting marine algae from oxidative stress induced by harsh environmental conditions. Their unique chemical structures, characterized by multiple phloroglucinol (1,3,5-trihydroxybenzene) units, enable them to effectively scavenge free radicals and chelate metal ions. Among the diverse array of phlorotannins, Dieckol-6,6'-bieckol (DPHC), a complex hexamer of phloroglucinol, has garnered significant attention for its pronounced biological activities. This guide provides a comparative analysis of the antioxidant activity of DPHC and related phlorotannins, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these natural compounds.
The antioxidant efficacy of phlorotannins is closely linked to their structural characteristics, such as the number of hydroxyl groups and the degree of polymerization.[1][2] Compounds with a higher number of hydroxyl groups, like dieckol and 6,6'-bieckol, often exhibit superior antioxidant effects compared to simpler structures like phloroglucinol or eckol.[1] This guide will delve into quantitative comparisons using common antioxidant assays and provide the detailed methodologies for replicating these experiments.
Quantitative Comparison of Antioxidant Activities
The antioxidant capacity of phlorotannins is frequently evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most common. The results are typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the reported IC50 values for DPHC and other notable phlorotannins from various studies.
| Phlorotannin | Assay Type | IC50 Value (µM) | Source |
| Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) | DPPH Radical Scavenging | 0.90 | [3] |
| Alkyl Radical Scavenging | 2.54 | [3] | |
| Hydroxyl Radical Scavenging | 62.93 | [3] | |
| Superoxide Radical Scavenging | 109.05 | [3] | |
| 2,7″-Phloroglucinol-6,6′-bieckol (PHB) | DPPH Radical Scavenging | 0.51 | [4] |
| Alkyl Radical Scavenging | 2.07 | [4] | |
| Hydroxyl Radical Scavenging | 75.64 | [4] | |
| Superoxide Radical Scavenging | 57.19 | [4] | |
| General Phlorotannins (Dieckol, 8,8'-bieckol, etc.) | DPPH Radical Scavenging | 12 - 26 | [5][6] |
| Superoxide Anion Scavenging | 6.5 - 8.4 | [5][6] |
Note: DPHC (Dieckol-6,6'-bieckol) is a complex phlorotannin. PPB and PHB are structurally similar compounds isolated from Ecklonia cava, and their potent activities provide insight into the high antioxidant potential of this structural class.
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate assessment and comparison of antioxidant activities. The following are protocols for the widely used DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow.[7]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (Phlorotannins)
-
Positive control (e.g., Ascorbic acid, BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.[8][9] Dilute the stock solution with the solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517-520 nm.[9]
-
Sample Preparation: Dissolve the phlorotannin extracts or isolated compounds in the appropriate solvent to prepare a series of concentrations (e.g., 1, 10, 50, 100 µg/ml).[8]
-
Reaction: Add a specific volume of the sample solution (e.g., 100 µL) to a corresponding volume of the DPPH working solution (e.g., 100 µL) in a 96-well plate.[8][10] For a cuvette-based assay, 0.5 mL of the extract can be mixed with 3 mL of the DPPH working solution.[9]
-
Incubation: Mix the solution thoroughly and incubate in the dark at room temperature for 30 minutes.[8][9]
-
Measurement: Measure the absorbance of the solution at 517 nm (or 520 nm) using a spectrophotometer or microplate reader.[8][9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the scavenging percentage against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical by an antioxidant is observed as a loss of color.[11]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Distilled water or appropriate buffer (e.g., phosphate buffer at pH 7.4)
-
Test compounds (Phlorotannins)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM ABTS stock solution in water.[8] React this stock solution with 2.45 mM potassium persulfate solution (final concentration) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12][13]
-
Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with the appropriate solvent (e.g., ethanol or buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Prepare various concentrations of the phlorotannin samples in a suitable solvent.
-
Reaction: Add a small volume of the sample solution (e.g., 20 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 180 µL or 200 µL).[8]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 6 minutes) in the dark at room temperature.[8]
-
Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Visualizing Experimental and Logical Relationships
Diagrams are essential tools for illustrating complex workflows and biological pathways.
Caption: Workflow for In Vitro Antioxidant Activity Assays (DPPH/ABTS).
Caption: Phlorotannin-Mediated Activation of the Nrf2 Antioxidant Pathway.
Discussion
The data presented indicates that complex phlorotannins, such as the 6,6'-bieckol derivatives PPB and PHB, exhibit exceptionally potent radical scavenging activities, with DPPH IC50 values in the sub-micromolar to low micromolar range.[3][4] These values are significantly lower than those reported for a general mixture of phlorotannins like dieckol and 8,8'-bieckol, suggesting that the specific arrangement and type of substitutions on the phloroglucinol backbone are critical determinants of antioxidant capacity.[5][6]
The high efficacy of compounds like PPB and PHB can be attributed to their large number of hydroxyl groups, which act as hydrogen donors to neutralize free radicals, and the extensive conjugation within their structures, which stabilizes the resulting phenoxyl radical. The antioxidant mechanism of phlorotannins is not limited to direct radical scavenging. Studies have shown that compounds like dieckol can exert cytoprotective effects by modulating intracellular signaling pathways, such as the Nrf2/HO-1 pathway.[14] Activation of the Nrf2 pathway leads to the upregulation of a suite of antioxidant and detoxifying enzymes, providing a more sustained defense against oxidative stress.[14] Furthermore, phlorotannins like dieckol have been shown to regulate the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and apoptosis in response to oxidative damage.[15][16][17]
References
- 1. mdpi.com [mdpi.com]
- 2. Characterizing Eckol as a Therapeutic Aid: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]
- 14. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dieckol, an Algae-Derived Phenolic Compound, Suppresses UVB-Induced Skin Damage in Human Dermal Fibroblasts and Its Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dieckol: a brown algal phlorotannin with biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dieckol, isolated from the edible brown algae Ecklonia cava, induces apoptosis of ovarian cancer cells and inhibits tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Diphlorethohydroxycarmalol Versus Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant efficacy of Diphlorethohydroxycarmalol (DPHC), a phlorotannin found in brown algae, against well-established natural antioxidants: resveratrol, quercetin, and vitamin C. The information is compiled from various experimental studies to aid in research and development endeavors.
Executive Summary
This compound (DPHC) demonstrates potent antioxidant activity, exhibiting strong radical scavenging capabilities in chemical assays. While direct comparative studies are limited, available data suggests its efficacy is comparable, and in some cases superior, to common natural antioxidants like ascorbic acid. This guide presents available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, details the experimental protocols for key antioxidant assays, and illustrates the known signaling pathways modulated by these compounds.
Quantitative Antioxidant Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for DPHC and other selected natural antioxidants from various studies. A lower IC50 value indicates greater antioxidant activity. It is important to note that these values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µM) | Reference(s) |
| This compound (DPHC) | 3.41 | [1] |
| Resveratrol | ~44 - 175 | [2][3] |
| Quercetin | ~2.45 - 63.4 | [4][5][6] |
| Ascorbic Acid (Vitamin C) | ~22.6 - 54.1 | [3][7] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µM) | Reference(s) |
| This compound (DPHC) | Not Available | |
| Resveratrol | ~8.8 | [2][8] |
| Quercetin | ~3.87 | [5] |
| Ascorbic Acid (Vitamin C) | ~28.4 | [9] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be protected from light.
-
Sample Preparation: Dissolve the antioxidant compounds (DPHC, resveratrol, quercetin, vitamin C) in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the antioxidant solution with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.[10][11][12][13][14]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. The mixture is incubated in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the antioxidant compounds in a suitable solvent.
-
Reaction Mixture: Add a specific volume of the antioxidant solution to the diluted ABTS•+ solution.
-
Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined from a plot of inhibition percentage against antioxidant concentration.[15][16][17][18]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds in a cell-based environment, providing more biologically relevant data by accounting for cellular uptake and metabolism.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluency.
-
Probe Loading: Wash the cells with a buffer and then incubate them with a solution containing the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Antioxidant Treatment: Remove the DCFH-DA solution and treat the cells with different concentrations of the antioxidant compounds.
-
Induction of Oxidative Stress: After an incubation period, add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce cellular oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a specific period (e.g., 1 hour) using a fluorescence microplate reader. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) is monitored.
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.[1][19]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these natural compounds are not limited to direct radical scavenging but also involve the modulation of various intracellular signaling pathways.
This compound (DPHC)
DPHC has been shown to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways.
Resveratrol
Resveratrol is known to activate several protective pathways, including SIRT1 and AMPK, which in turn modulate downstream targets to combat oxidative stress.
Quercetin
Quercetin's antioxidant and anti-inflammatory effects are mediated through the inhibition of pro-inflammatory pathways and the activation of the Nrf2 antioxidant response.
Vitamin C (Ascorbic Acid)
Vitamin C acts as a potent antioxidant by directly scavenging reactive oxygen species (ROS). Its oxidized form, dehydroascorbic acid (DHA), can also modulate signaling pathways by inhibiting key kinases.
Experimental Workflow Diagrams
DPPH/ABTS Assay Workflow
Cellular Antioxidant Activity (CAA) Assay Workflow
Conclusion
References
- 1. Comparison of antioxidative capacities and inhibitory effects on cholesterol biosynthesis of quercetin and potential metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of quercetin and a non-orthohydroxy flavonol as antioxidants by competing in vitro oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.unusa.ac.id [repository.unusa.ac.id]
- 7. Comparison of Quercetin and a Non-Orthohydroxy Flavonol As Antioxidants by Competing In Vitro Oxidation Reactions | Scilit [scilit.com]
- 8. Antioxidant activity of phlorotannins from brown algae | Liu | International Journal of Agricultural and Biological Engineering [ijabe.org]
- 9. researchgate.net [researchgate.net]
- 10. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant capacities of phlorotannins extracted from the brown algae Fucus vesiculosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comparison of resveratrol and other polyphenolic compounds on Notch activation and endothelial cell activity | PLOS One [journals.plos.org]
Comparative Analysis of 5α-Reductase Inhibition: Finasteride vs. DPHC
A note to our readers: This guide provides a comparative overview of finasteride, a well-established 5α-reductase inhibitor, and diphenyl-3-pyridyl-1-pentene (DPHC). Extensive literature searches for experimental data on the 5α-reductase inhibitory activity of DPHC yielded no specific results. The scientific community has not published research on this particular compound in the context of 5α-reductase inhibition. Therefore, a direct quantitative comparison is not possible at this time.
This guide will provide a comprehensive analysis of finasteride's inhibitory profile and detailed experimental protocols for assessing 5α-reductase inhibitors. We will also present data on structurally related non-steroidal compounds containing a pyridone moiety to offer insights into potential pharmacophores for 5α-reductase inhibition.
Finasteride: A Profile of a Potent 5α-Reductase Inhibitor
Finasteride is a synthetic 4-azasteroid derivative that acts as a potent and specific inhibitor of 5α-reductase, particularly the type II and type III isoenzymes.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, finasteride effectively reduces DHT levels in target tissues such as the prostate gland and hair follicles, making it a cornerstone treatment for benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[1]
Quantitative Inhibitory Activity of Finasteride
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values of finasteride for the different human 5α-reductase isoenzymes.
| Inhibitor | 5α-Reductase Type 1 (IC50) | 5α-Reductase Type 2 (IC50) | 5α-Reductase Type 3 (IC50) |
| Finasteride | 360 nM | 69 nM | 17.4 nM |
Data sourced from Wikipedia's compilation of primary literature.
As the data indicates, finasteride is a significantly more potent inhibitor of the type 2 and type 3 isoenzymes compared to the type 1 isoenzyme.
Non-Steroidal 5α-Reductase Inhibitors: A Look at Pyridone Derivatives
In the search for non-steroidal inhibitors of 5α-reductase, researchers have explored various chemical scaffolds. One study synthesized and evaluated a series of carboxamide phenylalkyl-substituted pyridones and piperidones for their ability to inhibit 5α-reductase from human benign prostatic hyperplasia (BPH) tissue. While not DPHC, these compounds share a pyridine-like core structure and provide valuable structure-activity relationship insights.
The following table summarizes the percentage of 5α-reductase inhibition by these compounds at a concentration of 100 µM.
| Compound | Structure | % Inhibition (Human 5α-Reductase) |
| Ethyl 4-(1-methyl-2-oxopiperid-5-yl)benzoate | Pyridone Derivative | 68% |
| N,N-bis(1-methylethyl)-4-[3-(1,2-dihydro-1-methyl-2-oxopyrid-5-yl) propyl] benzamide | Pyridone Derivative | Not specified for human enzyme |
Data adapted from Hartmann R.W., et al. Arch Pharm (Weinheim). 2000 May;333(5):145-53.
These findings suggest that non-steroidal structures containing a pyridone or piperidone moiety can exhibit inhibitory activity against human 5α-reductase. However, without direct experimental data for DPHC, its potential activity remains unknown.
Experimental Protocols for 5α-Reductase Inhibition Assays
The following provides a generalized methodology for determining the in vitro inhibitory activity of a test compound against 5α-reductase.
Enzyme Preparation
Crude enzyme preparations of 5α-reductase can be obtained from various sources, including:
-
Rat Liver or Prostate Microsomes: Tissues are homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the enzyme.
-
Human BPH Tissue: Prostatic tissue obtained from surgery is processed similarly to the rat tissues to prepare the enzyme source.
-
Cell Lines: Androgen-sensitive cell lines like LNCaP can be used to prepare a crude enzyme lysate.
In Vitro Inhibition Assay
A common method to assess 5α-reductase inhibition involves incubating the enzyme preparation with the substrate (testosterone) and a cofactor (NADPH) in the presence and absence of the test inhibitor. The conversion of testosterone to DHT is then quantified.
-
Reaction Mixture: A typical reaction mixture includes the enzyme preparation, a buffer solution (e.g., phosphate buffer, pH 6.5), NADPH, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by adding the substrate, radiolabeled ([³H]) or non-radiolabeled testosterone, and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Extraction: The reaction is stopped, and the steroids (testosterone and DHT) are extracted using an organic solvent like ethyl acetate or dichloromethane.
-
Quantification: The amounts of testosterone and DHT are determined using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This method separates the different steroids for individual quantification.
-
Thin-Layer Chromatography (TLC): Used for separating radiolabeled steroids, followed by scintillation counting.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method for detecting and quantifying the steroid products.
-
Data Analysis
The percentage of inhibition is calculated by comparing the amount of DHT formed in the presence of the inhibitor to the amount formed in the control (without the inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this comparative study, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The 5α-reductase enzyme converts testosterone to the more potent androgen, DHT.
Caption: A generalized workflow for determining the in vitro 5α-reductase inhibitory activity.
Conclusion and Future Directions
Finasteride is a well-characterized, potent inhibitor of 5α-reductase, with a clear mechanism of action and extensive supporting data. In contrast, there is a significant lack of publicly available scientific information regarding the 5α-reductase inhibitory properties of DPHC (diphenyl-3-pyridyl-1-pentene).
To enable a direct and meaningful comparison, it would be necessary to subject DPHC to the standardized in vitro and in vivo experimental protocols outlined in this guide. Such studies would elucidate its potential inhibitory activity, isoenzyme selectivity, and potency (IC50 values), providing the data required for a comprehensive comparative analysis against established inhibitors like finasteride. For researchers and drug development professionals, the exploration of novel non-steroidal 5α-reductase inhibitors remains an active area of investigation, and the evaluation of compounds like DPHC could contribute to the development of new therapeutics for androgen-dependent conditions.
References
Validating the Anti-inflammatory Effects of DPHC: A Comparative Guide with Positive Controls
In the quest for novel anti-inflammatory therapeutics, rigorous validation against established standards is paramount. This guide provides a comparative analysis of the anti-inflammatory properties of Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, against two widely recognized positive controls: Dexamethasone, a potent synthetic glucocorticoid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, detailed protocols, and mechanistic insights.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of DPHC and the positive controls on key inflammatory mediators in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It is important to note that the data for the positive controls are derived from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Target Mediator | Cell Line | Stimulus | IC50 Value / % Inhibition |
| DPHC | Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent inhibition observed, specific IC50 not reported in reviewed literature.[1][2] |
| Interleukin-6 (IL-6) | RAW 264.7 | LPS | Significant dose-dependent inhibition.[3] | |
| TNF-α | RAW 264.7 | LPS | No significant inhibitory effect observed. | |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | LPS | IC50: 34.60 µg/mL |
| TNF-α | RAW 264.7 | LPS | Significant inhibition of secretion.[1][2][4] | |
| Indomethacin | Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Potent inhibition. |
| (Methyl Ester Derivative) | Nitric Oxide (NO) | RAW 264.7 | LPS | IC50: 14.6 µg/mL[5] |
| Interleukin-6 (IL-6) | Macrophages | LPS | Inhibition of production. |
Note: The provided IC50 values should be interpreted with caution due to potential variations in experimental setups across different studies.
Mechanisms of Action: A Comparative Overview
DPHC, Dexamethasone, and Indomethacin employ distinct molecular mechanisms to exert their anti-inflammatory effects.
This compound (DPHC) primarily targets intracellular signaling cascades. Evidence suggests that DPHC inhibits the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] By blocking these pathways, DPHC effectively downregulates the expression of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators like nitric oxide and IL-6.[3][6]
Dexamethasone , a corticosteroid, acts by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes.[1] Its broad-spectrum anti-inflammatory effects are attributed to this genomic mechanism of action.
Indomethacin , a classic NSAID, functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess and compare the anti-inflammatory effects of DPHC and positive controls.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of DPHC, Dexamethasone, or Indomethacin for 1-2 hours, followed by stimulation with Lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.
-
Visualizing the Mechanisms
To better understand the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Caption: DPHC inhibits the NF-κB and MAPK signaling pathways.
References
- 1. Inhibition of inflammatory responses elicited by urban fine dust particles in keratinocytes and macrophages by this compound isolated from a brown alga Ishige okamurae [e-algae.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Interleukin-6 Production by Regulating NF-κB, STAT5 and SOCS1 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Diphenylcyclopropenone (DPHC) in Cancer Therapy: An Immunomodulatory Approach
A notable scarcity of in-vitro studies directly comparing the cytotoxic effects of Diphenylcyclopropenone (DPHC) across various cancer cell lines exists in current scientific literature. The primary mechanism of action attributed to DPHC in the context of cancer treatment is not direct cellular toxicity, but rather a potent immunomodulatory effect. DPHC, also known as diphencyprone, is utilized as a topical sensitizing agent to induce a localized immune response, which in turn targets and eliminates cancerous cells, particularly in cutaneous melanoma metastases.
This guide will objectively present the available data on DPHC's efficacy, focusing on its clinical application and immunomodulatory mechanism, as direct cross-cell line comparisons are not currently feasible.
Clinical Efficacy of DPHC in Cutaneous Melanoma Metastases
Clinical studies have demonstrated the effectiveness of topical DPHC in treating cutaneous metastases of melanoma. The treatment is generally well-tolerated and offers a therapeutic option for patients with in-transit or extensive skin disease.[1][2]
| Study Population | Treatment Regimen | Complete Response (CR) | Partial Response (PR) | No Response (NR) | Reference |
| 16 melanoma patients with cutaneous metastases | Topical DPHC | 37.5% (6 patients) | 25% (4 patients) | 31.25% (5 patients) | [1] |
| 7 patients with cutaneous metastatic melanoma | Topical DPHC | 4 out of 7 patients | 3 out of 7 patients | - | [3] |
Table 1: Summary of Clinical Responses to Topical DPHC in Melanoma Patients. This table summarizes the response rates of melanoma patients with cutaneous metastases to topical DPHC immunotherapy from two separate studies.
Experimental Protocols
As in-vitro studies are lacking, the following sections detail the established clinical protocol for DPHC application and a general methodology for assessing apoptosis, which could be applied in future in-vitro investigations.
Topical Immunotherapy Protocol with DPHC
The application of DPHC in a clinical setting follows a two-stage process involving sensitization and subsequent treatment applications.
-
Sensitization: A small test patch of a high-concentration DPHC solution (e.g., 2%) is applied to the patient's skin and left for 2-3 days to induce a contact allergy.[4] The development of an eczematous reaction (itching, erythema) at the application site confirms sensitization.[5]
-
Treatment Application: Following sensitization, a weaker concentration of DPHC is applied to the affected areas, typically once a week.[4] The concentration is gradually increased until a mild eczematous reaction is observed.[5]
-
Duration and Protection: The solution remains on the skin for 6-24 hours before being washed off.[4] The treated area should be covered as DPHC is degraded by sunlight.[4]
-
Monitoring: Patient response is monitored, and treatment is continued until hair regrowth (in alopecia areata) or regression of melanoma lesions is observed, which can take up to 12 months.[4]
General Apoptosis Assay Protocol (for potential future in-vitro studies)
Should in-vitro studies on DPHC be conducted, apoptosis can be quantified using methods like Annexin V staining followed by flow cytometry.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of DPHC for specific time periods (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Adherent cells are detached, and both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer. Fluorescently labeled Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI) are added.[6][7][8]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[7]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed immunomodulatory signaling pathway of DPHC and the clinical workflow for its application.
Figure 1. Proposed immunomodulatory signaling pathway of DPHC in melanoma.
Figure 2. Clinical workflow for DPHC topical immunotherapy.
References
- 1. Diphencyprone as a therapeutic option in cutaneous metastasis of melanoma. A single-institution experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diphencyprone as a therapeutic option in cutaneous metastasis of melanoma. A single-institution experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical diphencyprone immunotherapy for cutaneous metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. Apoptosis assay kits | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of DPHC and Known Vasodilators: Mechanisms and Efficacy
For Immediate Release
This guide provides a detailed comparison of the vasodilatory mechanism of Diphlorethohydroxycarmalol (DPHC), a marine-derived polyphenol, with established clinical vasodilators: the calcium channel blocker Nifedipine, the potassium channel opener Minoxidil, and the nitric oxide donor Sodium Nitroprusside. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms of action, supported by experimental data and protocols.
Introduction to Vasodilators
Vasodilators are a broad class of therapeutic agents that induce the relaxation of vascular smooth muscle, leading to the widening of blood vessels and a subsequent decrease in blood pressure. They are fundamental in the management of cardiovascular diseases such as hypertension, angina, and heart failure. The therapeutic efficacy of these agents is intrinsically linked to their specific molecular mechanisms of action, which target various signaling pathways within the vascular endothelium and smooth muscle cells. This guide will delve into the novel mechanism of DPHC and contrast it with three well-characterized vasodilators representing different mechanistic classes.
Mechanisms of Vasodilation: A Comparative Overview
The vasodilatory effects of DPHC and the selected known vasodilators are initiated by distinct molecular interactions that converge on the reduction of intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells or the modulation of signaling pathways that promote relaxation.
This compound (DPHC)
DPHC induces vasodilation through an endothelium-dependent mechanism. Its action is initiated by the activation of Acetylcholine Receptors (AchR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) on endothelial cells. This activation triggers an increase in intracellular calcium concentration ([Ca2+]i) within the endothelial cells. The elevated endothelial [Ca2+]i activates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which in turn phosphorylates and activates endothelial Nitric Oxide Synthase (eNOS). Activated eNOS synthesizes Nitric Oxide (NO), a potent gaseous signaling molecule. NO then diffuses from the endothelial cells to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which ultimately causes vasorelaxation by reducing intracellular calcium levels in the smooth muscle cells.[1]
Nifedipine (Calcium Channel Blocker)
Nifedipine is a dihydropyridine calcium channel blocker that exerts its vasodilatory effect by directly acting on vascular smooth muscle cells. It inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels.[2] By blocking these channels, nifedipine reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase (MLCK) pathway, which is essential for smooth muscle contraction. This reduction in calcium influx leads to smooth muscle relaxation and vasodilation.
Minoxidil (Potassium Channel Opener)
Minoxidil's primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, thereby reducing the influx of extracellular calcium and leading to vasodilation.
Sodium Nitroprusside (Nitric Oxide Donor)
Sodium nitroprusside is a direct nitric oxide (NO) donor. It spontaneously releases NO, which then acts on vascular smooth muscle cells in an endothelium-independent manner. The released NO activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and subsequent activation of protein kinase G (PKG). This pathway, similar to the downstream effects of DPHC-induced NO production, results in vasorelaxation.[3]
Signaling Pathway Diagrams
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nifedipine and alpha adrenoceptors in rat aorta. I. Role of extracellular calcium in alpha-1 and alpha-2 adrenoceptor-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel mechanism of vascular relaxation induced by sodium nitroprusside in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Diphlorethohydroxycarmalol's In Vivo Anti-Diabetic Efficacy
A comprehensive guide for researchers and drug development professionals on the anti-diabetic properties of Diphlorethohydroxycarmalol (DPHC) in comparison to established therapeutics, Metformin and Acarbose. This report synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to inform future research and development.
This compound (DPHC), a phlorotannin isolated from the brown algae Ishige okamurae, has emerged as a promising natural compound with potent anti-diabetic properties. In vivo studies have demonstrated its ability to mitigate hyperglycemia, primarily through the inhibition of key digestive enzymes and modulation of glucose transport. This guide provides a comparative overview of DPHC's anti-diabetic effects alongside the first-line therapeutic Metformin and the alpha-glucosidase inhibitor Acarbose, based on data from studies in streptozotocin (STZ)-induced diabetic mouse models.
Quantitative Comparison of Anti-Diabetic Effects
To facilitate a clear comparison of the in vivo anti-diabetic efficacy of DPHC, Metformin, and Acarbose, the following tables summarize key quantitative data from preclinical studies. These studies utilized the streptozotocin (STZ)-induced diabetic mouse model, a well-established model for type 1 diabetes.
| Compound | Dosage | Animal Model | Key Findings | Reference |
| This compound (DPHC) | Not explicitly stated in abstract | STZ-induced diabetic mice | Significantly suppressed postprandial hyperglycemia. Reduced the area under the curve (AUC) for glucose from 2210 to 2022 mmol·min/l.[1] | Heo et al., 2009 |
| Metformin | 250 mg/kg/day | STZ-induced diabetic mice | Significantly reduced blood glucose levels compared to the STZ-only group.[2] | Han et al., 2017 |
| Metformin | 500 mg/kg/day | STZ-induced diabetic rats | Reduced plasma glucose by 35.46%.[3] | Patil & Kothavade, 2018 |
| Acarbose | 40 mg/100 g of diet | STZ-induced diabetic mice | Attenuated the degree of inflammation and destruction in pancreatic islets. | S. et al., 1996 |
| Acarbose | Not explicitly stated in abstract | db/db mice (spontaneous type 2 diabetes) | Significantly decreased fasting blood glucose levels.[4] | Chen et al., 2021 |
Table 1: Comparison of In Vivo Anti-Diabetic Effects
| Compound | IC50 Value (α-glucosidase) | IC50 Value (α-amylase) | Reference |
| This compound (DPHC) | 0.16 mM | 0.53 mM | Heo et al., 2009[1] |
| Acarbose | Higher than DPHC (exact value not provided in abstract) | Higher than DPHC (exact value not provided in abstract) | Heo et al., 2009[1] |
Table 2: In Vitro Inhibitory Activity against Carbohydrate-Digesting Enzymes
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.
Streptozotocin (STZ)-Induced Diabetic Mouse Model
This model is widely used to induce a state of hyperglycemia that mimics type 1 diabetes.
-
Principle: Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. Administration of STZ leads to the destruction of these cells, resulting in a state of insulin deficiency and subsequent hyperglycemia.
-
Procedure:
-
Animal Model: Male ICR mice are commonly used.
-
Induction: A single intraperitoneal injection of STZ, dissolved in a citrate buffer (pH 4.5), is administered to the mice. The dosage can vary, but a common dose is around 150 mg/kg of body weight.
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly. Mice with fasting blood glucose levels consistently above a certain threshold (e.g., 250-300 mg/dL) are considered diabetic and are used for the study.
-
Treatment: Diabetic mice are then treated with the test compound (e.g., DPHC, Metformin, Acarbose) or a vehicle control over a specified period.
-
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure used to assess how well an organism can clear a glucose load from the bloodstream.
-
Principle: This test evaluates the body's ability to regulate blood glucose levels after the ingestion of a standard amount of glucose. It provides insights into insulin sensitivity and glucose uptake by peripheral tissues.
-
Procedure:
-
Fasting: Mice are fasted overnight (typically for 12-16 hours) before the test.
-
Baseline Glucose Measurement: A baseline blood sample is taken to measure the fasting blood glucose level.
-
Glucose Administration: A concentrated glucose solution is administered orally to the mice via gavage. A standard dose is 2 g of glucose per kg of body weight.
-
Blood Sampling: Blood samples are collected at specific time intervals after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured for each time point. The data is then plotted to generate a glucose tolerance curve, and the area under the curve (AUC) is calculated to quantify the overall glucose excursion.
-
Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and the proposed mechanism of action, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. This compound isolated from Ishige okamurae, a brown algae, a potent alpha-glucosidase and alpha-amylase inhibitor, alleviates postprandial hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Acarbose ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Diphlorethohydroxycarmalol (DPHC) Across Key Therapeutic Areas
Diphlorethohydroxycarmalol (DPHC), a phlorotannin derived from the brown algae Ishige okamurae, has demonstrated a wide range of biological activities with potential therapeutic applications. This series of comparison guides provides an in-depth analysis of DPHC's performance against established alternatives in vasodilation, muscle atrophy, skin protection, radioprotection, diabetes management (α-glucosidase and α-amylase inhibition), and anti-inflammatory effects. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate objective evaluation.
Vasodilation: DPHC vs. Acetylcholine
Data Presentation
| Compound | Concentration | Vasodilation Effect | Experimental Model | Reference |
| DPHC | 0.06 µM | Significant increase in whole-body fluorescence intensity | Tg(flk:EGFP) transgenic zebrafish | [1] |
| 0.2 µM | Significant increase in whole-body fluorescence intensity | Tg(flk:EGFP) transgenic zebrafish | [1] | |
| 0.6 µM | Significant increase in whole-body fluorescence intensity | Tg(flk:EGFP) transgenic zebrafish | [1] | |
| Acetylcholine | 100 µM | ~50% local vasodilation | Mouse cremaster muscle microcirculation in vivo | [2] |
| 0.1 mM | 61.1% increase in nerve microvascular conductance | Rat sciatic nerve microcirculation in vivo | [2] |
Experimental Protocols
DPHC-Induced Vasodilation in Zebrafish Larvae [1]
-
Model: Tg(flk:EGFP) transgenic zebrafish larvae at 3 days post-fertilization (dpf).
-
Treatment: Larvae were exposed to DPHC at concentrations of 0, 0.06, 0.2, and 0.6 µM in egg water for six days.
-
Data Acquisition: After the treatment period, fluorescence microscopy was used to capture images of the entire larval vasculature.
-
Quantification: The fluorescence intensity of the whole body was measured using Gen5 3.04 software to quantify the extent of vasodilation.
Acetylcholine-Induced Vasodilation in Rat Sciatic Nerve [2]
-
Model: In vivo model of rat sciatic nerve microcirculation.
-
Treatment: Topical application of acetylcholine (0.1 mM).
-
Data Acquisition: Nerve microvascular conductance (NMVC) was measured using laser Doppler probes.
-
Quantification: The vasodilatory response was quantified as the percentage increment in NMVC during the last 60 seconds of a 5-minute exposure to acetylcholine.
Signaling Pathways
Muscle Atrophy: DPHC vs. Resveratrol
Data Presentation
| Compound | Concentration/Dose | Effect on Muscle Atrophy | Experimental Model | Reference |
| DPHC | Not specified | Prevents loss of soleus muscle thickness | Dexamethasone-induced muscle atrophy in mice | [3] |
| Resveratrol | 0.5% in diet | Significantly prevented denervation-induced decrease in muscle weight | Denervation-induced muscle atrophy in mice | [4] |
| 0.5% in diet | Suppressed denervation-induced atrogin-1 immunoreactivity | Denervation-induced muscle atrophy in mice | [4] |
Experimental Protocols
DPHC in Dexamethasone-Induced Muscle Atrophy [3]
-
Model: Dexamethasone (DEX)-induced muscle atrophy in mice.
-
Treatment: Administration of DPHC.
-
Data Acquisition: Measurement of soleus muscle thickness.
-
Quantification: Comparison of soleus muscle thickness between DEX-treated mice with and without DPHC administration.
Resveratrol in Denervation-Induced Muscle Atrophy [4]
-
Model: Denervation-induced muscle atrophy in mice, where the right sciatic nerve was cut.
-
Treatment: Mice were fed a diet containing 0.5% resveratrol for one week prior to denervation.
-
Data Acquisition: Measurement of muscle weight and immunohistochemical analysis of atrogin-1.
-
Quantification: Comparison of muscle weight and atrogin-1 levels between denervated mice fed a normal diet and those fed a resveratrol-supplemented diet.
Signaling Pathways
References
- 1. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acetylcholine activates a regenerative vasodilator mechanism that is sensitive to nitric oxide production [frontiersin.org]
- 3. This compound Derived from Ishige okamurae Improves Behavioral and Physiological Responses of Muscle Atrophy Induced by Dexamethasone in an In-Vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medsci.org [medsci.org]
A Head-to-Head Comparison of Post-Synthesis Purification Methods for Diphenyl-4-pyridyl-cyclohexyl (DPHC) Derivatives
For researchers and professionals in drug development, the purity and yield of a synthesized compound are paramount. The chosen purification strategy following a chemical synthesis can significantly impact these critical parameters. This guide provides a head-to-head comparison of two common purification workflows for a synthesized diphenyl-4-pyridyl-cyclohexyl (DPHC) derivative: Liquid-Liquid Extraction followed by Recrystallization and Liquid-Liquid Extraction followed by Column Chromatography .
The selection of an appropriate purification method is contingent on the specific requirements of the final product, including the desired purity level, the scale of the synthesis, and the resources available. While recrystallization offers a straightforward and cost-effective approach, column chromatography provides a higher degree of separation and is often necessary for achieving high purity, especially when dealing with complex mixtures or closely related impurities.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the two purification strategies. These are generalized estimates, and actual results will vary depending on the specific DPHC derivative and the reaction mixture's complexity.
| Metric | Liquid-Liquid Extraction & Recrystallization | Liquid-Liquid Extraction & Column Chromatography |
| Typical Yield | Moderate to High (can have losses during recrystallization) | Moderate (some material loss on the column is common) |
| Achievable Purity | Good to High (dependent on impurity solubility) | Very High (excellent for removing closely related impurities) |
| Time Requirement | Moderate | High |
| Cost per Sample | Low | High (solvents, silica gel, equipment) |
| Technical Skill | Moderate | High |
| Scalability | Good | Moderate (can be challenging for very large scales) |
Experimental Protocols
The following are generalized experimental protocols for the two purification workflows.
Method 1: Liquid-Liquid Extraction and Recrystallization
This method is suitable for solid DPHC derivatives where the impurities have significantly different solubilities in the chosen recrystallization solvent compared to the product.
Experimental Protocol:
-
Quenching and Initial Extraction:
-
The reaction mixture is cooled to room temperature and then poured into a separatory funnel containing deionized water.
-
An appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is added to the separatory funnel.
-
The funnel is shaken vigorously, with periodic venting, to allow for the partitioning of the DPHC derivative into the organic layer.
-
The aqueous layer is drained, and the organic layer is washed sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water.
-
-
Drying and Concentration:
-
The washed organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude DPHC derivative.
-
-
Recrystallization:
-
The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried to afford the purified DPHC derivative.
-
Method 2: Liquid-Liquid Extraction and Column Chromatography
This method is employed when high purity is essential, and impurities cannot be effectively removed by recrystallization.
Experimental Protocol:
-
Quenching and Initial Extraction:
-
This step is identical to the quenching and initial extraction procedure described in Method 1.
-
-
Drying and Concentration:
-
This step is identical to the drying and concentration procedure described in Method 1.
-
-
Column Chromatography:
-
A chromatography column is packed with a suitable stationary phase (e.g., silica gel) slurried in a non-polar solvent (e.g., hexane).
-
The crude DPHC derivative is dissolved in a minimal amount of the chromatography solvent and loaded onto the column.
-
The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure DPHC derivative.
-
The pure fractions are combined, and the solvent is evaporated under reduced pressure to yield the final purified product.
-
Visualizations
The following diagrams illustrate the workflows and logical relationships of the described purification methods.
Caption: A comparative workflow of two post-synthesis purification methods for DPHC.
Caption: Logical relationship of factors influencing the final purity and yield in DPHC purification.
Benchmarking the therapeutic efficacy of DPHC against standard treatments
This guide provides a comparative analysis of Diphlorethohydroxycarmalol (DPHC), a naturally occurring polyphenolic compound, against standard-of-care treatments for inflammatory myopathy and insulin resistance. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of DPHC based on available preclinical data.
DPHC vs. Standard Treatments for Inflammatory Myopathy
Inflammatory myopathies are a group of autoimmune diseases characterized by chronic muscle inflammation and weakness. Standard treatments aim to suppress the immune system to reduce inflammation.
Data Presentation: Efficacy Comparison
The following table summarizes the therapeutic efficacy of DPHC in preclinical models compared to the established clinical efficacy of standard treatments for inflammatory myopathy. It is important to note that the data for DPHC is derived from in vitro and animal studies and is not directly comparable to human clinical trial data for standard treatments.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Metrics | Source |
| DPHC | Inhibition of TNF-α, down-regulation of pro-inflammatory cytokines via NF-κB and MAPK signaling pathways.[1] | - Significant inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 cells.[1] - Down-regulated mRNA expression of pro-inflammatory cytokines in TNF-α-stimulated C2C12 myotubes.[1] - Suppressed muscle atrophy markers (MuRF-1 and MAFbx/Atrogin-1).[1][2] | Preclinical Studies[1][2][3] |
| Corticosteroids (e.g., Prednisone) | Broad anti-inflammatory and immunosuppressive effects. | - Considered the mainstay of initial treatment for inflammatory myopathies.[4] | Clinical Practice Guidelines[4][5] |
| Methotrexate | Immunosuppressant, interferes with folic acid metabolism. | - Often used as a glucocorticoid-sparing agent.[4] | Clinical Practice Guidelines[4][5] |
| Azathioprine | Immunosuppressant, purine synthesis inhibitor. | - Used as a glucocorticoid-sparing agent.[4] | Clinical Practice Guidelines[4][5] |
| Intravenous Immunoglobulin (IVIG) | Immunomodulatory effects. | - Effective in treating resistant dermatomyositis (DM).[4][5] | Clinical Trials & Guidelines[4][5] |
Experimental Protocols
DPHC for Inflammatory Myopathy (In Vitro & In Vivo Models)
-
In Vitro Anti-inflammatory Activity: RAW 264.7 macrophage cells were treated with various concentrations of DPHC (6.25 to 200 µg/mL) and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Nitric oxide (NO) production, a marker of inflammation, was measured using the Griess assay.[1]
-
In Vitro Muscle Cell Protection: C2C12 myotubes were stimulated with tumor necrosis factor-alpha (TNF-α) to mimic inflammatory muscle conditions. The cells were co-treated with DPHC to assess its protective effects. The expression of pro-inflammatory cytokines and muscle atrophy-related proteins (MuRF-1 and MAFbx/Atrogin-1) was evaluated using molecular biology techniques.[1]
-
In Vivo Muscle Atrophy Model: Muscle atrophy was induced in animal models by dexamethasone injection. DPHC was administered orally to assess its ability to improve behavioral and physiological responses related to muscle atrophy.[6]
Signaling Pathway Visualization
DPHC vs. Standard Treatments for Insulin Resistance
Insulin resistance is a key pathological feature of type 2 diabetes, where cells fail to respond effectively to insulin. Standard treatments aim to improve insulin sensitivity and manage blood glucose levels.
Data Presentation: Efficacy Comparison
The following table compares the efficacy of DPHC in preclinical models of insulin resistance with the established clinical efficacy of metformin, the first-line treatment for type 2 diabetes. As with the previous section, the data are not directly comparable.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Metrics | Source |
| DPHC | Potent α-glucosidase and α-amylase inhibitor; activates AMPK signaling pathway.[7][8] | - IC50 values for α-glucosidase and α-amylase of 0.16 mM and 0.53 mM, respectively.[7] - Significantly suppressed postprandial blood glucose levels in diabetic mice.[7] - Dose-dependently inhibited lipid accumulation in 3T3-L1 adipocytes.[8][9] | Preclinical Studies[7][8][9][10] |
| Metformin | Reduces hepatic glucose production, decreases intestinal absorption of glucose, and improves insulin sensitivity. | - No significant difference in HOMA-IR change compared to placebo over 18 months in one study.[11][12] - A meta-analysis showed no significant improvement in HOMA-IR.[13] - Another study showed a significant reduction in HOMA-IR (65.3%).[14] | Clinical Trials[11][12][13][14][15] |
Experimental Protocols
DPHC for Insulin Resistance (In Vitro & In Vivo Models)
-
Enzyme Inhibition Assays: The inhibitory effects of DPHC on α-glucosidase and α-amylase activities were measured to assess its potential to delay carbohydrate digestion and glucose absorption.[7]
-
In Vivo Hyperglycemia Model: The effect of DPHC on postprandial hyperglycemia was investigated in streptozotocin-induced diabetic mice.[7]
-
Adipocyte Differentiation and Lipid Accumulation: 3T3-L1 preadipocytes were induced to differentiate in the presence of various concentrations of DPHC. Lipid accumulation was quantified by Oil Red O staining to evaluate the anti-adipogenic effects of DPHC.[8][9]
-
High Glucose-Induced Angiogenesis Model: The inhibitory effect of DPHC on high glucose-induced cell proliferation, migration, and tube formation was investigated in human vascular endothelial cells (EA.hy926).[10][16]
Signaling Pathway Visualization
References
- 1. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of DPHC, A Brown Seaweed Polyphenol, Against TNF-α-Induced Inflammatory Muscle Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of inflammatory myopathy: emerging therapies and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rmdopen.bmj.com [rmdopen.bmj.com]
- 6. This compound Derived from Ishige okamurae Improves Behavioral and Physiological Responses of Muscle Atrophy Induced by Dexamethasone in an In-Vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound isolated from Ishige okamurae, a brown algae, a potent alpha-glucosidase and alpha-amylase inhibitor, alleviates postprandial hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Adipogenesis by this compound (DPHC) through AMPK Activation in Adipocytes [mdpi.com]
- 9. Inhibition of Adipogenesis by this compound (DPHC) through AMPK Activation in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Long-term treatment with metformin in obese, insulin-resistant adolescents: results of a randomized double-blinded placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of metformin on insulin resistance in overweight or obese children and adolescents: A PRISMA-compliant systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin plus low-dose glimeperide significantly improves Homeostasis Model Assessment for insulin resistance (HOMA(IR)) and beta-cell function (HOMA(beta-cell)) without hyperinsulinemia in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Diphlorethohydroxycarmalol: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with specialized compounds like Diphlorethohydroxycarmalol, adherence to strict disposal protocols is essential to mitigate risks to both personnel and the environment. This guide provides a clear, step-by-step operational plan for the safe handling and disposal of waste containing this compound.
Immediate Safety and Handling Precautions
Before beginning any procedure that will generate this compound waste, ensure all necessary safety measures are in place. Phenolic compounds can be toxic, corrosive, and rapidly absorbed through the skin.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All personnel handling this compound must wear the appropriate gear.[1][2][3][4]
-
Ventilation: All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust.[2][3]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible.[3][5] All personnel should be familiar with their locations and trained in their use. First aid kits should be equipped with materials to treat phenol exposure, such as polyethylene glycol (PEG) solutions where recommended by EHS.[1]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., butyl rubber, neoprene, or double-layered nitrile).[1][3][4] | To prevent skin contact and absorption. Nitrile gloves should be changed immediately if contact occurs. |
| Eye Protection | Chemical splash goggles.[1][3] | To protect eyes from splashes. |
| Face Protection | Face shield (in addition to goggles).[1][2] | Recommended when there is a significant risk of splashing. |
| Body Protection | Fully buttoned laboratory coat.[2][3] | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes.[2] | To protect feet from spills. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash. [6][7]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[6][8][9]
-
Designate Waste Streams: Establish separate, clearly labeled waste containers for different types of this compound waste:
-
Use Appropriate Containers:
-
Waste containers must be in good condition, leak-proof, and constructed of a material compatible with phenolic compounds (e.g., glass or polyethylene).[8][11][12]
-
Containers must have a secure, screw-top cap to prevent spills and evaporation.[6][8] Funnels should not be left in open waste containers.[12]
-
Step 2: Labeling Hazardous Waste
Accurate and thorough labeling is a regulatory requirement and essential for safety.
-
Affix a Hazardous Waste Label: As soon as you designate a container for waste, affix your institution's official hazardous waste label.[11][13]
-
Complete the Label Information: Clearly write the full chemical name, "this compound." Avoid using abbreviations or formulas.[11][12] List all components of a mixture, including solvents, with their approximate percentages.[12]
Step 3: Storage of Hazardous Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][12][14]
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[12]
-
Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizers.[2][9] Use secondary containment bins to separate waste streams and prevent spills.[6][9]
-
Container Management: Keep waste containers securely capped at all times, except when adding waste.[6][8][12] Do not overfill containers; leave at least 10% of headspace to allow for expansion.[8]
Step 4: Arranging for Disposal
Laboratory-generated hazardous waste must be collected by trained EHS professionals or a licensed waste contractor.
-
Request Pickup: Once a waste container is nearly full (approximately 90%), submit a chemical waste pickup request to your institution's EHS department.[6]
-
Follow Institutional Procedures: Adhere to all specific instructions provided by EHS regarding pickup schedules, documentation, and preparation of containers for transport.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.
-
Small Spills (<50 mL): If you are trained and have the appropriate spill kit, you may clean up small spills.[5]
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[5][7] Do not use combustible materials like paper towels for large quantities of liquid.
-
Collect the contaminated absorbent material, place it in a sealed container, and label it as hazardous waste for disposal.[5]
-
-
Large Spills (>50 mL):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's EHS or emergency response team for professional cleanup.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 2. monash.edu [monash.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Diphlorethohydroxycarmalol
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Diphlorethohydroxycarmalol (CAS No. 138529-04-1). Adherence to these guidelines is essential for maintaining a safe laboratory environment.
I. Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance or mixture, standard laboratory safety precautions should always be observed to minimize any potential risks.[1] The following table summarizes the required and recommended personal protective equipment.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Respiratory Protection | Not required under normal handling conditions with adequate ventilation. A dust mask is recommended when handling large quantities or when dust generation is likely. | Minimizes inhalation of fine particles. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1][2]
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[1]
II. Operational Plan: Step-by-Step Handling Workflow
Proper handling procedures are critical for safety and to maintain the integrity of the compound. The following workflow outlines the key steps from receiving to storage.
III. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidelines.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be disposed of as chemical waste. Place these items in a designated, sealed waste container.
-
Solutions: Aqueous solutions of this compound should be collected in a designated waste container for chemical waste disposal. Do not pour solutions down the drain unless permitted by local regulations and your institution's EHS department.
By adhering to these safety and handling protocols, researchers can work with this compound in a safe and responsible manner, ensuring both personal safety and the integrity of their experimental work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
